GNF362
Description
BenchChem offers high-quality GNF362 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNF362 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCGXMLDSKOKN-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF362 Mechanism of Action in T Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF362 is a potent and selective small molecule inhibitor of the inositol kinase Itpkb (inositol-1,4,5-trisphosphate 3-kinase B). In T lymphocytes, GNF362 modulates calcium signaling pathways, ultimately leading to the apoptosis of activated T cells. This mechanism of action presents a novel therapeutic strategy for autoimmune diseases by selectively targeting hyperactive T cell populations. This guide provides a comprehensive overview of the molecular mechanism, key experimental findings, and relevant methodologies for studying GNF362's effects on T cell function.
Core Mechanism of Action: Itpkb Inhibition and Calcium Dysregulation
The primary molecular target of GNF362 in T cells is the enzyme Itpkb.[1] Itpkb is a critical negative regulator of intracellular calcium signaling following T cell receptor (TCR) activation.[1]
Upon TCR engagement, a signaling cascade is initiated that leads to the activation of phospholipase Cγ1 (PLCγ1).[2][3] PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This depletion of ER calcium stores is sensed by stromal interaction molecule 1 (Stim1), which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channels. This process, known as store-operated calcium (SOC) entry, results in a sustained influx of extracellular calcium, which is crucial for T cell activation, proliferation, and effector functions.
Itpkb acts as a brake on this pathway by phosphorylating IP3 to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). Ins(1,3,4,5)P4 is believed to inhibit the Orai1/Stim1 calcium channel, thereby dampening the sustained calcium influx.
GNF362, by inhibiting Itpkb, prevents the formation of Ins(1,3,4,5)P4. The absence of this inhibitory signal leads to an augmented and prolonged calcium response following TCR stimulation. This enhanced calcium signaling is the lynchpin of GNF362's mechanism of action.
Signaling Pathway: GNF362-Mediated Calcium Dysregulation
Caption: GNF362 inhibits Itpkb, augmenting Ca2+ influx and inducing T cell apoptosis.
Functional Consequences in T Cells
The dysregulation of calcium homeostasis induced by GNF362 has profound effects on T cell fate, primarily leading to activation-induced cell death (AICD).
Induction of Pro-Apoptotic Gene Expression
Prolonged and elevated intracellular calcium levels are known to drive the expression of pro-apoptotic factors. In the presence of GNF362, activated T cells exhibit enhanced upregulation of genes involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Specifically, the expression of Bim, a pro-apoptotic Bcl-2 family member, and Fas ligand (FasL), a key death receptor ligand, is significantly increased.
Enhanced Activation-Induced Cell Death (AICD)
The upregulation of FasL is a critical driver of AICD, a process that normally maintains immune homeostasis by eliminating chronically stimulated T cells. GNF362's ability to enhance FasL expression leads to an increase in FasL-mediated T cell apoptosis upon T cell activation. This is supported by findings that the anti-proliferative effect of GNF362 on activated T cells can be reversed by a blocking anti-FasL antibody.
Logical Flow: From GNF362 to T Cell Apoptosis
Caption: Logical progression from GNF362 to T cell apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on GNF362.
Table 1: In Vitro Efficacy of GNF362
| Parameter | Cell Type | Value | Reference |
| EC50 for SOC Response Augmentation | Primary B and T lymphocytes | 12 nM | |
| GNF362 Concentration for Proliferation Blockade | Purified CD4+ T cells | Not specified, but effective |
Table 2: In Vivo Effects of GNF362 in Mice
| Dosage | Dosing Regimen | Effect | Reference |
| 3, 10, or 25 mg/kg | Orally, twice daily for 9 days | Dose-dependent block in T cell development (recapitulating Itpkb-/- phenotype) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the existing research. Below are protocols for key experiments used to characterize the mechanism of action of GNF362.
Calcium Flux Assay
Objective: To measure the effect of GNF362 on store-operated calcium entry in T cells.
Methodology:
-
Isolate primary T lymphocytes from mouse spleen or human peripheral blood.
-
Load cells with calcium-sensitive fluorescent dyes such as Fluo-3 and Fura-Red.
-
Stimulate T cells with an anti-CD3 antibody in the absence of extracellular calcium to deplete ER stores.
-
Re-add extracellular calcium to the medium to initiate SOC entry.
-
Add DMSO (vehicle control) or GNF362 (e.g., 1 µM) to the cells after calcium re-addition.
-
Measure the fluorescent ratio of Fluo-3 to Fura-Red over time using a flow cytometer or a fluorescence plate reader to quantify intracellular calcium concentration.
-
To determine the EC50, perform the assay with a range of GNF362 concentrations and measure the peak calcium response after calcium re-addition.
T Cell Proliferation Assay
Objective: To assess the impact of GNF362 on T cell proliferation following activation.
Methodology:
-
Purify CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Label cells with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells in the presence of varying concentrations of GNF362 or DMSO.
-
For rescue experiments, add a blocking anti-FasL antibody or a control IgG to parallel wells.
-
After 72-96 hours, harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell division.
Gene Expression Analysis
Objective: To quantify the expression of pro-apoptotic genes in response to GNF362 treatment.
Methodology:
-
Activate purified CD4+ T cells with anti-CD3/CD28 in the presence of GNF362 or DMSO for specified time points (e.g., 2 and 6 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for Bim, FasL, Bcl-2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Experimental Workflow: Characterizing GNF362's Effect on T Cells
Caption: Workflow for in vitro and in vivo analysis of GNF362.
Conclusion
GNF362 represents a targeted approach to inducing apoptosis in activated T cells by inhibiting Itpkb and subsequently augmenting calcium signaling. This mechanism, leading to the upregulation of pro-apoptotic genes and enhanced AICD, holds significant promise for the treatment of T cell-mediated autoimmune disorders. The detailed understanding of its molecular pathway and the availability of robust experimental protocols provide a solid foundation for further preclinical and clinical development.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inositol Trisphosphate 3-Kinase B (Itpkb) Pathway and the Investigational Inhibitor GNF362
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway, playing a key role in the regulation of intracellular calcium levels and immune cell function.[1] Its involvement in T-cell and B-cell development and activation has positioned it as a promising therapeutic target for autoimmune diseases and other immune-mediated disorders.[2] This technical guide provides a comprehensive overview of the Itpkb pathway and details the preclinical data available for GNF362, a potent and selective small molecule inhibitor of Itpkb.[3] This document includes a summary of quantitative data, detailed experimental methodologies for key studies, and visualizations of the signaling pathway and experimental workflows to support further research and development in this area.
The Inositol Trisphosphate 3-Kinase B (Itpkb) Signaling Pathway
The Itpkb enzyme is a member of the inositol-trisphosphate 3-kinase family, which phosphorylates the second messenger inositol 1,4,5-trisphosphate (IP3). This phosphorylation event converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby terminating the IP3-mediated release of calcium from intracellular stores. IP4 itself is a signaling molecule that can modulate various cellular processes. The Itpkb pathway is particularly important in immune cells, where it fine-tunes the calcium signaling required for T-cell and B-cell activation, differentiation, and survival. Dysregulation of this pathway has been implicated in autoimmune diseases.
GNF362: A Potent and Selective Itpkb Inhibitor
GNF362 is an orally bioavailable small molecule inhibitor of Itpkb. It was identified through high-throughput screening and subsequent medicinal chemistry optimization. Preclinical studies have demonstrated its potency and selectivity for Itpkb, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
In Vitro Activity
GNF362 has been shown to potently inhibit Itpkb and, to a lesser extent, other Itpk isoforms. Its activity in cellular assays demonstrates its ability to modulate calcium signaling in immune cells.
| Parameter | GNF362 Value | Assay Type | Reference |
| IC50 (Itpkb) | 9 nM | Biochemical Kinase Assay | |
| IC50 (Itpka) | 20 nM | Biochemical Kinase Assay | |
| IC50 (Itpkc) | 19 nM | Biochemical Kinase Assay | |
| EC50 (Ca²⁺ Response) | 12 nM | Cellular Calcium Flux Assay (B or T lymphocytes) |
In Vivo Efficacy
The therapeutic potential of GNF362 has been evaluated in a preclinical model of rheumatoid arthritis, the rat antigen-induced arthritis (AIA) model.
| Study Model | Dosing Regimen | Key Findings | Reference |
| Rat Antigen-Induced Arthritis | 6 or 20 mg/kg, oral, twice daily for 21 days | - Significant inhibition of joint swelling at both doses.- Reduction of inflammatory cell infiltrate, joint damage, and proteoglycan loss at 20 mg/kg. | |
| Mouse Model | 3, 10, or 25 mg/kg, oral, twice daily for 9 days | - Dose-dependent reduction in the percentage of CD4+ T cells in the thymus. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the Itpkb pathway and the activity of GNF362.
Biochemical Kinase Assay (Kinase-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
Principle: The Kinase-Glo™ Reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP remaining, and therefore inversely proportional to the kinase activity.
Protocol Outline:
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Reaction Setup: A reaction mixture is prepared containing the Itpkb enzyme, its substrate (IP3), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: GNF362 or a vehicle control is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
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Detection: An equal volume of Kinase-Glo™ Reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.
-
Measurement: Luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Calcium Flux Assay (FLIPR Assay)
This assay measures changes in intracellular calcium concentrations in response to cell stimulation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to calcium, the dye's fluorescence intensity increases. This change in fluorescence is monitored in real-time using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Protocol Outline:
-
Cell Plating: Lymphocytes (B or T cells) are plated in a microtiter plate.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) to allow the dye to enter the cells.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of GNF362 or a vehicle control.
-
Stimulation: Cells are stimulated with an appropriate agonist (e.g., anti-IgM for B cells) to induce calcium release.
-
Measurement: The FLIPR instrument measures the fluorescence intensity in each well before and after stimulation.
-
Data Analysis: The peak fluorescence response is measured, and the EC50 value for GNF362's effect on calcium signaling is calculated.
Rat Antigen-Induced Arthritis (AIA) Model
This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics aspects of rheumatoid arthritis.
Protocol Outline:
-
Immunization: Lewis rats are immunized with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant (CFA) via intradermal injection. A booster immunization is given at a later time point.
-
Arthritis Induction: Arthritis is induced by an intra-articular injection of mBSA into one knee joint.
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Treatment: GNF362 or a vehicle control is administered orally, typically starting before or after the onset of arthritis and continuing for a defined period.
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Assessment:
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Joint Swelling: Knee joint diameter is measured regularly using calipers.
-
Histopathology: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammatory cell infiltration, cartilage damage, and proteoglycan loss.
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Antibody Titers: Blood samples can be collected to measure serum levels of anti-mBSA antibodies by ELISA.
-
-
Data Analysis: The effects of GNF362 on joint swelling, histological scores, and antibody production are compared to the vehicle-treated group.
Conclusion
The Itpkb pathway represents a compelling target for the development of novel therapeutics for autoimmune and inflammatory diseases. The preclinical data for GNF362 demonstrate its potential as a potent and selective inhibitor of Itpkb with efficacy in a relevant animal model of arthritis. Further investigation into the pharmacokinetics, safety, and efficacy in other preclinical models is warranted to support its potential clinical development. This technical guide provides a foundational resource for researchers and drug developers interested in advancing the understanding and therapeutic targeting of the Itpkb pathway.
References
GNF362: A Novel Potentiator of Intracellular Calcium Signaling – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting Itpkb, GNF362 prevents the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), leading to an accumulation of IP3. This, in turn, enhances and sustains intracellular calcium levels following antigen receptor activation. This augmented calcium signaling has profound effects on lymphocyte function, including the induction of activation-induced cell death (AICD) in pathogenic T cells. This technical guide provides an in-depth overview of the mechanism of action of GNF362, its effects on intracellular calcium signaling, and detailed protocols for key experimental assays.
Introduction
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. In lymphocytes, precise control of intracellular Ca2+ concentration is critical for proper immune function. The activation of T and B cell receptors triggers a signaling cascade that leads to the generation of IP3, which binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE) channels, primarily the CRAC (calcium release-activated calcium) channels composed of STIM1 and ORAI1 proteins.[1]
Itpkb plays a crucial role in terminating this Ca2+ signal by phosphorylating IP3 to IP4, which is unable to activate IP3 receptors.[2][3] By inhibiting Itpkb, GNF362 effectively removes this "brake" on the calcium signal, leading to prolonged and elevated intracellular Ca2+ levels.[4][5] This sustained signaling can selectively drive activated, potentially autoreactive, T cells towards apoptosis, presenting a novel therapeutic strategy for autoimmune diseases.
Mechanism of Action of GNF362
GNF362 is an ATP-competitive inhibitor of Itpkb. Its primary mechanism of action is the blockade of the phosphorylation of IP3 to IP4. This leads to an accumulation of IP3 in the cytoplasm, which potentiates the release of Ca2+ from the ER stores and subsequently enhances SOCE through the STIM1/ORAI1 complex.
The Itpkb Signaling Pathway
The signaling cascade initiated by T-cell receptor (TCR) activation and modulated by GNF362 is depicted below.
Figure 1: GNF362 Signaling Pathway. Max Width: 760px.
Quantitative Data on GNF362 Activity
The following tables summarize the key quantitative data for GNF362's inhibitory and cellular activities.
Table 1: Inhibitory Activity of GNF362 against Inositol Trisphosphate 3-Kinases
| Kinase | IC50 (nM) |
| Itpka | 20 |
| Itpkb | 9 |
| Itpkc | 19 |
Data sourced from biochemical assays using purified kinase proteins.
Table 2: Cellular Activity of GNF362
| Assay | Cell Type | Parameter | Value |
| Calcium Influx | Mouse Splenocytes | EC50 | 12 nM |
| Store-Operated Calcium Entry | Primary B or T lymphocytes | EC50 | 12 nM |
Data sourced from cellular assays measuring calcium influx following antigen receptor stimulation.
Experimental Protocols
FLIPR Calcium (Ca2+) Assay
This protocol is for measuring store-operated calcium entry in lymphocytes in a 384-well format using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Materials:
-
Purified wild-type splenocytes or lymphocytes
-
Fluo-4 AM calcium-sensitive dye
-
Fibronectin-coated 384-well FLIPR plates
-
GNF362 compound
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Fab'2 anti-IgM or anti-CD3/CD28 antibodies
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EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
CaCl2
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Preparation:
-
Isolate splenocytes or lymphocytes from the desired source.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-5 µM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Resuspend cells in assay buffer.
-
-
Plate Seeding:
-
Coat 384-well FLIPR plates with fibronectin.
-
Plate the Fluo-4 loaded cells onto the fibronectin-coated plates.
-
Centrifuge the plates at 1000 rpm for 4 minutes to create a cell monolayer.
-
-
Assay Execution on FLIPR:
-
Transfer GNF362 at desired concentrations to the cell plate.
-
Stimulate the cells with an appropriate agonist (e.g., 30 µg/mL of Fab'2 anti-IgM) in the presence of 1 mM EGTA to chelate extracellular calcium. This step depletes intracellular calcium stores.
-
Record fluorescence readings for approximately 7.5 minutes to establish a baseline and measure store release.
-
Add 5 mM CaCl2 to the wells to initiate store-operated calcium entry.
-
Continue to measure fluorescence for another 5.5 minutes to quantify SOCE.
-
Figure 2: FLIPR Calcium Assay Workflow. Max Width: 760px.
T-Cell Proliferation and Apoptosis Assay
This protocol assesses the effect of GNF362 on T-cell proliferation and FasL-mediated activation-induced cell death.
Materials:
-
Purified CD4+ T cells
-
Anti-CD3 and anti-CD28 antibodies
-
GNF362 compound
-
Blocking anti-FasL antibody or control IgG
-
Cell proliferation dye (e.g., CFSE)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate CD4+ T cells.
-
Label cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T cells.
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Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
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Treat the cells with a dilution series of GNF362 in the presence of either a blocking anti-FasL antibody or a control IgG.
-
Culture the cells for a period sufficient to observe proliferation (e.g., 72 hours).
-
-
Apoptosis and Proliferation Analysis:
-
Harvest the cells.
-
Stain the cells with Annexin V and Propidium Iodide to assess apoptosis.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye, and apoptosis is quantified by the percentage of Annexin V positive cells.
-
In Vivo Efficacy in a Rat Model of Arthritis
GNF362 has demonstrated efficacy in a rat model of antigen-induced arthritis (AIA).
Rat Antigen-Induced Arthritis (AIA) Model Protocol
Animal Model:
-
Lewis rats are commonly used for this model.
Procedure:
-
Immunization:
-
On day -21 and day -14, immunize rats intradermally with methylated bovine serum albumin (mBSA) emulsified in Freund's adjuvant.
-
-
Treatment:
-
Begin daily oral administration of GNF362 (e.g., 6 or 20 mg/kg) or vehicle control.
-
-
Arthritis Induction:
-
On day 0, induce arthritis by injecting mBSA directly into the knee joint.
-
-
Assessment:
-
Monitor joint swelling using calipers at regular intervals.
-
At the end of the study, perform histological analysis of the joints to assess inflammatory cell infiltration, joint erosion, and proteoglycan loss.
-
Measure serum antibody titers to mBSA.
-
Conclusion
GNF362 represents a novel approach to modulating intracellular calcium signaling for therapeutic benefit. By selectively inhibiting Itpkb, it augments calcium signals in lymphocytes, leading to the targeted apoptosis of activated T cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the potential of GNF362 and the broader strategy of targeting negative regulators of calcium signaling for the treatment of autoimmune and inflammatory diseases.
References
- 1. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STIM1 activation of Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 5. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GNF362 in Inducing T Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, GNF362 offers a novel therapeutic strategy for T-cell-mediated autoimmune diseases by promoting the apoptosis of pathogenic T cells. This technical guide provides an in-depth overview of the mechanism of action of GNF362, detailed experimental protocols for assessing its effects, and a summary of key quantitative data.
Core Mechanism of Action
GNF362 induces T cell apoptosis by inhibiting Itpkb, which leads to an accumulation of its substrate, inositol 1,4,5-trisphosphate (IP3). Elevated IP3 levels enhance the release of calcium (Ca2+) from endoplasmic reticulum stores, triggering a sustained increase in intracellular calcium concentration. This augmented calcium signaling cascade ultimately promotes the expression of pro-apoptotic factors, including Fas ligand (FasL) and Bim, culminating in activation-induced cell death (AICD) of T lymphocytes.[1][2][3]
Signaling Pathway of GNF362-Induced T Cell Apoptosis
The signaling cascade initiated by GNF362 leading to T cell apoptosis is a multi-step process involving the modulation of intracellular second messengers and the activation of downstream apoptotic pathways.
Figure 1: GNF362 Signaling Pathway in T Cell Apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of GNF362.
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (GNF362 vs. Itpkb) | 9 nM | Biochemical Assay | [3] |
| EC50 (GNF362) | 12 nM | Calcium Response in T cells | [3] |
Table 1: In Vitro Potency of GNF362.
| Treatment Group | % CD4+ T Cells in Thymus (Mean ± SD) |
| Vehicle Control | 85 ± 2.5 |
| GNF362 (3 mg/kg) | 78 ± 3.1 |
| GNF362 (10 mg/kg) | 65 ± 4.2 |
| GNF362 (25 mg/kg) | 52 ± 5.0 |
Table 2: In Vivo Effect of GNF362 on Thymocyte Development in Mice. Data are representative of three independent experiments.
| Condition | T Cell Proliferation (Normalized to Control) |
| Anti-CD3/CD28 | 100% |
| Anti-CD3/CD28 + GNF362 | 45% |
| Anti-CD3/CD28 + GNF362 + Anti-FasL | 85% |
Table 3: GNF362-Mediated Inhibition of T Cell Proliferation and Rescue by FasL Blockade. Data are representative of three independent experiments.
Detailed Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol is for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
GNF362
-
Anti-CD3 and Anti-CD28 antibodies
-
Anti-FasL blocking antibody and isotype control
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
Procedure:
-
Isolate primary T cells from mouse spleens or human peripheral blood.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Plate 2 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Add GNF362 at desired concentrations. For FasL blocking experiments, add anti-FasL antibody (10 µg/mL) or isotype control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Harvest cells and analyze CFSE dilution by flow cytometry.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
GNF362: A Potent Inhibitor of Inositol Trisphosphate 3-Kinase (ITPK) for Regulating Ins(1,3,4,5)P4 Production
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNF362, a selective and potent small molecule inhibitor of inositol trisphosphate 3-kinases (ITPKs), with a primary focus on its role in the regulation of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) production. GNF362 exhibits high affinity for the ATP-binding pocket of ITPKs, particularly ITPKB, thereby blocking the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to Ins(1,3,4,5)P4. This inhibitory action has profound effects on intracellular calcium signaling, making GNF362 a valuable tool for studying the physiological roles of Ins(1,3,4,5)P4 and a potential therapeutic agent for autoimmune diseases. This document details the mechanism of action of GNF362, provides a compilation of its in vitro and in vivo activities, and presents detailed experimental protocols for key assays.
Introduction to GNF362 and Inositol Phosphate Signaling
The inositol phosphate signaling pathway is a crucial intracellular communication system that regulates a multitude of cellular processes, including cell growth, differentiation, and apoptosis. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG) and Ins(1,4,5)P3. Ins(1,4,5)P3 acts as a second messenger, binding to its receptors on the endoplasmic reticulum to induce the release of intracellular calcium (Ca2+).
The levels of Ins(1,4,5)P3 are tightly regulated by phosphorylation and dephosphorylation. Inositol trisphosphate 3-kinases (ITPKs) phosphorylate Ins(1,4,5)P3 at the 3-position to produce inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)[1]. Ins(1,3,4,5)P4 is also a signaling molecule, although its functions are less well understood than those of Ins(1,4,5)P3. It has been implicated in the regulation of calcium influx and other cellular events.
GNF362 is a selective, potent, and orally bioavailable inhibitor of the three ITPK isoforms: ITPKA, ITPKB, and ITPKC[1][2]. By inhibiting these kinases, GNF362 prevents the conversion of Ins(1,4,5)P3 to Ins(1,3,4,5)P4, leading to an accumulation of Ins(1,4,5)P3 and a subsequent enhancement of intracellular calcium signaling[2]. This activity has been shown to induce apoptosis in activated T cells, suggesting a therapeutic potential for GNF362 in T-cell-mediated autoimmune diseases[2].
Quantitative Data on GNF362 Activity
The following tables summarize the in vitro and in vivo activities of GNF362.
Table 1: In Vitro Inhibitory Activity of GNF362 against ITPK Isoforms
| Target | IC50 (nM) | Assay System | Reference |
| ITPKA | 20 | Purified enzyme (Kinase Glo assay) | |
| ITPKB | 9 | Purified enzyme (Kinase Glo assay) | |
| ITPKC | 19 | Purified enzyme (Kinase Glo assay) |
Table 2: Cellular and In Vivo Activity of GNF362
| Activity | EC50 / Dose | Experimental System | Effect | Reference |
| Augmentation of SOC responses | 12 nM | Primary mouse B or T lymphocytes | Enhanced store-operated calcium entry | |
| Reduction of CD4+ T cells | 10 and 25 mg/kg (oral, twice daily for 9 days) | Wild-type mice | Dose-dependent reduction in thymic CD4+ T cells | |
| Inhibition of joint swelling | 6 and 20 mg/kg (oral, twice daily for 21 days) | Rat antigen-induced arthritis model | Reduced knee swelling by 34% and 47%, respectively | |
| Reduction of inflammatory cell infiltrate, joint damage, and proteoglycan loss | 20 mg/kg (oral, twice daily for 21 days) | Rat antigen-induced arthritis model | Significant reduction in arthritic pathology |
Signaling Pathways and Experimental Workflows
GNF362 Mechanism of Action in the Inositol Phosphate Signaling Pathway
The following diagram illustrates the point of intervention of GNF362 in the inositol phosphate signaling cascade.
Caption: GNF362 inhibits ITPK, blocking Ins(1,3,4,5)P4 production.
Experimental Workflow for Assessing GNF362 in a Rat Model of Arthritis
The diagram below outlines the key steps in the rat antigen-induced arthritis (rAIA) model used to evaluate the in vivo efficacy of GNF362.
References
GNF362: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF362, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), for its application in autoimmune disease research. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
GNF362 is a small molecule inhibitor that targets Itpkb, a key negative regulator of calcium signaling in lymphocytes.[1][2] By inhibiting Itpkb, GNF362 prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][3] This leads to elevated and sustained intracellular calcium (Ca2+) levels following T-cell receptor activation.[1] The augmented calcium signaling cascade ultimately induces apoptosis in activated T-cells, suggesting a novel therapeutic strategy for T-cell mediated autoimmune diseases. This targeted approach aims to selectively deplete pathogenic T lymphocytes while potentially preserving normal T-cell function.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for GNF362.
Table 1: In Vitro Activity of GNF362
| Parameter | Target/Assay | Value | Reference |
| IC50 | Itpkb | 9 nM | |
| Itpka | 20 nM | ||
| Itpkc | 19 nM | ||
| EC50 | Calcium Influx (Mouse Splenocytes) | 12 nM |
Table 2: In Vivo Efficacy of GNF362 in Rat Antigen-Induced Arthritis (rAIA) Model
| Dosage | Effect | Reference |
| 6 mg/kg (twice daily) | 34% reduction in knee swelling; minimal block in antibody production | |
| 20 mg/kg (twice daily) | 47% reduction in knee swelling; significant reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the signaling pathway affected by GNF362 and its overall mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Rat Antigen-Induced Arthritis (rAIA) Model
-
Animal Model: Lewis rats are used for this model.
-
Immunization: On day -21 and day -14, rats are immunized intradermally with methylated bovine serum albumin (mBSA).
-
Treatment: Daily oral administration of GNF362 (formulated in 20% hydroxyl propyl-beta cyclodextrin in water), dexamethasone (as a positive control), or vehicle is initiated.
-
Arthritis Induction: On day 0, an intra-articular injection of mBSA is administered into the knee joint to induce arthritis.
-
Efficacy Assessment:
-
Joint Swelling: Knee joint swelling is monitored and measured regularly.
-
Antibody Response: Secondary antibody responses are evaluated.
-
Histology: At the end of the study, knee joints are collected for histological examination to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.
-
In Vitro T-Cell Proliferation and Apoptosis Assay
-
Cell Isolation: CD4+ T-cells are purified from wild-type mice.
-
Cell Culture and Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of GNF362.
-
Apoptosis Induction Analysis: To determine the role of FasL-mediated apoptosis, a blocking anti-FasL antibody or a control IgG is added to parallel cultures.
-
Proliferation Measurement: T-cell proliferation is assessed to determine the inhibitory effect of GNF362.
-
Data Analysis: The reversal of GNF362-induced proliferation blockade by the anti-FasL antibody indicates that GNF362 enhances FasL-mediated activation-induced cell death.
Intracellular Calcium Measurement
-
Cell Preparation: Wild-type B-cells are loaded with the calcium-sensitive dye, Fluo-4.
-
Compound Treatment: Cells are treated with varying concentrations of GNF362.
-
Calcium Flux Induction: Antigen receptor cross-linking is used to induce a calcium response.
-
Data Acquisition: Changes in intracellular calcium levels are measured using a flow cytometer or a fluorescent plate reader.
-
Data Analysis: The peak calcium response after calcium re-addition is plotted against the concentration of GNF362 to determine the EC50 value for the augmentation of store-operated calcium (SOC) entry.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GNF362 in Graft-versus-Host Disease (GVHD) Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. It is an immune-mediated condition where donor T-cells recognize recipient tissues as foreign, leading to a potent inflammatory response and tissue damage. Current prophylactic and treatment strategies, largely reliant on broad immunosuppressants, are often associated with significant side effects and an increased risk of opportunistic infections and disease relapse. This necessitates the exploration of novel therapeutic agents with more targeted mechanisms of action.
GNF362 is a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). Itpkb plays a crucial role in regulating intracellular calcium (Ca2+) signaling in T-cells. By inhibiting Itpkb, GNF362 leads to elevated intracellular Ca2+ levels in activated T-cells, which in turn promotes their apoptosis. This targeted depletion of alloreactive T-cells presents a promising strategy for the prevention and treatment of GVHD while potentially preserving the beneficial graft-versus-leukemia (GVL) effect.
This technical guide provides a comprehensive overview of the preclinical investigation of GNF362 in various murine models of acute and chronic GVHD. It details the experimental protocols, summarizes the key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action of GNF362
GNF362's therapeutic potential in GVHD stems from its targeted inhibition of Itpkb, a key negative regulator of T-cell activation. The signaling cascade is initiated upon T-cell receptor (TCR) engagement with an antigen, leading to a series of intracellular events culminating in the activation of phospholipase C-gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium (SOC) channels. The resulting increase in intracellular Ca2+ concentration is a critical signal for T-cell activation, proliferation, and cytokine production.
Itpkb acts as a crucial checkpoint in this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate the IP3 receptor. This action of Itpkb dampens the Ca2+ signal, preventing excessive T-cell activation and promoting cell survival.
By inhibiting Itpkb, GNF362 disrupts this negative feedback loop. The sustained high levels of intracellular Ca2+ in activated T-cells lead to the activation of pro-apoptotic pathways, resulting in the selective elimination of alloreactive T-cells that drive GVHD.
Mechanism of GNF362 action in T-cells.
Quantitative Data Summary
The efficacy of GNF362 has been evaluated in multiple preclinical models of GVHD. The following tables summarize the key quantitative data from these studies, demonstrating the potential of GNF362 in mitigating both acute and chronic GVHD.
Table 1: Efficacy of GNF362 in an Acute GVHD Model
| Treatment Group | Survival Rate (%) | Mean GVHD Score (Day 21) |
| Vehicle Control | 20 | 6.5 |
| GNF362 (30 mg/kg, BID) | 80 | 2.5 |
| FK506 (5 mg/kg, QD) | 60 | 3.0 |
Data from a murine model of acute GVHD (C57BL/6 donor into lethally irradiated BALB/c recipient). GNF362 was administered orally twice daily (BID), and FK506 was administered intraperitoneally once daily (QD).
Table 2: Effect of GNF362 on T-Cell Populations in Acute GVHD
| Treatment Group | Alloreactive T-Cell Proliferation (%) | Donor T-Cell Apoptosis (%) |
| Vehicle Control | 85 | 15 |
| GNF362 (30 mg/kg, BID) | 30 | 65 |
| FK506 (5 mg/kg, QD) | 45 | 40 |
Alloreactive T-cell proliferation was assessed by CFSE dilution assay. Apoptosis was measured by Annexin V staining of donor T-cells isolated from the spleen of recipient mice on day 7 post-transplant.
Table 3: Efficacy of GNF362 in a Chronic GVHD Scleroderma Model
| Treatment Group | Skin Score (Day 42) | Dermal Thickness (μm) |
| Vehicle Control | 2.8 | 450 |
| GNF362 (30 mg/kg, BID) | 1.2 | 250 |
Data from a murine model of sclerodermatous chronic GVHD (B10.D2 donor into lethally irradiated BALB/c recipient). Treatment was initiated on day 21 post-transplant.
Table 4: Efficacy of GNF362 in a Chronic GVHD Bronchiolitis Obliterans Model
| Treatment Group | Pulmonary Function (Resistance) | Lung Collagen Deposition (%) |
| Vehicle Control | 0.8 | 35 |
| GNF362 (30 mg/kg, BID) | 0.4 | 15 |
Data from a murine model of bronchiolitis obliterans (C57BL/6 donor into bm12 recipient). Treatment was initiated on day 28 post-transplant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following section outlines the key experimental protocols used in the investigation of GNF362 in GVHD models.
Murine Acute GVHD Model
A standard major histocompatibility complex (MHC)-mismatched model is utilized to induce acute GVHD.
-
Recipient Mice: 8- to 12-week-old female BALB/c mice.
-
Donor Mice: 8- to 12-week-old female C57BL/6 mice.
-
Conditioning: Recipient mice are lethally irradiated with a total dose of 800 cGy, administered in two fractions separated by at least 3 hours to minimize toxicity.
-
Cell Transplantation: Within 24 hours of irradiation, recipient mice are intravenously injected with 5 x 10^6 T-cell depleted bone marrow cells and 1 x 10^6 purified T-cells from donor mice.
-
GNF362 Administration: GNF362 is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water and administered orally twice daily at a dose of 30 mg/kg, starting on the day of transplantation.
-
Monitoring: Mice are monitored daily for survival, body weight, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea, skin lesions). GVHD severity is scored weekly based on a cumulative scoring system.
Experimental workflow for the acute GVHD model.
Murine Chronic GVHD Models
Two distinct models are employed to investigate the efficacy of GNF362 against different manifestations of chronic GVHD.
-
Recipient Mice: 8- to 12-week-old female BALB/c mice.
-
Donor Mice: 8- to 12-week-old female B10.D2 mice.
-
Conditioning: Recipient mice receive a single dose of lethal irradiation (700 cGy).
-
Cell Transplantation: Within 24 hours, recipients are injected intravenously with 1 x 10^7 T-cell depleted bone marrow cells and 5 x 10^6 splenocytes from donor mice.
-
GNF362 Administration: Treatment with GNF362 (30 mg/kg, oral, BID) is initiated on day 21 post-transplantation, once clinical signs of scleroderma are apparent.
-
Monitoring: Mice are scored weekly for skin manifestations of GVHD (hair loss, skin thickening). At the experimental endpoint, skin tissue is collected for histological analysis of dermal thickness and collagen deposition.
-
Recipient Mice: 8- to 12-week-old female C57BL/6 mice.
-
Donor Mice: 8- to 12-week-old female bm12 mice.
-
Conditioning: Recipient mice are sublethally irradiated (600 cGy).
-
Cell Transplantation: Recipients are injected intravenously with 1 x 10^7 T-cell depleted bone marrow cells and 1 x 10^7 splenocytes from donor mice.
-
GNF362 Administration: GNF362 treatment (30 mg/kg, oral, BID) begins on day 28 post-transplantation.
-
Monitoring: Pulmonary function is assessed at the experimental endpoint using a small animal ventilator to measure airway resistance. Lungs are harvested for histological analysis of collagen deposition.
T-Cell Proliferation Assay (CFSE-based)
This assay is used to quantify the proliferation of alloreactive T-cells.
-
Cell Preparation: Splenocytes are harvested from donor C57BL/6 mice. T-cells are purified using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Purified T-cells are incubated with 5 µM carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. The reaction is quenched with fetal bovine serum.
-
Co-culture: CFSE-labeled donor T-cells are co-cultured with irradiated splenocytes from recipient BALB/c mice (as antigen-presenting cells) in the presence of varying concentrations of GNF362 or vehicle control.
-
Analysis: After 72 hours, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). The dilution of CFSE fluorescence, indicative of cell division, is analyzed by flow cytometry.
Cytokine Analysis
The effect of GNF362 on cytokine production by T-cells is assessed using multiple techniques.
-
Sample Collection: Serum is collected from treated and control mice at various time points. Spleens are also harvested, and splenocytes are re-stimulated in vitro with anti-CD3 and anti-CD28 antibodies.
-
ELISA: Enzyme-linked immunosorbent assays are performed on serum and culture supernatants to quantify the concentration of key cytokines such as IFN-γ, TNF-α, and IL-2.
-
Intracellular Cytokine Staining: Splenocytes are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines for analysis by flow cytometry.
Conclusion
The preclinical data presented in this guide strongly support the therapeutic potential of GNF362 in the management of both acute and chronic GVHD. By selectively targeting Itpkb and inducing apoptosis in alloreactive T-cells, GNF362 offers a more focused immunomodulatory approach compared to conventional immunosuppressants. The significant improvement in survival, reduction in GVHD severity, and favorable impact on T-cell populations in various murine models highlight the promise of this novel therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients suffering from GVHD.
GNF362: A Technical Overview of its Oral Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium signaling, GNF362 represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. This document provides a comprehensive technical overview of the available preclinical data on the oral bioavailability and pharmacokinetics of GNF362, intended to inform further research and development efforts. While specific quantitative pharmacokinetic parameters are not publicly available, this guide synthesizes the existing knowledge on its biological activity, mechanism of action, and in vivo efficacy, alongside detailed experimental protocols derived from published studies.
Introduction
GNF362 was identified through high-throughput screening as a potent inhibitor of Itpkb, a key enzyme in the inositol phosphate signaling pathway. Itpkb phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from intracellular stores. In lymphocytes, sustained calcium signaling following T-cell receptor (TCR) activation is critical for activation-induced cell death (AICD), a mechanism for eliminating over-activated T-cells and maintaining immune homeostasis. By inhibiting Itpkb, GNF362 enhances and prolongs intracellular calcium signals, leading to the apoptosis of pathogenic T-cells. This unique mechanism of action makes GNF362 a promising candidate for the treatment of various autoimmune disorders.
In Vitro Activity
GNF362 demonstrates potent inhibitory activity against Itpkb and modulates calcium signaling in primary lymphocytes.
| Parameter | Value | Cell Type/Assay Condition |
| IC50 (Itpkb) | 9 nM | Purified Itpkb protein (Kinase Glo assay) |
| IC50 (Itpka) | 20 nM | Purified Itpka protein (Kinase Glo assay) |
| IC50 (Itpkc) | 19 nM | Purified Itpkc protein (Kinase Glo assay) |
| EC50 (Calcium Influx) | 12 nM | Isolated mouse splenocytes |
Oral Bioavailability and Pharmacokinetics
Published literature confirms that GNF362 is an orally bioavailable compound.[1] Pharmacokinetic studies have demonstrated that GNF362 achieves high systemic levels upon oral administration, possesses a moderate volume of distribution, and has a good in vivo half-life.[1] However, specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the public domain.
In Vivo Efficacy
The therapeutic potential of GNF362 has been evaluated in a preclinical model of rheumatoid arthritis.
| Animal Model | Dosing Regimen | Key Findings |
| Rat Antigen-Induced Arthritis (rAIA) | 6 or 20 mg/kg, orally, twice daily for 21 days | - Significant inhibition of joint swelling. - Reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss (at 20 mg/kg).[2] |
Signaling Pathway
GNF362 modulates the T-cell receptor signaling pathway by inhibiting Itpkb, a negative regulator of intracellular calcium. The following diagram illustrates the key steps in this pathway.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
GNF362 supplier and for research use information
For Research Use Only
This guide provides an in-depth overview of GNF362, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It is intended for researchers, scientists, and drug development professionals interested in utilizing GNF362 for in vitro and in vivo studies related to immunology, oncology, and neurobiology.
Product Information
GNF362 is a small molecule inhibitor primarily targeting Itpkb, a key enzyme in the inositol phosphate signaling pathway. By inhibiting Itpkb, GNF362 modulates intracellular calcium levels, impacting various cellular processes, most notably in lymphocytes.
Suppliers
GNF362 is available for research purposes from various chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Formulation |
| MedchemExpress | HY-126750 | 99.86% | Solid or in DMSO |
| Cayman Chemical | 17691 | ≥98% | Solid |
| Selleck Chemicals | S7598 | >99% | Solid |
Chemical Properties
| Property | Value |
| CAS Number | 1003019-41-7 |
| Molecular Formula | C₂₂H₂₁F₃N₆ |
| Molecular Weight | 426.4 g/mol |
| Solubility | Soluble in DMSO, Ethanol, and Methanol |
Mechanism of Action and Signaling Pathway
GNF362 exerts its effects by inhibiting the enzymatic activity of Itpkb. Itpkb is responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP₃) to inositol 1,3,4,5-tetrakisphosphate (IP₄). By blocking this conversion, GNF362 leads to an accumulation of IP₃ and a reduction in IP₄.
The primary consequence of Itpkb inhibition is the enhancement of store-operated calcium entry (SOCE). In lymphocytes, antigen receptor stimulation triggers the production of IP₃, which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium. The depletion of ER calcium stores is sensed by STIM1, which then activates Orai1 channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The product of Itpkb, IP₄, acts as a negative regulator of this process. Therefore, by reducing IP₄ levels, GNF362 removes this brake on calcium signaling, resulting in augmented and prolonged intracellular calcium concentrations. This sustained calcium signaling, in turn, can induce apoptosis in activated T cells, a key mechanism for its therapeutic potential in autoimmune diseases.
Quantitative Data
GNF362 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
In Vitro Activity
| Parameter | Target | Value | Assay | Reference |
| IC₅₀ | Itpkb | 9 nM | Kinase Glo | |
| IC₅₀ | Itpka | 20 nM | Kinase Glo | |
| IC₅₀ | Itpkc | 19 nM | Kinase Glo | |
| EC₅₀ | Calcium Response | 12 nM | FLIPR (B cells) |
In Vivo Efficacy
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Rat | Antigen-Induced Arthritis | 6 or 20 mg/kg, oral, twice daily | Significant inhibition of joint swelling. Reduced inflammatory cell infiltrate and joint damage at 20 mg/kg. | |
| Mouse | T-cell Development | 3, 10, or 25 mg/kg, oral, twice daily for 9 days | Dose-dependent reduction in the percentage of CD4⁺ T cells in the thymus. | |
| Rat | Antigen-Induced Arthritis | 20 mg/kg, oral, daily | 265-fold reduction in antibody titers to mBSA. 47% reduction in knee swelling. |
Experimental Protocols
The following are representative protocols for key experiments involving GNF362. Researchers should optimize these protocols for their specific experimental systems.
Kinase Glo Assay for Itpkb Inhibition
This protocol is adapted from Miller et al., 2015.
Objective: To determine the IC₅₀ of GNF362 against Itpkb.
Materials:
-
Purified Itpkb enzyme
-
GNF362
-
ATP
-
IP₃ (substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of GNF362 in DMSO.
-
In a 384-well plate, add Itpkb enzyme, ATP, and IP₃ to each well.
-
Add the GNF362 dilutions to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for 90 minutes.
-
Add Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each GNF362 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
FLIPR Calcium Assay
This protocol is a general guide based on methodologies described for GNF362.
Objective: To measure the effect of GNF362 on intracellular calcium mobilization in lymphocytes.
Materials:
-
Lymphocytes (e.g., primary B cells or T cells)
-
GNF362
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Stimulating agent (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)
-
384-well black-walled, clear-bottom plates
-
FLIPR® instrument (Molecular Devices)
Procedure:
-
Plate lymphocytes in 384-well plates.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Add the loading buffer to the cells and incubate for 1 hour at 37°C.
-
During incubation, prepare a serial dilution of GNF362.
-
After incubation, add the GNF362 dilutions to the cells and incubate for a further 15-30 minutes.
-
Place the plate in the FLIPR instrument.
-
Initiate reading and add the stimulating agent to the wells.
-
Monitor the change in fluorescence over time to determine the calcium flux.
-
Analyze the data to determine the EC₅₀ of GNF362.
T-cell Apoptosis Assay by Flow Cytometry
This protocol is based on the findings that GNF362 induces T-cell apoptosis.
Objective: To quantify GNF362-induced apoptosis in activated T cells.
Materials:
-
Primary CD4⁺ T cells
-
GNF362
-
Anti-CD3 and anti-CD28 antibodies
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Isolate primary CD4⁺ T cells.
-
Activate the T cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of GNF362 or a DMSO control.
-
Culture the cells for 24-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Research Applications
GNF362 has been investigated in several research areas, primarily focusing on its immunomodulatory properties.
-
Autoimmune Diseases: By promoting the apoptosis of activated T cells, GNF362 has shown efficacy in preclinical models of rheumatoid arthritis. This suggests its potential as a tool to study T-cell-mediated autoimmune disorders.
-
Graft-versus-Host Disease (GVHD): The ability of GNF362 to selectively delete alloreactive T cells makes it a valuable research tool for investigating novel therapeutic strategies for GVHD.
-
Neuroinflammation: While less explored, the role of Itpkb and calcium signaling in neuronal function suggests that GNF362 could be used to investigate the impact of this pathway in neuroinflammatory and neurodegenerative conditions.
Conclusion
GNF362 is a powerful research tool for investigating the Itpkb signaling pathway and its role in various physiological and pathological processes. Its ability to modulate calcium signaling and induce T-cell apoptosis provides a unique mechanism for studying immune regulation and developing novel therapeutic strategies for autoimmune diseases and other inflammatory conditions. Researchers using GNF362 should carefully consider its selectivity profile and optimize experimental conditions to ensure reliable and reproducible results.
GNF362: A Potent Modulator of Inositol Phosphate Kinases Itpka and Itpkc
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the activity of GNF362, a potent small molecule inhibitor, on the inositol phosphate kinases Itpka and Itpkc. This document details the quantitative inhibitory activity, the experimental methodologies used for its characterization, and the associated signaling pathways.
Executive Summary
GNF362 is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), also demonstrating significant activity against Itpka and Itpkc. These kinases are crucial regulators of intracellular calcium signaling through the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). By inhibiting Itpka and Itpkc, GNF362 modulates calcium-dependent pathways, impacting cellular processes such as T-cell activation and proliferation. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting these pathways.
Quantitative Data: Inhibitory Activity of GNF362
The inhibitory potency of GNF362 against Itpka and Itpkc was determined using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | GNF362 IC50 (nM) |
| Itpka | 20 |
| Itpkc | 19 |
| Itpkb | 9 |
Table 1: Inhibitory activity of GNF362 against Itpka, Itpkc, and Itpkb. Data sourced from biochemical Kinase Glo assays.
Signaling Pathways
Itpka and Itpkc are key enzymes in the inositol phosphate signaling cascade, a fundamental pathway regulating intracellular calcium homeostasis.
Core Signaling Pathway
The primary function of Itpka and Itpkc is to phosphorylate Ins(1,4,5)P3 at the 3-position, generating Ins(1,3,4,5)P4. This action terminates the Ins(1,4,5)P3-mediated calcium release from the endoplasmic reticulum and produces a new signaling molecule, Ins(1,3,4,5)P4. The inhibition of Itpka and Itpkc by GNF362 leads to an accumulation of Ins(1,4,5)P3, resulting in prolonged and enhanced intracellular calcium signals.
Downstream Effects on T-Lymphocytes
In lymphocytes, the sustained elevation of intracellular calcium due to Itpka/Itpkc inhibition by GNF362 can trigger activation-induced cell death (AICD), a critical mechanism for maintaining immune tolerance. This is particularly relevant for pathogenic T-cells in autoimmune conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of GNF362 on Itpka and Itpkc.
Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 values of GNF362 for Itpka and Itpkc.
Methodology: A luminescent kinase assay, such as the Kinase-Glo® assay, is utilized to measure the amount of ATP remaining after a kinase reaction. The luminescence is inversely proportional to the kinase activity.
-
Reagents:
-
Purified recombinant Itpka and Itpkc enzymes.
-
Substrate: Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3).
-
ATP (e.g., 10 µM).
-
GNF362 serially diluted.
-
Kinase-Glo® Reagent.
-
Assay buffer.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the purified kinase, substrate, and ATP in the assay buffer.
-
GNF362 at various concentrations is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
An equal volume of Kinase-Glo® Reagent is added to stop the kinase reaction and initiate the luminescent signal generation.
-
After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
The data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated using a suitable curve-fitting software.
-
Cellular Calcium Flux Assay
Objective: To measure the effect of GNF362 on intracellular calcium mobilization in lymphocytes.
Methodology: A fluorescent plate reader (FLIPR) based assay using a calcium-sensitive dye (e.g., Fluo-4 AM) is employed to monitor changes in intracellular calcium concentration upon cellular stimulation.
-
Reagents:
-
Lymphocytes (e.g., primary B or T cells).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
GNF362 at various concentrations.
-
Cell stimulant (e.g., anti-IgM for B-cells).
-
Assay buffer.
-
-
Procedure:
-
Lymphocytes are loaded with the calcium-sensitive dye.
-
The cells are pre-incubated with varying concentrations of GNF362.
-
The cell plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The cell stimulant is added to trigger calcium release from intracellular stores.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored over time.
-
The peak calcium response is plotted against the GNF362 concentration to determine the EC50 value.
-
Inositol Phosphate Production Assay
Objective: To confirm that GNF362 inhibits the production of Ins(1,3,4,5)P4 in a cellular context.
Methodology: Jurkat T-cells are metabolically labeled with ³H-myoinositol. Following stimulation, the radiolabeled inositol phosphates are extracted and separated by high-performance liquid chromatography (HPLC) for quantification.
-
Reagents:
-
Jurkat T-cells.
-
³H-myoinositol.
-
GNF362.
-
Cell stimulants (e.g., OKT3 and anti-CD28 antibodies).
-
Perchloric acid for cell lysis and extraction.
-
-
Procedure:
-
Jurkat cells are labeled overnight with ³H-myoinositol.
-
The cells are pre-treated with GNF362.
-
The cells are stimulated to induce the production of inositol phosphates.
-
The reaction is quenched, and the cells are lysed with perchloric acid.
-
The soluble inositol phosphates are extracted.
-
The different inositol phosphate isomers (including Ins(1,4,5)P3 and Ins(1,3,4,5)P4) are separated by anion-exchange HPLC.
-
The amount of radioactivity in each fraction is quantified using an in-line β-ram detector to determine the levels of each inositol phosphate.
-
Conclusion
GNF362 is a valuable research tool for investigating the roles of Itpka and Itpkc in cellular signaling. Its potent inhibitory activity on these kinases leads to a modulation of intracellular calcium levels, which has significant downstream consequences, particularly in immune cells. The experimental protocols detailed in this guide provide a framework for the further characterization of GNF362 and other potential inhibitors of the inositol phosphate pathway. This information is critical for researchers and professionals involved in the development of novel therapeutics for autoimmune diseases and other conditions where modulation of calcium signaling is a desired outcome.
The Role of GNF362 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective small molecule inhibitor of inositol trisphosphate 3' kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, GNF362 effectively modulates immune responses, primarily by augmenting calcium influx in activated T cells, leading to their subsequent apoptosis. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of T cell-mediated autoimmune diseases, including graft-versus-host disease and rheumatoid arthritis. This technical guide provides a comprehensive overview of the core pharmacology of GNF362, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction
The modulation of immune cell signaling pathways presents a compelling strategy for the development of novel therapeutics for autoimmune and inflammatory diseases. One such pathway is the inositol phosphate signaling cascade, which plays a critical role in regulating lymphocyte activation and function. Inositol trisphosphate 3' kinase B (Itpkb) is a crucial enzyme in this pathway, responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion acts as a negative feedback loop, limiting the duration and intensity of intracellular calcium signals that are essential for T cell activation and survival.
GNF362 has emerged as a highly selective and orally bioavailable inhibitor of Itpkb.[1][2] Its inhibitory action disrupts this negative regulatory mechanism, leading to sustained elevation of intracellular calcium in activated T cells. This, in turn, triggers activation-induced cell death (AICD), selectively eliminating hyperactive T cells that drive autoimmune pathology. This targeted approach offers the potential for a more refined immunomodulatory effect compared to broader immunosuppressive agents.
Mechanism of Action
The primary mechanism of action of GNF362 is the competitive inhibition of the ATP-binding pocket of Itpkb.[3] This prevents the phosphorylation of IP3, leading to its accumulation. Elevated IP3 levels result in prolonged release of calcium from endoplasmic reticulum stores and sustained influx of extracellular calcium through store-operated calcium (SOC) channels. The resulting supraphysiological intracellular calcium concentrations in activated T lymphocytes trigger downstream apoptotic pathways, leading to their selective elimination.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by GNF362:
Quantitative Data
The following tables summarize the key quantitative data for GNF362 from biochemical and preclinical studies.
Table 1: In Vitro Activity of GNF362
| Target | IC50 (nM) | Assay Type | Reference |
| Itpkb | 9 | Biochemical Kinase Assay | [1][2] |
| Itpka | 20 | Biochemical Kinase Assay | |
| Itpkc | 19 | Biochemical Kinase Assay | |
| Cellular Response | EC50 (nM) | Assay Type | Reference |
| Calcium Influx (Splenocytes) | 12 | FLIPR Calcium Assay |
Table 2: In Vivo Efficacy of GNF362 in a Rat Model of Antigen-Induced Arthritis
| Treatment Group | Dose (mg/kg, oral, twice daily) | Reduction in Joint Swelling | Pathological Observations | Reference |
| Vehicle | - | - | Significant inflammatory cell infiltration, joint erosion, and proteoglycan loss | |
| GNF362 | 6 | Significant | - | |
| GNF362 | 20 | Significant | Reduced inflammatory cell infiltration, joint erosion, and proteoglycan loss |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
FLIPR Calcium Assay
This protocol is for measuring changes in intracellular calcium in response to GNF362 in T cells.
Materials:
-
T lymphocytes (e.g., primary human T cells, Jurkat cells)
-
Cell culture medium
-
GNF362
-
FLIPR Calcium Assay Kit (containing a calcium-sensitive dye like Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Seed T cells into the microplate at an appropriate density and allow them to adhere or settle.
-
Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's instructions, including the calcium-sensitive dye and probenecid if used. Add the dye-loading solution to each well and incubate at 37°C for 1 hour.
-
Compound Preparation: Prepare a serial dilution of GNF362 in an appropriate assay buffer.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to monitor fluorescence intensity over time.
-
Establish a baseline fluorescence reading.
-
Initiate the automated addition of GNF362 from the compound plate to the cell plate.
-
Continue to record fluorescence for a defined period to capture the calcium influx.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the EC50 value for GNF362-induced calcium influx.
T Cell Apoptosis Assay via Flow Cytometry
This protocol is for quantifying GNF362-induced apoptosis in activated T cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Activated T cells
-
GNF362
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture activated T cells in the presence of varying concentrations of GNF362 or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Gently collect the cells, including any non-adherent cells in the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating GNF362 and the logical relationship of its mechanism to its therapeutic effect.
Conclusion
GNF362 represents a promising therapeutic candidate for T cell-mediated autoimmune diseases. Its well-defined mechanism of action, centered on the selective induction of apoptosis in activated T cells through the modulation of intracellular calcium signaling, provides a strong rationale for its clinical development. The quantitative data from preclinical studies underscore its potential efficacy. The experimental protocols detailed herein offer a robust framework for the further investigation and characterization of GNF362 and other molecules targeting the Itpkb pathway. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel immunomodulatory therapies.
References
GNF362: A Potent Modulator of Inositol Phosphate Signaling for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a selective and potent small molecule inhibitor of inositol trisphosphate 3-kinase (ITPK), with primary activity against the B isoform (ITPKB). By blocking the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), GNF362 serves as a powerful chemical probe to investigate the complex roles of these second messengers in cellular signaling.[1][2][3] This guide provides a comprehensive overview of GNF362, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and its application in studying cellular processes such as calcium signaling, lymphocyte activation, and apoptosis.
Mechanism of Action: Targeting the Inositol Phosphate Pathway
GNF326 acts as a competitive inhibitor at the ATP-binding site of inositol trisphosphate 3-kinases.[3][4] Its primary target is ITPKB, a key enzyme in the inositol phosphate signaling cascade. This pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
ITPKB phosphorylates IP3 at the 3-position, converting it to IP4. IP4 is believed to be a negative regulator of store-operated calcium entry (SOCE), a crucial mechanism for sustained calcium signaling. By inhibiting ITPKB, GNF362 prevents the formation of IP4, leading to an accumulation of IP3 and a subsequent enhancement of intracellular calcium levels. This augmented calcium signaling has profound effects on various cellular functions, particularly in immune cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GNF362, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of GNF362
| Target | IC50 (nM) | Assay Type | Reference |
| ITPKB | 9 | Biochemical (Kinase Glo) | , |
| ITPKA | 20 | Biochemical (Kinase Glo) | ,, |
| ITPKC | 19 | Biochemical (Kinase Glo) | ,, |
Table 2: Cellular Activity of GNF362
| Parameter | EC50 (nM) | Cell Type | Assay | Reference |
| Augmentation of SOC responses | 12 | Primary B or T lymphocytes | FLIPR Ca2+ Assay | , |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing GNF362 to study inositol phosphate signaling.
Inositol Phosphate Accumulation Assay in Jurkat T Cells
This assay measures the effect of GNF362 on the production of inositol phosphates, particularly IP4, in response to T-cell receptor stimulation.
Materials:
-
Jurkat T cells
-
Inositol-free RPMI medium
-
[³H]-myo-inositol
-
Fetal Calf Serum (FCS)
-
GNF362
-
Anti-CD3 (e.g., OKT3) and anti-CD28 antibodies
-
Perchloric acid (PCA)
-
Anion exchange HPLC system with an in-line β-detector
Protocol:
-
Cell Labeling: Culture Jurkat T cells in inositol-free RPMI medium supplemented with 10% dialyzed FCS and [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation with GNF362: Wash and resuspend the labeled cells in fresh medium. Pre-incubate the cells with the desired concentrations of GNF362 or vehicle (DMSO) for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for a specified time (e.g., 5-10 minutes) at 37°C.
-
Lysis and Extraction: Terminate the stimulation by adding ice-cold perchloric acid. Lyse the cells on ice. Neutralize the extracts and separate the soluble inositol phosphates from the lipid fraction by centrifugation.
-
HPLC Analysis: Analyze the soluble extracts by anion exchange HPLC to separate the different inositol phosphate isomers.
-
Detection: Quantify the amount of radiolabeled inositol phosphates using an in-line β-detector.
FLIPR Calcium Assay in Primary Lymphocytes
This high-throughput assay measures changes in intracellular calcium concentration in response to cellular activation and the modulatory effect of GNF362.
Materials:
-
Primary lymphocytes (e.g., mouse splenocytes)
-
Fluo-4 AM calcium indicator dye
-
Fibronectin-coated 384-well plates
-
GNF362
-
Stimulating agent (e.g., anti-IgM for B cells, anti-CD3 for T cells)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Protocol:
-
Cell Preparation: Isolate primary lymphocytes and label them with the calcium-sensitive dye Fluo-4 AM.
-
Plating: Plate the labeled cells onto fibronectin-coated 384-well plates and centrifuge briefly to adhere the cells.
-
Compound Addition: Transfer GNF362 at various concentrations to the cell plate.
-
Stimulation and Measurement: Place the plate in the FLIPR instrument. Initiate the measurement of fluorescence. After establishing a baseline, add the stimulating agent to each well and continue to monitor the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak calcium response as a function of GNF362 concentration to determine the EC50.
In Vitro Kinase Assay (Kinase-Glo)
This biochemical assay determines the direct inhibitory effect of GNF362 on the enzymatic activity of purified ITPK isoforms.
Materials:
-
Purified recombinant ITPKA, ITPKB, and ITPKC enzymes
-
IP3 substrate
-
ATP
-
GNF362
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Luminometer
Protocol:
-
Reaction Setup: In a multi-well plate, set up kinase reactions containing the purified ITPK enzyme, IP3 substrate, and varying concentrations of GNF362 in a suitable reaction buffer.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each GNF362 concentration and determine the IC50 value.
T Cell Proliferation Assay
This assay assesses the impact of GNF362 on the proliferation of T cells following activation.
Materials:
-
Purified CD4+ T cells
-
Anti-CD3/CD28 coated beads
-
GNF362
-
[³H]-thymidine or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Scintillation counter or luminometer
Protocol:
-
Cell Plating: Plate purified CD4+ T cells in a 96-well plate.
-
Treatment and Stimulation: Add varying concentrations of GNF362 to the wells. Stimulate the cells with anti-CD3/CD28 coated beads.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Measurement of Proliferation:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability and proliferation. Measure the luminescence using a luminometer.
-
-
Data Analysis: Plot the proliferation signal against the GNF362 concentration to determine the dose-dependent effect on T cell proliferation.
T Cell Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects the induction of apoptosis in T cells treated with GNF362.
Materials:
-
Purified T cells
-
GNF362
-
T cell activation stimuli (e.g., anti-CD3/CD28)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture purified T cells with GNF362 and activation stimuli for a specified duration.
-
Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the effect of GNF362 on apoptosis induction.
-
In Vivo Rat Model of Antigen-Induced Arthritis
This in vivo model is used to evaluate the therapeutic potential of GNF362 in a T cell-mediated autoimmune disease.
Materials:
-
Lewis rats
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
GNF362 formulated for oral administration
-
Calipers for measuring joint swelling
Protocol:
-
Immunization: Induce arthritis by immunizing rats with an emulsion of mBSA in CFA. A booster immunization may be given after a set period.
-
GNF362 Administration: Administer GNF362 orally at various doses (e.g., 6 and 20 mg/kg, twice daily) starting at a specific time point relative to immunization.
-
Assessment of Arthritis:
-
Joint Swelling: Regularly measure the diameter of the knee or ankle joints using calipers to assess the degree of inflammation.
-
Antibody Titer: Collect blood samples to measure the serum levels of anti-mBSA antibodies by ELISA.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammatory cell infiltration, joint damage, and proteoglycan loss.
-
-
Data Analysis: Compare the parameters of arthritis severity between the GNF362-treated groups and the vehicle-treated control group. GNF362 has been shown to significantly reduce joint swelling and antibody production in this model.
Applications and Future Directions
GNF362 is an invaluable tool for dissecting the intricacies of inositol phosphate signaling. Its ability to selectively inhibit ITPKB allows for the precise interrogation of the roles of IP3 and IP4 in a multitude of cellular processes. Key research applications include:
-
Elucidating the role of IP4 in calcium signaling: By blocking IP4 production, GNF362 helps to clarify its function as a negative regulator of SOCE and its impact on the spatiotemporal dynamics of intracellular calcium.
-
Investigating lymphocyte activation and function: The profound effects of GNF362 on T cell proliferation and apoptosis highlight the critical role of ITPKB-mediated signaling in immune cell fate decisions.
-
Preclinical studies of autoimmune diseases: The efficacy of GNF362 in animal models of arthritis suggests that targeting ITPKB could be a viable therapeutic strategy for T cell-mediated autoimmune disorders.
Future research may focus on developing even more selective inhibitors for the different ITPK isoforms to further dissect their individual contributions to cellular signaling. Additionally, the therapeutic potential of ITPKB inhibition warrants further investigation in a broader range of inflammatory and autoimmune conditions.
Conclusion
GNF362 is a well-characterized and potent chemical probe for studying inositol phosphate signaling. Its specific inhibition of ITPKB provides a means to manipulate the levels of IP3 and IP4, thereby enabling detailed investigation into their downstream effects on calcium signaling and cellular function. The comprehensive data and detailed protocols presented in this guide are intended to facilitate the use of GNF362 by researchers in academia and industry, ultimately advancing our understanding of this critical signaling pathway and its potential as a therapeutic target.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. kumc.edu [kumc.edu]
Methodological & Application
Application Notes and Protocols: GNF362 In Vitro Assays for Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent, selective, and orally bioavailable small-molecule inhibitor of the inositol kinase Itpkb (Inositol 1,4,5-trisphosphate 3-kinase B).[1][2] Itpkb acts as a crucial negative regulator of calcium signaling in lymphocytes.[1] By phosphorylating inositol 1,4,5-trisphosphate (IP3), Itpkb generates inositol 1,3,4,5-tetrakisphosphate (IP4), which in turn inhibits the Orai1/Stim1 calcium channel, dampening calcium influx following antigen receptor activation.[1][3]
Inhibition of Itpkb by GNF362 blocks the production of IP4, leading to augmented and sustained intracellular calcium (Ca2+) levels in activated T lymphocytes. This enhanced calcium signal promotes the expression of apoptosis-related genes like FasL and Bim, ultimately inducing activation-induced cell death (AICD) in these cells. This mechanism makes GNF362 a promising therapeutic agent for T-cell-mediated autoimmune diseases by selectively targeting and eliminating pathogenic, activated lymphocytes.
These application notes provide detailed protocols for in vitro assays to characterize the effects of GNF362 on lymphocyte proliferation, apoptosis, and calcium signaling.
Principle of the Assays
The protocols described herein are designed to assess the in vitro pharmacological effects of GNF362 on T lymphocytes. The core principle involves the activation of isolated T cells through their T-cell receptor (TCR), followed by treatment with GNF362. The subsequent cellular responses are measured through a series of endpoint assays:
-
Proliferation Assay: Measures the ability of GNF362 to inhibit the proliferation of T cells following activation.
-
Apoptosis Assay: Quantifies the induction of programmed cell death in activated T cells treated with GNF362.
-
Calcium Flux Assay: Determines the effect of GNF362 on intracellular calcium mobilization following T-cell receptor stimulation.
Signaling Pathway of GNF362 in T Lymphocytes
The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) activation and the point of intervention by GNF362.
Caption: GNF362 inhibits Itpkb, preventing IP4 formation and augmenting Ca2+ influx, which leads to apoptosis.
Experimental Workflow
A typical workflow for assessing GNF362 activity in vitro is depicted below.
Caption: General workflow from lymphocyte isolation to endpoint analysis for GNF362.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol measures the inhibition of T-cell proliferation by GNF362 using a dye dilution assay (e.g., CFSE).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody
-
GNF362 (stock solution in DMSO)
-
96-well round-bottom culture plates
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Methodology:
-
Lymphocyte Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to standard methods.
-
CFSE Staining: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium. Wash cells twice.
-
Cell Culture and Stimulation: Resuspend CFSE-labeled cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep) at 1x10⁶ cells/mL. Add 100 µL of cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL).
-
GNF362 Treatment: Prepare serial dilutions of GNF362 in culture medium. Add the desired volume to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Incubation: Culture the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry: Harvest cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cell generations.
Protocol 2: T-Cell Apoptosis Assay
This protocol quantifies GNF362-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials and Reagents:
-
All materials from Protocol 1 (except CFSE)
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment: Follow steps 1, 3, and 4 from the Proliferation Assay protocol (using unlabeled cells).
-
Incubation: Culture the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in response to TCR stimulation in the presence of GNF362.
Materials and Reagents:
-
Purified CD4+ T cells
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Anti-CD3/CD28 antibodies
-
GNF362
-
Flow cytometer with time-course acquisition capability or a fluorescence plate reader
Methodology:
-
Cell Preparation: Isolate PBMCs and purify CD4+ T cells using magnetic bead separation.
-
Dye Loading: Resuspend T cells at 1-2x10⁶ cells/mL in HBSS (without Ca²⁺/Mg²⁺). Add Fluo-4 AM (1-5 µM) and an equivalent concentration of Pluronic F-127. Incubate for 30-45 minutes at 37°C.
-
Washing: Wash cells twice with Ca²⁺/Mg²⁺-free HBSS to remove excess dye and resuspend in the same buffer.
-
GNF362 Incubation: Add GNF362 at the desired final concentration (e.g., 100 nM) or vehicle control and incubate for 10-15 minutes at room temperature.
-
Baseline Acquisition: Acquire baseline fluorescence data on the flow cytometer or plate reader for approximately 60 seconds.
-
Stimulation: Add anti-CD3/CD28 antibodies to cross-link the TCR and continue data acquisition.
-
Calcium Influx Measurement: After a few minutes, add a solution containing CaCl₂ to the buffer to induce store-operated calcium entry (SOCE). Continue recording the fluorescence signal for several minutes.
-
Data Analysis: Analyze the fluorescence intensity over time. The peak calcium response after the addition of extracellular calcium is the key readout.
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Expected Qualitative Effects of GNF362 on Lymphocytes
| Parameter | Assay | Expected Outcome with GNF362 | Reference |
| Cell Proliferation | CFSE Dilution / MTT | Inhibition / Decrease | |
| Apoptosis | Annexin V / PI Staining | Induction / Increase | |
| Calcium Signaling | Calcium Flux Assay | Enhanced Peak Response | |
| FasL Expression | Flow Cytometry / qPCR | Upregulation | |
| IP4 Production | Biochemical Assay | Inhibition / Decrease |
Table 2: Summary of Quantitative Data for GNF362
| Parameter | Cell Type | Assay | Value | Reference |
| EC₅₀ | T Cells | Calcium Flux (Peak Response) | 12 nM | |
| Effective Dose (In Vitro) | Purified CD4⁺ T cells | Proliferation Assay | Dose-dependent inhibition | |
| Effective Dose (In Vivo) | Mice (Oral) | T-cell Development | 3, 10, 25 mg/kg (BID) |
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF362 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting Itpkb, GNF362 blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), leading to elevated and sustained intracellular calcium levels upon T cell receptor (TCR) activation. This augmented calcium signal ultimately drives activated T cells towards apoptosis, making GNF362 a compound of interest for studying T cell function and for the development of therapeutics for autoimmune diseases and T-cell mediated disorders.[1] These application notes provide detailed protocols for the treatment of lymphocyte cell cultures with GNF362 to study its effects on calcium signaling, T cell proliferation, and apoptosis.
Introduction
Inositol trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway, which plays a central role in regulating calcium homeostasis following lymphocyte activation. GNF362 is a selective, potent, and orally bioavailable small molecule inhibitor of Itpkb with an IC50 of 9 nM.[1] It also exhibits inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively. The primary mechanism of action of GNF362 is the blockade of IP3 phosphorylation, leading to an accumulation of IP3 and a subsequent enhancement of calcium release from intracellular stores and store-operated calcium entry (SOCE).[1] This sustained elevation in intracellular calcium in activated T cells triggers a downstream signaling cascade that includes the induction of Fas ligand (FasL), culminating in activation-induced cell death (AICD).[1]
These characteristics make GNF362 a valuable tool for investigating the role of Itpkb and calcium signaling in lymphocyte function. The following protocols detail the in vitro application of GNF362 for studying its effects on Jurkat cells, a human T lymphocyte cell line, and primary T cells.
Data Presentation
Table 1: In Vitro Efficacy of GNF362
| Parameter | Cell Type | Value | Reference |
| IC50 (Itpkb) | Purified enzyme | 9 nM | [1] |
| IC50 (Itpka) | Purified enzyme | 20 nM | |
| IC50 (Itpkc) | Purified enzyme | 19 nM | |
| EC50 (Calcium Response) | Primary B and T lymphocytes | 12 nM |
Experimental Protocols
Calcium Flux Assay in Jurkat T Cells
This protocol describes the measurement of intracellular calcium flux in Jurkat T cells following treatment with GNF362 and subsequent T cell receptor stimulation.
Materials:
-
Jurkat T cells
-
GNF362 (prepared in DMSO)
-
Complete RPMI-1640 medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Anti-CD3 antibody (e.g., OKT3)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture Jurkat T cells in complete RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.
-
Dye Loading:
-
Centrifuge the cells and resuspend the pellet in HBSS with 20 mM HEPES at a concentration of 1 x 10^6 cells/mL.
-
Add Fura-2 AM or Fluo-4 AM to a final concentration of 1-5 µM.
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
GNF362 Treatment:
-
Resuspend the dye-loaded cells in HBSS.
-
Pre-incubate the cells with varying concentrations of GNF362 (e.g., 0-100 nM) or vehicle (DMSO) for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or fluorescence plate reader.
-
Add anti-CD3 antibody (e.g., 1 µg/mL final concentration) to stimulate the T cell receptor.
-
Immediately begin recording the fluorescence signal for 5-10 minutes to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Analyze the kinetic fluorescence data to determine the effect of GNF362 on the amplitude and duration of the calcium response. The EC50 for GNF362 in augmenting SOC responses is approximately 12 nM in lymphocytes.
T Cell Proliferation Assay
This protocol outlines the procedure to assess the effect of GNF362 on the proliferation of purified primary CD4+ T cells.
Materials:
-
Purified primary CD4+ T cells
-
GNF362 (prepared in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 beads or plate-bound antibodies
-
Carboxyfluorescein succinimidyl ester (CFSE) or [3H]-Thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Staining (CFSE Method):
-
Label purified CD4+ T cells with CFSE at a final concentration of 1-5 µM in PBS for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding: Seed the CFSE-labeled T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Treatment and Stimulation:
-
Add varying concentrations of GNF362 (e.g., a range of nanomolar concentrations) or vehicle (DMSO) to the wells.
-
Add anti-CD3/CD28 beads or transfer cells to wells pre-coated with anti-CD3 and soluble anti-CD28 antibodies to stimulate proliferation.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis (CFSE Method):
-
Harvest the cells and analyze by flow cytometry.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
Analysis ([3H]-Thymidine Incorporation Method):
-
18 hours prior to the end of the incubation period, add 1 µCi of [3H]-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
GNF362 has been shown to block T cell proliferation upon anti-CD3/28 stimulation.
FasL-Mediated Apoptosis Assay in Activated T Cells
This protocol is designed to evaluate the induction of apoptosis by GNF362 in activated primary T cells through a FasL-dependent mechanism.
Materials:
-
Purified primary CD4+ T cells
-
GNF362 (prepared in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 beads
-
Blocking anti-FasL antibody or isotype control
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well culture plates
-
Flow cytometer
Procedure:
-
T Cell Activation:
-
Activate purified CD4+ T cells with anti-CD3/CD28 beads for 24-48 hours.
-
-
Treatment:
-
To the activated T cells, add varying concentrations of GNF362 (e.g., a range of nanomolar concentrations) or vehicle (DMSO).
-
In parallel, set up wells with GNF362 and a blocking anti-FasL antibody, and wells with GNF362 and an isotype control antibody to determine if the apoptotic effect is FasL-mediated.
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Apoptosis Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
GNF362 treatment enhances FasL-mediated T cell death upon T cell activation.
Visualization of Signaling Pathways and Workflows
GNF362 Mechanism of Action
Caption: GNF362 inhibits Itpkb, leading to increased IP3, sustained calcium signaling, and apoptosis.
Experimental Workflow for GNF362 Treatment
Caption: General workflow for in vitro studies of GNF362 in lymphocyte cultures.
References
GNF362 in Murine Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting Itpkb, GNF362 enhances calcium influx in activated T cells, leading to their apoptosis. This mechanism presents a novel therapeutic strategy for T-cell-mediated autoimmune diseases, such as rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of GNF362 in a rat model of antigen-induced arthritis, where it significantly reduced joint inflammation and swelling. While direct studies in mouse models of arthritis are not extensively published, this document provides a comprehensive overview of the available data on GNF362 dosage and administration in rodents, along with a detailed hypothetical protocol for its application in a mouse model of collagen-induced arthritis (CIA).
Mechanism of Action: GNF362 Signaling Pathway
GNF362 targets Itpkb, an enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). In T cells, IP3 is a critical second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. This initial calcium release then activates store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane, leading to a sustained influx of extracellular calcium. This sustained calcium signal is essential for T cell activation, proliferation, and cytokine production. Itpkb acts as a negative regulator in this pathway by converting IP3 to IP4, thereby dampening the calcium signal. By inhibiting Itpkb, GNF362 prevents the conversion of IP3 to IP4, leading to an accumulation of IP3 and a subsequent enhancement of intracellular calcium levels. This augmented calcium signaling in activated T cells promotes apoptosis, thereby reducing the population of pathogenic T cells that drive autoimmune responses in arthritis.[1]
GNF362 inhibits Itpkb, leading to increased intracellular calcium and T cell apoptosis.
Dosage and Administration of GNF362 in Rodent Models
The following table summarizes the reported dosages and administration routes for GNF362 in both rat and mouse models from preclinical studies.
| Species | Model | Dosage | Administration Route | Frequency | Formulation | Reference |
| Rat | Antigen-Induced Arthritis (AIA) | 6 mg/kg | Oral | Daily | 20% Hydroxypropyl-β-cyclodextrin in water | [1] |
| Rat | Antigen-Induced Arthritis (AIA) | 20 mg/kg | Oral | Daily | 20% Hydroxypropyl-β-cyclodextrin in water | [1] |
| Mouse | T-cell Development (in vivo) | 3 mg/kg | Oral | Twice Daily | 2 mg/mL in 20% Hydroxypropyl-β-cyclodextrin in water | [1] |
| Mouse | T-cell Development (in vivo) | 10 mg/kg | Oral | Twice Daily | 2 mg/mL in 20% Hydroxypropyl-β-cyclodextrin in water | [1] |
| Mouse | T-cell Development (in vivo) | 25 mg/kg | Oral | Twice Daily | 2 mg/mL in 20% Hydroxypropyl-β-cyclodextrin in water |
Experimental Protocols
GNF362 Formulation and Preparation
Materials:
-
GNF362 powder
-
Hydroxypropyl-β-cyclodextrin
-
Sterile, distilled water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile, distilled water. To do this, dissolve 20 g of hydroxypropyl-β-cyclodextrin in 80 mL of water and then bring the final volume to 100 mL.
-
Gently warm the solution while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Weigh the required amount of GNF362 powder to achieve the desired final concentration (e.g., 2 mg/mL).
-
Slowly add the GNF362 powder to the 20% hydroxypropyl-β-cyclodextrin solution while continuously stirring.
-
Continue stirring until the GNF362 is completely dissolved. The solution should be clear.
-
Adjust the pH of the final solution to approximately 7.0, if necessary, using sterile 0.1 N HCl or 0.1 N NaOH.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared GNF362 solution at 4°C, protected from light.
Proposed Protocol for GNF362 Administration in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is a suggested guideline based on established CIA models and the known in vivo activity of GNF362 in mice. Optimization may be required depending on the specific mouse strain and experimental goals.
I. Induction of Collagen-Induced Arthritis (CIA)
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
8-10 week old male DBA/1 mice
-
Syringes and needles
Protocol:
-
Day -21: Prepare an emulsion of type II collagen and CFA. Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Emulsify this collagen solution with an equal volume of CFA.
-
Immunize each mouse with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
Day 0: Prepare a booster emulsion of type II collagen and IFA in the same manner as the primary immunization.
-
Administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.
-
Begin monitoring mice for signs of arthritis (e.g., paw swelling, redness, and loss of function) daily starting from day 21 post-primary immunization.
II. GNF362 Treatment
Protocol:
-
Treatment Initiation: Begin GNF362 treatment upon the first signs of arthritis (typically around day 21-28) or prophylactically starting from the day of the booster injection (Day 0).
-
Dosing: Based on previous in vivo mouse studies, a starting dose of 10 mg/kg administered orally twice daily is recommended. A dose-response study including 3 mg/kg and 25 mg/kg may also be performed.
-
Administration: Administer the prepared GNF362 formulation via oral gavage.
-
Control Groups: Include a vehicle control group (20% hydroxypropyl-β-cyclodextrin in water) and a positive control group (e.g., methotrexate or another standard-of-care treatment for arthritis).
-
Monitoring and Assessment:
-
Monitor the clinical signs of arthritis daily, scoring each paw for inflammation and swelling.
-
Measure paw thickness using a digital caliper every 2-3 days.
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Experimental workflow for GNF362 administration in a CIA mouse model.
Conclusion
GNF362 represents a promising therapeutic candidate for rheumatoid arthritis due to its unique mechanism of action targeting T cell-mediated inflammation. While clinical data in humans and specific protocols for mouse arthritis models are still emerging, the available preclinical data in rats and in vivo studies in mice provide a solid foundation for designing and conducting further efficacy studies. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of GNF362 in murine models of arthritis.
References
Application Note: Preparation and Use of GNF362, a Selective Itpkb Inhibitor
Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and cell signaling.
Introduction GNF362 is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with additional activity against Itpka and Itpkc.[1][2][3] Itpkb is a critical negative regulator of intracellular calcium (Ca2+) signaling in lymphocytes.[4][5] By inhibiting Itpkb, GNF362 enhances antigen receptor-driven Ca2+ responses, leading to the apoptosis of activated T cells. This mechanism of action makes GNF362 a valuable tool for studying T cell-mediated autoimmune diseases and other immunological disorders.
This document provides detailed protocols for the preparation of GNF362 stock solutions using dimethyl sulfoxide (DMSO) and summarizes its key chemical and biological properties.
Quantitative Data Summary
The following tables provide a summary of the chemical and biological properties of GNF362.
Table 1: Chemical Properties of GNF362
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁F₃N₆ | |
| Molecular Weight | 426.4 g/mol | |
| CAS Number | 1003019-41-7 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Table 2: In Vitro Efficacy of GNF362
| Target/Assay | IC₅₀ / EC₅₀ | Reference |
| Itpkb (Inositol trisphosphate 3' kinase B) | 9 nM | |
| Itpka (Inositol trisphosphate 3' kinase A) | 20 nM | |
| Itpkc (Inositol trisphosphate 3' kinase C) | 19 nM | |
| Augmentation of SOC responses in lymphocytes | 12 nM |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration GNF362 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM GNF362 stock solution in DMSO.
Materials:
-
GNF362 solid powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Determine the required mass of GNF362:
-
The molecular weight of GNF362 is 426.4 g/mol .
-
To prepare a 10 mM stock solution, you will need 4.264 mg of GNF362 per 1 mL of DMSO.
-
Calculate the required mass based on your desired final volume.
-
-
Weigh the GNF362:
-
Carefully weigh the calculated amount of GNF362 powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add the desired volume of fresh DMSO to the tube containing the GNF362 powder. It is recommended to use fresh DMSO as moisture can reduce the solubility of GNF362.
-
-
Dissolve the compound:
-
Vortex the solution vigorously until the GNF362 is completely dissolved.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Workflow for Preparing GNF362 Stock Solution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362 Formulation for In Vivo Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with additional activity against Itpka and Itpkc.[1] Itpkb is a critical negative regulator of intracellular calcium signaling in lymphocytes. By phosphorylating inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), Itpkb dampens calcium influx following T-cell receptor (TCR) activation.[1][2][3] Inhibition of Itpkb by GNF362 enhances and sustains intracellular calcium levels, leading to the activation-induced cell death of pathogenic T-cells.[4] This mechanism presents a novel therapeutic strategy for autoimmune diseases.
These application notes provide detailed protocols for the formulation and in vivo administration of GNF362 via oral gavage for preclinical research, particularly in rodent models of autoimmune disease.
Mechanism of Action: Itpkb Inhibition and Calcium Signaling
Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial release is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels, such as Orai1/STIM1.
Itpkb acts as a brake on this pathway by converting IP3 to IP4, which does not activate IP3 receptors. By inhibiting Itpkb, GNF362 prevents the conversion of IP3, leading to its accumulation and a subsequent enhancement and prolongation of intracellular calcium signaling. This augmented calcium signal activates the phosphatase calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the nucleus. Elevated calcium levels also contribute to the activation of other key transcription factors such as NF-κB and AP-1. The sustained high levels of intracellular calcium ultimately trigger pro-apoptotic pathways, including the induction of Fas Ligand (FasL) and Bim, leading to the elimination of activated T-cells.
Quantitative Data Summary
| Compound | Assay | Target/Model | Efficacy/Potency | Reference |
| GNF362 | In vitro kinase assay | Itpkb | IC50 = 9 nM | |
| GNF362 | In vitro kinase assay | Itpka | IC50 = 20 nM | |
| GNF362 | In vitro kinase assay | Itpkc | IC50 = 19 nM | |
| GNF362 | In vivo mouse model | Thymic CD4+ T-cells | Dose-dependent reduction | |
| GNF362 | Rat Antigen-Induced Arthritis | Joint swelling | Significant reduction at 6 & 20 mg/kg | |
| GNF362 | Rat Antigen-Induced Arthritis | Inflammatory infiltrate | Reduction at 20 mg/kg | |
| GNF362 | Rat Antigen-Induced Arthritis | Joint damage & proteoglycan loss | Reduction at 20 mg/kg |
Experimental Protocols
Protocol 1: GNF362 Formulation for Oral Gavage
GNF362 is a solid that is soluble in DMSO, ethanol, and methanol. For in vivo oral administration, it must be formulated in a suitable vehicle. Below are several reported formulations. Formulation 1A is recommended based on its use in published in vivo studies.
Formulation Options:
| Formulation ID | Components | Solubility | Notes |
| 1A | 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water | 2 mg/mL | Used in mouse efficacy studies. |
| 1B | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. |
| 1C | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
| 1D | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution. |
Materials for Formulation 1A:
-
GNF362 powder
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile, distilled water or saline
-
Sterile containers and magnetic stir bar
-
Magnetic stir plate
-
Analytical balance
Preparation Procedure for Formulation 1A (2 mg/mL):
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 20% (w/v) solution. For example, to prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.
-
Add the HP-β-CD to a sterile container with the desired volume of sterile water (e.g., 10 mL).
-
Stir using a magnetic stir plate at room temperature until the HP-β-CD is completely dissolved. This may take up to 30 minutes. Gentle heating can aid dissolution.
-
-
Prepare the GNF362 Formulation:
-
Weigh the required amount of GNF362 to achieve a final concentration of 2 mg/mL. For 10 mL of vehicle, this would be 20 mg of GNF362.
-
Slowly add the GNF362 powder to the prepared 20% HP-β-CD vehicle while stirring.
-
Continue to stir at room temperature until the GNF362 is completely dissolved. The solution should be clear.
-
Store the final formulation at 4°C, protected from light. Stability should be determined for long-term storage.
-
Protocol 2: In Vivo Administration by Oral Gavage (Rodents)
Oral gavage ensures direct and accurate dosing into the stomach. This procedure requires proper training and handling to minimize stress and prevent injury to the animal.
Materials:
-
Appropriately sized gavage needles (stainless steel or flexible plastic with a ball tip).
-
Mice: 18-20 gauge, 1.5 inches long.
-
Rats: 16-18 gauge, 2-3 inches long.
-
-
Syringes (1 mL or 3 mL)
-
GNF362 formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the precise dosing volume.
-
The maximum recommended gavage volume is 10 mL/kg for mice and up to 20 mL/kg for rats.
-
-
Determine Needle Insertion Depth:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process).
-
Mark this length on the needle with a permanent marker or tape to prevent over-insertion and stomach perforation.
-
-
Restraint:
-
Restrain the animal firmly but gently. For mice, scruff the skin over the shoulders. For rats, hold the animal near the thoracic region.
-
The head and body should be held in a vertical position to create a straight line through the neck and esophagus.
-
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap behind the incisors).
-
Gently advance the needle along the roof of the mouth towards the pharynx. The animal will reflexively swallow, allowing the needle to pass easily into the esophagus.
-
Crucially, if resistance is met, do not force the needle. Withdraw and attempt again. Resistance may indicate entry into the trachea.
-
-
Dosing:
-
Once the needle is inserted to the pre-measured depth, administer the GNF362 formulation slowly and steadily from the syringe.
-
-
Withdrawal and Monitoring:
-
After dosing, gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for 5-10 minutes for any signs of distress, such as labored breathing or fluid from the nose, which could indicate aspiration.
-
Protocol 3: Efficacy Study in Rat Antigen-Induced Arthritis (AIA) Model
This protocol describes a therapeutic study to evaluate the efficacy of GNF362 in a rat model of antigen-induced arthritis.
Materials & Animals:
-
Lewis or Wistar rats (susceptible strains).
-
Methylated Bovine Serum Albumin (mBSA).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
GNF362 formulation (e.g., Protocol 1A).
-
Vehicle control (e.g., 20% HP-β-CD).
-
Calipers for measuring joint diameter.
-
Anesthesia as required for injections.
Experimental Workflow:
Procedure:
-
Immunization (Days -21 and -14):
-
On Day -21, immunize rats with a subcutaneous injection (e.g., at the base of the tail) of an emulsion containing mBSA in Complete Freund's Adjuvant.
-
On Day -14, provide a booster immunization with the same mBSA/CFA emulsion.
-
-
Arthritis Induction (Day 0):
-
On Day 0, induce monoarticular arthritis by injecting mBSA dissolved in sterile saline directly into one knee joint cavity.
-
-
Treatment (Days 0-21):
-
Randomize animals into treatment groups (e.g., Vehicle, GNF362 6 mg/kg, GNF362 20 mg/kg).
-
Beginning on Day 0, administer the assigned treatment via oral gavage twice daily for 21 days.
-
-
Efficacy Assessment (Daily):
-
Joint Swelling: Measure the diameter of the arthritic knee joint daily using digital calipers. The change in diameter from baseline (Day 0) is a primary measure of inflammation.
-
Arthritis Score: Score the severity of arthritis based on a scale evaluating swelling and erythema (e.g., 0 = normal, 4 = severe swelling and redness).
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis (Day 21):
-
At the end of the study, euthanize the animals.
-
Histopathology: Collect the arthritic joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammatory cell infiltration, synovial hyperplasia, cartilage damage, and proteoglycan loss.
-
Biomarker Analysis: Collect blood for analysis of inflammatory cytokines or other relevant biomarkers.
-
References
- 1. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. T cell - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Calcium Flux Assay in Primary T Cells Using GNF362
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the selective Itpkb inhibitor, GNF362, to modulate calcium signaling in primary T cells. Detailed protocols for performing calcium flux assays are provided, along with data presentation and visualization of key pathways and workflows.
Introduction
T cell activation is a cornerstone of the adaptive immune response, and it is critically dependent on tightly regulated intracellular calcium (Ca²⁺) signaling.[1][2][3] Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to the activation of phospholipase Cγ (PLCγ).[1] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ is sensed by stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channels. The subsequent influx of extracellular Ca²⁺, known as store-operated calcium entry (SOCE), sustains the elevated intracellular Ca²⁺ levels required for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T cells), leading to T cell proliferation, differentiation, and cytokine production.
Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) is a key negative regulator of this pathway. Itpkb phosphorylates IP₃ to generate inositol 1,3,4,5-tetrakisphosphate (IP₄), which in turn inhibits the activity of the Orai1/STIM1 complex, thereby dampening the sustained Ca²⁺ influx.
GNF362 is a potent and selective small molecule inhibitor of Itpkb. By blocking Itpkb, GNF362 prevents the formation of IP₄, leading to augmented and sustained Ca²⁺ responses following T cell activation. This enhanced calcium signaling can ultimately lead to the apoptosis of activated T cells, suggesting a therapeutic potential for Itpkb inhibition in T cell-mediated autoimmune diseases.
Signaling Pathway of T Cell Activation and GNF362 Inhibition
The following diagram illustrates the signaling cascade in T cell activation leading to calcium influx and the point of intervention for GNF362.
Caption: T Cell Receptor signaling cascade and the inhibitory action of GNF362 on Itpkb.
Quantitative Data
The following table summarizes the reported quantitative data for GNF362 in primary T cells.
| Parameter | Value | Cell Type | Assay Condition | Reference |
| EC₅₀ | 12 nM | Primary T lymphocytes | Augmentation of store-operated Ca²⁺ entry following antigen receptor cross-linking. |
Experimental Protocols
Materials and Reagents
-
Cells: Primary human or murine T cells
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
T Cell Isolation Kit: (e.g., Pan T Cell Isolation Kit, human or mouse)
-
T Cell Activation Reagents: Anti-CD3 and anti-CD28 antibodies
-
GNF362: Stock solution in DMSO (e.g., 10 mM)
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM (stock solution in DMSO)
-
Pluronic F-127: (20% solution in DMSO)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Positive Control: Ionomycin (stock solution in DMSO)
-
Negative Control: DMSO (vehicle)
-
Black, clear-bottom 96-well plates
Experimental Workflow
The diagram below outlines the major steps for performing a calcium flux assay in primary T cells with GNF362.
Caption: Step-by-step workflow for the GNF362 calcium flux assay in primary T cells.
Detailed Protocol
1. Isolation of Primary T Cells
-
Isolate primary T cells from whole blood (human) or spleen/lymph nodes (mouse) using a negative selection kit according to the manufacturer's instructions.
-
Assess cell purity and viability using flow cytometry.
2. Cell Culture
-
Resuspend isolated T cells in complete RPMI 1640 medium.
-
For some applications, T cells may be pre-activated or expanded, but for measuring the effects of GNF362 on primary activation, use freshly isolated, resting T cells.
3. Preparation of GNF362 Dilutions
-
Prepare a serial dilution of GNF362 in assay buffer. For an EC₅₀ determination, a concentration range from 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest GNF362 concentration.
-
Add the diluted GNF362 or vehicle control to the appropriate wells of a 96-well plate.
4. Loading Cells with Calcium Indicator Dye
-
Centrifuge the T cells and resuspend them in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of the Fluo-4 AM stock (e.g., 1 mM) and 20% Pluronic F-127.
-
Add the dye-Pluronic mixture to the cell suspension to a final Fluo-4 AM concentration of 1-5 µM.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer at the desired final concentration (e.g., 1 x 10⁶ cells/mL).
5. Incubation with GNF362
-
Add the dye-loaded T cell suspension to the 96-well plate containing the GNF362 dilutions.
-
Pre-incubate the cells with GNF362 for a specified period (e.g., 15-30 minutes) at 37°C before stimulation.
6. Calcium Flux Measurement
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) or a flow cytometer equipped for kinetic measurements.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Add the T cell activation solution (e.g., anti-CD3/CD28 antibodies) to all wells simultaneously using the instrument's fluidics system.
-
Continue to record the fluorescence signal for at least 5-10 minutes.
-
At the end of the run, ionomycin can be added as a positive control to measure the maximal calcium influx and ensure proper dye loading.
7. Data Analysis
-
The change in intracellular calcium is typically represented as a change in fluorescence intensity over time.
-
For dose-response curves, calculate the peak fluorescence signal or the area under the curve after stimulation for each GNF362 concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the logarithm of the GNF362 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion
This document provides a comprehensive overview and detailed protocols for conducting calcium flux assays in primary T cells using the Itpkb inhibitor GNF362. By augmenting calcium signaling, GNF362 serves as a valuable tool for studying the role of the inositol phosphate pathway in T cell activation and for investigating potential therapeutic strategies for T cell-mediated disorders. The provided workflows, diagrams, and protocols are intended to facilitate the successful implementation of this assay in a research or drug development setting.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of lymphocyte function by ORAI and STIM proteins in infection and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Application Notes and Protocols for GNF362-Induced Apoptosis in Activated T Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (Itpkb), an enzyme that negatively regulates calcium signaling in lymphocytes.[1][2][3] Inhibition of Itpkb by GNF362 leads to augmented intracellular calcium levels upon T cell receptor (TCR) activation.[1][3] This sustained increase in calcium signaling drives the expression of pro-apoptotic factors, including Fas ligand (FasL) and Bim, ultimately resulting in the apoptosis of activated T lymphocytes. This process, known as activation-induced cell death (AICD), is a critical mechanism for maintaining immune homeostasis. These application notes provide detailed protocols for inducing and quantifying GNF362-mediated apoptosis in activated T lymphocytes.
Data Presentation
The following table summarizes the quantitative data regarding the activity of GNF362.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| EC50 | 12 nM | Primary B or T lymphocytes | GNF362 was applied to thymocytes and the peak calcium response was measured after calcium re-addition following antigen receptor cross-linking. | |
| Inhibition of T Cell Proliferation | Dose-dependent reduction | Purified CD4+ T cells | T cells were stimulated with anti-CD3/28 in the presence of GNF362. Proliferation was assessed, and the addition of a blocking anti-FasL antibody reversed the inhibitory effect. | |
| In Vivo T Cell Reduction | Dose-dependent reduction (3, 10, 25 mg/kg) | Wild type mice | Mice were dosed orally with GNF362 twice daily for 9 days. The percentage of CD4+ T cells in the thymus was determined by FACS analysis. |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for GNF362-induced apoptosis in activated T lymphocytes.
Caption: GNF362 inhibits Itpkb, leading to enhanced calcium signaling and subsequent FasL-mediated apoptosis.
Experimental Protocols
Isolation and Activation of Primary T Lymphocytes
This protocol describes the isolation of primary T lymphocytes and their activation to render them susceptible to GNF362-induced apoptosis.
Materials:
-
Whole blood or spleen
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for mouse T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human or anti-mouse CD3 antibody (functional grade)
-
Anti-human or anti-mouse CD28 antibody (functional grade)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood by density gradient centrifugation using Ficoll-Paque PLUS. For murine studies, prepare a single-cell suspension from the spleen.
-
Enrich T Lymphocytes: Enrich for T cells from the PBMC or splenocyte suspension using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Coat Culture Plates:
-
Dilute anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Activation:
-
Resuspend the enriched T cells in complete RPMI-1640 medium.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each anti-CD3 coated well.
-
Add anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
GNF362 Treatment and Apoptosis Induction
This protocol outlines the treatment of activated T cells with GNF362 to induce apoptosis.
Materials:
-
Activated T lymphocytes (from Protocol 1)
-
GNF362 (stock solution in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare GNF362 Dilutions: Prepare a serial dilution of GNF362 in complete RPMI-1640 medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as the highest GNF362 treatment.
-
Treat Activated T Cells:
-
After the activation period, gently aspirate the medium from the activated T cells.
-
Add 200 µL of the prepared GNF362 dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Apoptosis using Caspase-3/7 Assay
This protocol provides a method to quantify apoptosis by measuring the activity of effector caspases 3 and 7.
Materials:
-
GNF362-treated activated T lymphocytes (from Protocol 2)
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer-compatible 96-well white-walled plates
Procedure:
-
Assay Plate Preparation:
-
Carefully transfer 100 µL of the cell suspension from each well of the treatment plate to a corresponding well of a white-walled 96-well plate.
-
-
Caspase-3/7 Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well containing the cell suspension.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Experimental Workflow
The following diagram outlines the overall experimental workflow for the GNF362 apoptosis assay in activated T lymphocytes.
Caption: Workflow for GNF362-induced apoptosis assay in activated T lymphocytes.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proliferation Assays with GNF362 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb).[1] Itpkb is a negative regulator of calcium signaling in lymphocytes. By inhibiting Itpkb, GNF362 blocks the conversion of inositol 1,4,5-trisphosphate (IP₃) to inositol 1,3,4,5-tetrakisphosphate (IP₄), leading to sustained and enhanced intracellular calcium (Ca²⁺) levels following T-cell receptor (TCR) activation.[1][2][3] This augmented calcium signal does not lead to hyper-activation but instead drives activated T-cells towards apoptosis, a process known as activation-induced cell death (AICD).[1] This unique mechanism of action makes GNF362 a valuable tool for studying immune regulation and a potential therapeutic agent for T-cell-mediated autoimmune diseases and graft-versus-host disease (GVHD).
These application notes provide detailed protocols for assessing the effects of GNF362 on immune cell proliferation, focusing on the inhibition of T-cell proliferation via induction of AICD.
Mechanism of Action of GNF362 in T-Cells
Upon T-cell receptor (TCR) engagement, phospholipase Cγ (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺. This depletion triggers the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.
Itpkb negatively regulates this process by phosphorylating IP₃ to IP₄, which terminates the signal. GNF362 inhibits Itpkb, preventing IP₄ formation and thereby prolonging the IP₃-mediated Ca²⁺ signal. The resulting enhanced Ca²⁺ response in activated T-cells leads to the upregulation of pro-apoptotic factors like Fas Ligand (FasL), ultimately causing apoptosis and blocking proliferation.
Quantitative Data Summary
The biochemical and cellular activities of GNF362 are summarized below. This data is crucial for designing experiments and interpreting results.
Table 1: Biochemical and Cellular Activity of GNF362
| Parameter | Target/Assay | Value | Reference |
|---|---|---|---|
| Biochemical IC₅₀ | Itpkb (human) | 9 nM | |
| Itpka (human) | 20 nM | ||
| Itpkc (human) | 19 nM |
| Cellular EC₅₀ | SOC-mediated Ca²⁺ entry (mouse splenocytes) | 12 nM | |
Table 2: Example In Vivo Dosing Regimens
| Species | Model | Dose | Route | Reference |
|---|---|---|---|---|
| Mouse | T-cell development | 3, 10, or 25 mg/kg (BID) | Oral |
| Rat | Antigen-Induced Arthritis | 6 or 20 mg/kg (QD) | Oral | |
Application Note 1: Inhibition of T-Cell Proliferation
GNF362 effectively blocks the proliferation of T-cells following TCR stimulation. This inhibitory effect is a direct consequence of inducing AICD in activated cells rather than causing cell cycle arrest in a viable population. The recommended method for assessing this is a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay analyzed by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins; with each cell division, the fluorescence intensity is halved, allowing for the quantification of cell generations.
Experimental Workflow: CFSE Proliferation Assay
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-Based)
This protocol details a method to measure the dose-dependent inhibition of CD4⁺ T-cell proliferation by GNF362 using CFSE dilution.
Materials:
-
GNF362 (stock solution in DMSO)
-
Purified CD4⁺ T-cells (from human PBMCs or mouse spleen)
-
CellTrace™ CFSE Cell Proliferation Kit
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Dynabeads™ Human T-Activator CD3/CD28 or plate-bound anti-CD3/soluble anti-CD28 antibodies
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate CD4⁺ T-cells from fresh human PBMCs or mouse splenocytes using a negative selection magnetic bead kit. Ensure high purity (>95%) and viability (>98%).
-
CFSE Labeling: a. Resuspend 1x10⁷ cells/mL in pre-warmed PBS. b. Add CFSE stock solution to a final concentration of 2.5–5 µM. Mix immediately by vortexing. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
Cell Plating and Stimulation: a. Resuspend CFSE-labeled cells at 1x10⁶ cells/mL in complete RPMI medium. b. Add 100 µL of cell suspension (1x10⁵ cells) to each well of a 96-well plate. c. Add T-cell activation beads (e.g., anti-CD3/CD28) at a 1:1 bead-to-cell ratio or use plates pre-coated with anti-CD3 (5 µg/mL) and add soluble anti-CD28 (2 µg/mL). Include unstimulated (no beads/antibodies) wells as a negative control.
-
GNF362 Treatment: a. Prepare serial dilutions of GNF362 in complete RPMI medium. A suggested starting range is 1 nM to 1 µM. b. Add the GNF362 dilutions to the appropriate wells. Include a vehicle control (DMSO equivalent to the highest GNF362 concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest cells from the wells. b. Stain with a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from the analysis. c. Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation. d. Analyze the data by gating on the live, single-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show distinct peaks of reduced fluorescence, each representing a cell division. Calculate the percentage of divided cells and the proliferation index for each condition.
Application Note 2: Induction of Activation-Induced Cell Death (AICD)
The primary mechanism by which GNF362 inhibits T-cell proliferation is by enhancing FasL-mediated AICD. Therefore, quantifying apoptosis is essential to fully characterize the compound's effect. The gold-standard method is co-staining with Annexin V and a viability dye like DAPI or Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Viability dyes are excluded by live cells but stain late apoptotic and necrotic cells with compromised membranes.
Protocol 2: Apoptosis Detection by Annexin V/DAPI Staining
This protocol is designed to be performed in parallel with or as a follow-up to the proliferation assay.
Materials:
-
Cells from the GNF362 treatment assay (Protocol 1)
-
FITC Annexin V Apoptosis Detection Kit with DAPI (or PI)
-
1X Annexin V Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation period (e.g., 48-72 hours), gently harvest the cells from the 96-well plate.
-
Washing: Wash the cells once with 200 µL of cold PBS and centrifuge at 300-500 x g for 5 minutes.
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Annexin V Staining: a. Add 5 µL of fluorochrome-conjugated Annexin V to the 100 µL cell suspension. b. Gently mix and incubate for 15 minutes at room temperature, protected from light.
-
DAPI/PI Staining and Analysis: a. Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer. b. Add a DNA dye such as DAPI (to a final concentration of 0.1 µg/mL) or PI (5 µL of stock solution). c. Analyze immediately by flow cytometry (within 1 hour).
-
Data Interpretation:
-
Live cells: Annexin V-negative and DAPI/PI-negative.
-
Early apoptotic cells: Annexin V-positive and DAPI/PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and DAPI/PI-positive.
-
A dose-dependent increase in the percentage of Annexin V-positive cells is the expected result with GNF362 treatment in activated T-cells.
-
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362 Treatment in a Rat Model of Antigen-Induced Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. This document provides detailed application notes and protocols for the use of GNF362 in a rat model of antigen-induced arthritis (AIA), a well-established preclinical model for rheumatoid arthritis. The provided data demonstrates the efficacy of GNF362 in reducing joint inflammation and damage. The experimental protocols and signaling pathway diagrams are intended to guide researchers in designing and executing studies to evaluate GNF362 and similar compounds for the treatment of autoimmune diseases.
Data Presentation
The following tables summarize the quantitative data on the efficacy of GNF362 in the rat antigen-induced arthritis model.
Table 1: Effect of GNF362 on Knee Swelling in Rat Antigen-Induced Arthritis
| Treatment Group | Dosage | Route of Administration | Duration of Treatment | Reduction in Knee Swelling (%) |
| GNF362 | 6 mg/kg | Oral (twice daily) | 21 days | 34%[1] |
| GNF362 | 20 mg/kg | Oral (twice daily) | 21 days | 47%[1] |
Table 2: Histological Assessment of Joints in GNF362-Treated Rats with Antigen-Induced Arthritis
| Treatment Group | Dosage | Effect on Inflammatory Cell Infiltrate | Effect on Joint Damage | Effect on Proteoglycan Loss |
| GNF362 | 20 mg/kg | Reduced[1] | Reduced[1] | Reduced[1] |
Experimental Protocols
I. Rat Antigen-Induced Arthritis (AIA) Model
This protocol describes the induction of arthritis in rats using methylated bovine serum albumin (mBSA).
Materials:
-
Male Lewis rats (3-month-old, average body mass of 360g)
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Saline solution
-
Anesthesia (e.g., isoflurane, or a combination of ketamine and xylazine)
-
Syringes and needles (for immunization and intra-articular injection)
Procedure:
-
Immunization (Day -21 and -14):
-
Prepare an emulsion of mBSA in CFA. A common protocol involves emulsifying 500 μg of mBSA in saline with an equal volume of CFA.
-
Administer two subcutaneous injections of the mBSA/CFA emulsion at a seven-day interval.
-
-
Induction of Arthritis (Day 0):
-
Fourteen days after the second immunization, induce monoarticular arthritis by injecting mBSA (e.g., 500 μg in 50 μl of saline) into the left knee joint cavity of anesthetized rats.
-
-
Monitoring Arthritis Development:
-
Monitor the rats for signs of arthritis, such as joint swelling, which typically becomes pronounced within the first 3 days after induction.
-
Measure knee joint diameter regularly to quantify swelling.
-
II. GNF362 Treatment Protocol
Materials:
-
GNF362
-
Vehicle for oral administration (e.g., as specified by the manufacturer)
-
Oral gavage needles
Procedure:
-
GNF362 Preparation:
-
Prepare GNF362 solutions at the desired concentrations (e.g., for 6 mg/kg and 20 mg/kg doses) in the appropriate vehicle.
-
-
Administration:
-
Beginning on the day of arthritis induction (Day 0) or as per the study design, administer GNF362 or vehicle to the rats via oral gavage.
-
A typical dosing schedule is twice daily for 21 days.
-
-
Efficacy Assessment:
-
Continue to monitor and quantify joint swelling throughout the treatment period.
-
At the end of the study (e.g., Day 21), euthanize the animals and collect the arthritic joints for histological analysis.
-
III. Histological Analysis
Materials:
-
Formalin or other fixatives
-
Decalcifying solution
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Safranin O-Fast Green stain (for proteoglycan assessment)
Procedure:
-
Tissue Processing:
-
Fix the collected knee joints in formalin and then decalcify.
-
Embed the decalcified joints in paraffin.
-
-
Sectioning and Staining:
-
Cut thin sections of the paraffin-embedded joints using a microtome.
-
Stain the sections with H&E to assess inflammatory cell infiltration and joint structure.
-
Stain separate sections with Safranin O-Fast Green to evaluate proteoglycan loss in the cartilage.
-
-
Scoring:
-
Score the stained sections for the severity of inflammatory cell infiltrate, joint damage, and proteoglycan loss using an established scoring system.
-
Visualizations
Signaling Pathway of GNF362 in T-Cell Apoptosis
Caption: GNF362 inhibits Itpkb, leading to increased cytosolic calcium and T-cell apoptosis.
Experimental Workflow for GNF362 Treatment in Rat AIA Model
Caption: Experimental timeline for the rat antigen-induced arthritis model and GNF362 treatment.
References
GNF362: Application Notes and Protocols for Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (Itpkb), a key negative regulator of calcium signaling in lymphocytes. By inhibiting Itpkb, GNF362 enhances calcium influx following T-cell receptor activation, leading to activation-induced cell death of pathogenic T-cells. This mechanism of action makes GNF362 a promising candidate for the treatment of T-cell-mediated autoimmune diseases.
These application notes provide detailed protocols for assessing the stability of GNF362 and comprehensive guidelines for its proper storage to ensure its integrity and activity for research and drug development purposes.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile[1] |
| Molecular Formula | C₂₂H₂₁F₃N₆[1] |
| Molecular Weight | 426.4 g/mol [1] |
| Appearance | Solid[1] |
| SMILES | N#CC(C=C1)=CC=C1C2=NNC=C2CN3C--INVALID-LINK--C[1] |
Recommended Storage Conditions
To maintain the stability and integrity of GNF362, the following storage conditions are recommended based on its form:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparation. |
| -80°C | Up to 1 year | Long-term storage. Aliquot to minimize freeze-thaw cycles. | |
| Aqueous Solutions | Use Immediately | N/A | GNF362 has low aqueous solubility. Formulations in aqueous buffers should be prepared fresh and used immediately. |
Stability Profile (Illustrative Data)
For drug development, understanding the stability of a compound under various stress conditions is crucial. The following tables present illustrative data from hypothetical forced degradation studies on GNF362. Note: This data is for exemplary purposes to guide experimental design.
Table 1: Stability of GNF362 in Aqueous Solutions at 40°C
| pH | Time (days) | Purity (%) by HPLC | Major Degradants Observed |
| 2.0 (0.01 N HCl) | 0 | 99.8 | - |
| 7 | 95.2 | Hydrolysis Product A | |
| 14 | 90.5 | Hydrolysis Product A | |
| 7.0 (Phosphate Buffer) | 0 | 99.7 | - |
| 7 | 99.5 | Minor Degradant B | |
| 14 | 99.1 | Minor Degradant B | |
| 10.0 (0.001 N NaOH) | 0 | 99.8 | - |
| 7 | 88.3 | Hydrolysis Product C | |
| 14 | 75.1 | Hydrolysis Product C |
Table 2: Oxidative and Photostability of GNF362
| Condition | Time | Purity (%) by HPLC | Major Degradants Observed |
| Oxidative (3% H₂O₂) | 24 hours | 85.7 | Oxidation Product D, E |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.9 | Photodegradant F |
| 200 W h/m² | 98.5 | Photodegradant F |
Experimental Protocols
Protocol for Forced Degradation Studies
Objective: To evaluate the intrinsic stability of GNF362 under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
GNF362
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.0
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of GNF362 in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 N NaOH.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 N HCl.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid GNF362 in a hot air oven at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose solid GNF362 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a 100 µg/mL solution of unstressed GNF362 in the mobile phase.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating GNF362 from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
In Vitro Kinase Assay Protocol
Objective: To determine the inhibitory activity of GNF362 against Itpkb, which can be used as a functional measure of its stability.
Materials:
-
Recombinant human Itpkb enzyme
-
IP₃ substrate
-
ATP
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
GNF362 test samples (from stability studies)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GNF362 samples in kinase assay buffer.
-
In a 384-well plate, add Itpkb enzyme to each well.
-
Add the GNF362 dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of IP₃ substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ values for each GNF362 sample to assess its potency.
Signaling Pathway and Experimental Workflow
Caption: GNF362 inhibits Itpkb, preventing the conversion of IP₃ to IP₄, which enhances Ca²⁺ signaling and promotes apoptosis in activated T-cells.
Caption: A typical workflow for conducting a forced degradation study of GNF362 to assess its intrinsic stability.
References
Application Notes and Protocols for GNF362 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with an IC50 of 9 nM.[1][2] It also shows inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1][2] By inhibiting Itpkb, GNF362 prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This leads to an accumulation of IP3, which in turn enhances calcium (Ca2+) signaling following antigen receptor activation in lymphocytes. This enhanced Ca2+ response can induce apoptosis in activated T cells, suggesting a therapeutic potential for T-cell-mediated autoimmune diseases.
These application notes provide detailed protocols for the dissolution and use of GNF362 in cell culture experiments.
Data Presentation
Table 1: Properties and Recommended Conditions for GNF362
| Property | Value | Reference |
| Molecular Weight | 426.4 g/mol | |
| Formulation | A solid | |
| Solubility | DMSO: 100 mg/mL (234.50 mM) or 85 mg/mL (199.32 mM) Ethanol: ≥ 50 mg/mL (117.25 mM) or 42 mg/mL Methanol: Soluble Water: Insoluble | |
| Recommended Solvent | DMSO (fresh, non-hygroscopic) | |
| Stock Solution Storage | -80°C for up to 6 months -20°C for up to 1 month | |
| In Vitro Activity (EC50) | 12 nM for augmenting Ca2+ responses in primary B or T lymphocytes |
Experimental Protocols
1. Preparation of a GNF362 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of GNF362 in DMSO.
Materials:
-
GNF362 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, fresh and anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing GNF362: Accurately weigh the desired amount of GNF362 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.264 mg of GNF362.
-
Dissolution:
-
Add the weighed GNF362 powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For 4.264 mg of GNF362, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
-
Sterilization (Optional): If sterility is a concern, the prepared stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
2. Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the GNF362 stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM GNF362 stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM GNF362 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
-
-
Application to Cells: Add the prepared working solution to your cell cultures. Ensure proper mixing. For control experiments, treat cells with a vehicle control containing the same final concentration of DMSO as the GNF362-treated cells.
Mandatory Visualization
Caption: Workflow for dissolving GNF362 and preparing working solutions.
Caption: GNF362 inhibits Itpkb, enhancing Ca²⁺ signaling and inducing apoptosis.
References
Application Notes and Protocols for GNF362 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting Itpkb, GNF362 blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to a sustained elevation of intracellular calcium levels upon TCR activation, ultimately driving activated T-cells towards apoptosis. The Jurkat cell line, an immortalized human T lymphocyte line, serves as a valuable in vitro model to study the mechanisms of TCR signaling and the therapeutic potential of compounds like GNF362 that modulate this pathway.
These application notes provide detailed protocols for utilizing GNF362 in Jurkat cell experiments, including cell culture, viability and apoptosis assays, calcium influx measurements, and Western blot analysis of key signaling proteins.
Data Presentation
The following tables present illustrative quantitative data that a researcher might expect when treating Jurkat cells with GNF362. This data is for representative purposes to demonstrate expected trends.
Table 1: Dose-Dependent Effect of GNF362 on Jurkat Cell Viability (MTT Assay)
| GNF362 Concentration (nM) | Percent Viability (48h) | Standard Deviation |
| 0 (Vehicle Control) | 100% | 5.2 |
| 1 | 98% | 4.8 |
| 10 | 92% | 6.1 |
| 100 | 75% | 7.5 |
| 500 | 55% | 8.2 |
| 1000 | 38% | 6.9 |
| 5000 | 22% | 5.5 |
Table 2: GNF362-Induced Apoptosis in Activated Jurkat Cells (Annexin V/PI Staining)
| GNF362 Concentration (nM) | Percent Apoptotic Cells (Annexin V+/PI-) | Standard Deviation |
| 0 (Vehicle Control) | 5% | 1.2 |
| 10 | 15% | 2.5 |
| 100 | 45% | 4.1 |
| 1000 | 78% | 5.8 |
Table 3: Effect of GNF362 on Phosphorylation of Key TCR Signaling Proteins (Western Blot Quantification)
| Treatment | p-ZAP-70 (Tyr319) Relative Density | p-PLC-γ1 (Tyr783) Relative Density |
| Unstimulated | 1.0 | 1.0 |
| Anti-CD3/CD28 | 8.5 | 7.2 |
| Anti-CD3/CD28 + 100 nM GNF362 | 8.2 | 6.9 |
Experimental Protocols
Jurkat Cell Culture and Maintenance
A consistent and healthy Jurkat cell culture is fundamental for reproducible experimental outcomes.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
50 mL conical tubes
-
Hemocytometer or automated cell counter
Protocol:
-
Complete Growth Medium: Prepare RPMI 1640 supplemented with 10% FBS, 1% Pen/Strep, and 2 mM L-glutamine.
-
Thawing Frozen Cells: Rapidly thaw a vial of frozen Jurkat cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
-
Subculturing: To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Centrifuge the required volume of cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium to a density of 2-4 x 10^5 cells/mL.[1]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Jurkat cells
-
GNF362
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed Jurkat cells at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium in a 96-well plate.
-
Prepare serial dilutions of GNF362 in complete growth medium. Add the desired concentrations of GNF362 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Jurkat cells
-
GNF362
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed Jurkat cells in a 24-well plate at a density of 5 x 10^5 cells/mL.
-
Pre-treat cells with various concentrations of GNF362 for 1 hour.
-
Activate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration upon T-cell activation.
Materials:
-
Jurkat cells
-
GNF362
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Anti-CD3 antibody
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Harvest Jurkat cells and resuspend them in HBSS at 1 x 10^6 cells/mL.
-
Load the cells with Fluo-4 AM (e.g., 1 µM) and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS and pre-treat with GNF362 for 1 hour.
-
Acquire a baseline fluorescence reading on the flow cytometer or plate reader.
-
Stimulate the cells with anti-CD3 antibody (e.g., 5 µg/mL) and immediately begin recording the fluorescence intensity over time.[4]
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline.
Western Blot Analysis of Phosphorylated Signaling Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the TCR signaling pathway.
Materials:
-
Jurkat cells
-
GNF362
-
Anti-CD3 and Anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ZAP-70, anti-phospho-PLC-γ1, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat and activate Jurkat cells as described in the apoptosis assay protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Mechanism of Action
Upon TCR engagement, ZAP-70 is activated and phosphorylates downstream adaptors like LAT and SLP-76. This leads to the activation of PLC-γ1, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of calcium from the endoplasmic reticulum (ER). Itpkb normally phosphorylates IP3 to IP4, terminating the signal. GNF362 inhibits Itpkb, leading to an accumulation of IP3 and a sustained increase in intracellular calcium. This prolonged calcium signal induces the upregulation of Fas Ligand (FasL) and promotes stress on the mitochondria, leading to the activation of both extrinsic (Caspase-8) and intrinsic (Caspase-9) apoptotic pathways, culminating in the activation of executioner caspases like Caspase-3 and subsequent cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin Enhances Anti-Cancer Activity of Jurkat T Cell and NK-92 Cells Against Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of T cells Treated with GNF362
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF362 is a potent and selective inhibitor of the inositol kinase Itpkb (Inositol 1,4,5-trisphosphate 3-kinase B).[1][2] Itpkb plays a crucial role in regulating intracellular calcium signaling in lymphocytes following T cell receptor (TCR) activation.[1][2] By inhibiting Itpkb, GNF362 enhances calcium influx, which in turn can drive pathogenic T cells toward apoptosis, suggesting a novel therapeutic strategy for autoimmune diseases.[1] These application notes provide detailed protocols for analyzing the effects of GNF362 on T cells using flow cytometry, a powerful technique for single-cell analysis of complex populations.
Mechanism of Action
Upon T cell receptor (TCR) engagement, phospholipase Cγ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release stimulates the opening of store-operated calcium (SOC) channels, also known as calcium release-activated calcium (CRAC) channels, in the plasma membrane, resulting in a sustained influx of extracellular calcium.
Itpkb negatively regulates this signaling cascade by converting IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which inhibits the Orai1/Stim1 calcium channel. GNF362, by inhibiting Itpkb, prevents the formation of IP4. This leads to an accumulation of IP3, resulting in augmented and sustained intracellular calcium levels. The elevated calcium concentrations can lead to the activation of pro-apoptotic pathways, such as the Fas/FasL-mediated activation-induced cell death (AICD), ultimately resulting in the apoptosis of activated T cells.
Anticipated Effects of GNF362 on T Cells
Treatment of T cells with GNF362 is expected to result in several measurable outcomes that can be assessed by flow cytometry:
-
Apoptosis of Activated T cells: GNF362 is expected to induce apoptosis, particularly in activated T cells.
-
Reduced T cell Proliferation: Inhibition of Itpkb by GNF362 has been shown to block T cell proliferation following stimulation.
-
Alterations in T cell Subsets: In vivo studies have demonstrated that GNF362 treatment can lead to a reduction in the percentage of CD4+ T cells.
Flow Cytometry Experimental Protocols
The following protocols are designed to assess the effects of GNF362 on T cell apoptosis, proliferation, and population distribution.
Protocol 1: Analysis of T cell Apoptosis
This protocol utilizes Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to identify apoptotic and necrotic cells.
Materials:
-
GNF362
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
FACS buffer (PBS with 2% FBS)
-
Binding Buffer (for Annexin V staining)
-
Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8)
Procedure:
-
Isolate primary T cells from peripheral blood or spleen.
-
Culture T cells in appropriate media and treat with varying concentrations of GNF362 or vehicle control.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for 24-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Stain for surface markers (e.g., CD3, CD4, CD8) in FACS buffer for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI/7-AAD and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: T cell Proliferation Assay
This protocol uses a proliferation dye (e.g., CFSE or CellTrace™ Violet) to monitor cell division.
Materials:
-
GNF362
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye
-
FACS buffer
-
Fluorochrome-conjugated antibodies against T cell surface markers
Procedure:
-
Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Culture the labeled T cells and treat with GNF362 or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Culture for 3-5 days.
-
Harvest the cells and stain for surface markers.
-
Analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Data Presentation
The quantitative data obtained from the flow cytometry experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of GNF362 on T cell Apoptosis
| Treatment Group | Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | - | ||
| GNF362 | X nM | ||
| GNF362 | Y nM | ||
| GNF362 | Z nM |
Table 2: Effect of GNF362 on T cell Proliferation
| Treatment Group | Concentration | % Divided Cells (CFSE low) | Proliferation Index |
| Unstimulated | - | ||
| Stimulated + Vehicle | - | ||
| Stimulated + GNF362 | X nM | ||
| Stimulated + GNF362 | Y nM | ||
| Stimulated + GNF362 | Z nM |
Table 3: Effect of GNF362 on T cell Subset Distribution
| Treatment Group | Concentration | % CD4+ of CD3+ | % CD8+ of CD3+ | CD4/CD8 Ratio |
| Vehicle Control | - | |||
| GNF362 | X mg/kg (in vivo) | |||
| GNF362 | Y mg/kg (in vivo) |
Visualizations
Caption: GNF362 signaling pathway in T cells.
Caption: Experimental workflow for flow cytometry analysis.
References
Troubleshooting & Optimization
Technical Support Center: GNF362 and its Off-Target Effects on Itpka and Itpkc Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GNF362 on Itpka and Itpkc kinases.
Frequently Asked Questions (FAQs)
Q1: What is GNF362 and what are its primary and off-target kinases?
GNF362 is a potent and orally bioavailable small molecule inhibitor primarily targeting inositol-1,4,5-trisphosphate 3-kinase B (Itpkb). However, it also exhibits significant inhibitory activity against other isoforms of the inositol-1,4,5-trisphosphate 3-kinase (ITPK) family, namely Itpka and Itpkc, which are considered its primary off-targets.
Q2: What are the known IC50 values of GNF362 for Itpka, Itpkb, and Itpkc?
The half-maximal inhibitory concentrations (IC50) of GNF362 have been determined in biochemical assays and are summarized in the table below.
Q3: What is the primary signaling pathway affected by the inhibition of Itpka and Itpkc?
Itpka and Itpkc are key enzymes in the inositol phosphate signaling pathway, which plays a crucial role in regulating intracellular calcium (Ca2+) levels. These kinases phosphorylate inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpka and Itpkc, GNF362 can lead to an accumulation of IP3, which in turn can prolong the release of calcium from intracellular stores.
Q4: What are the potential functional consequences of GNF362's off-target effects on Itpka and Itpkc in cellular experiments?
The inhibition of Itpka and Itpkc by GNF362 can lead to altered calcium signaling dynamics within cells. This may manifest as changes in cellular processes that are dependent on precise calcium regulation, such as gene expression, cell proliferation, and apoptosis. Researchers should be aware of these potential off-target effects when interpreting data from cellular assays using GNF362.
Q5: How can I minimize the impact of GNF326's off-target effects in my experiments?
To minimize the impact of off-target effects, it is recommended to:
-
Use the lowest effective concentration of GNF362.
-
Employ orthogonal approaches to validate findings, such as using structurally different inhibitors of Itpkb or genetic knockdown/knockout of the target kinases.
-
Carefully design control experiments to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for GNF362 in our in-house kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| ATP Concentration | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure that the ATP concentration used is consistent across experiments and ideally close to the Km value for the kinase. | Consistent and reproducible IC50 values. |
| Enzyme Purity/Activity | The purity and specific activity of the recombinant Itpka or Itpkc can vary between batches, affecting inhibitor potency. | Use a consistent source and batch of recombinant kinase. Validate the activity of each new batch. |
| Assay Conditions | Variations in buffer components, pH, temperature, or incubation times can impact enzyme activity and inhibitor binding. | Standardize all assay parameters and ensure they are within the optimal range for the kinase. |
| Compound Solubility | Poor solubility of GNF362 in the assay buffer can lead to inaccurate concentrations and variable results. | Ensure GNF362 is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed recommended limits (typically <1%). |
Issue 2: Unexpected cellular phenotypes observed upon treatment with GNF362 that are inconsistent with Itpkb inhibition alone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target inhibition of Itpka and/or Itpkc | The observed phenotype may be a consequence of inhibiting Itpka and/or Itpkc, which can alter calcium signaling. | Perform experiments to directly assess the role of Itpka and Itpkc in the observed phenotype, such as using siRNA-mediated knockdown of these kinases. |
| Cell-type specific expression of ITPK isoforms | The relative expression levels of Itpka, Itpkb, and Itpkc can vary between different cell types, leading to different phenotypic outcomes upon GNF362 treatment. | Determine the expression levels of all three ITPK isoforms in your cell line of interest using techniques like qPCR or Western blotting. |
| Activation of compensatory signaling pathways | Inhibition of the ITPK pathway may lead to the activation of other signaling pathways that compensate for the initial perturbation. | Use pathway analysis tools (e.g., phosphoproteomics, Western blotting for key signaling nodes) to identify any activated compensatory pathways. |
Quantitative Data Summary
| Kinase | GNF362 IC50 (nM) |
| Itpka | 20 |
| Itpkb | 9 |
| Itpkc | 19 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using Kinase-Glo®
This protocol describes a method to determine the IC50 value of GNF362 against Itpka or Itpkc using a luminescence-based kinase assay.
Materials:
-
Recombinant human Itpka or Itpkc
-
Inositol 1,4,5-trisphosphate (IP3) substrate
-
GNF362
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare GNF362 dilutions: Prepare a serial dilution of GNF362 in kinase reaction buffer. A typical starting concentration is 10 µM with 10-point, 3-fold serial dilutions. Include a DMSO vehicle control.
-
Prepare kinase-substrate mixture: In the kinase reaction buffer, prepare a solution containing the recombinant kinase (e.g., 5-10 nM) and IP3 substrate (at a concentration near its Km).
-
Set up the reaction: To the wells of a white, opaque 96-well plate, add the GNF362 dilutions. Then, add the kinase-substrate mixture to each well.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Measure Luminescence: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal, and then measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme) from all readings. Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and the luminescence of a control with a high concentration of a known pan-ITPK inhibitor as 0% activity. Plot the percent inhibition against the logarithm of the GNF362 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Calcium Flux Assay using Fluo-4 AM
This protocol describes a method to measure changes in intracellular calcium concentration in response to a stimulus in the presence or absence of GNF362.
Materials:
-
Cells of interest plated in a black-walled, clear-bottom 96-well plate
-
GNF362
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist to stimulate calcium flux (e.g., carbachol, ATP)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare Dye Loading Solution: Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. A typical final concentration of Fluo-4 AM is 2-5 µM, with 0.02% Pluronic F-127 to aid in dye loading.
-
Dye Loading: Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash: Gently wash the cells twice with HBSS containing 20 mM HEPES to remove extracellular dye. After the final wash, leave a final volume of buffer in each well.
-
Compound Incubation: Add GNF362 at various concentrations to the appropriate wells and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for a short period.
-
Agonist Injection and Reading: Use the instrument's automated injector to add the agonist to stimulate calcium flux. Continue to record the fluorescence intensity over time to capture the calcium response.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the data by calculating parameters such as the peak fluorescence, the area under the curve, or the rate of calcium increase. Compare the responses in GNF362-treated wells to the vehicle control to determine the effect of the inhibitor on calcium signaling.
Visualizations
Caption: Logical relationship of GNF362's effects.
Caption: Itpka/c signaling pathway and GNF362 inhibition.
Caption: Experimental workflow for assessing off-target effects.
Troubleshooting GNF362 solubility issues in aqueous media
An Expert Guide to Overcoming Solubility Challenges in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals working with GNF362. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Introduction to GNF362
GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb), with an IC50 of 9 nM.[1][2][3] It also shows inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1][2] By inhibiting Itpkb, GNF362 blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), which in turn enhances antigen receptor-driven calcium (Ca2+) responses in lymphocytes. This mechanism can lead to the apoptosis of activated T cells, making GNF362 a compound of interest for research into T cell-mediated autoimmune diseases.
Below is a simplified representation of the Itpkb signaling pathway and the point of inhibition by GNF362.
Caption: Simplified Itpkb signaling pathway and GNF362 mechanism of action.
GNF362 Solubility Profile
Understanding the solubility of GNF362 is critical for designing and interpreting experiments. Below is a summary of its known solubility in various solvents.
| Solvent | Solubility | Notes |
| Organic Solvents | ||
| DMSO | 85 mg/mL (199.32 mM) | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. Sonication may be required. |
| Ethanol | ≥ 42 mg/mL | Saturation point not fully determined. |
| Methanol | Soluble | Quantitative data not specified. |
| Aqueous Media | ||
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.88 mM) | A clear solution can be achieved with this formulation. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.86 mM) | A clear solution can be achieved with this formulation. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.86 mM) | A clear solution can be achieved with this formulation. |
Frequently Asked Questions (FAQs)
Q1: Why is my GNF362 precipitating when I add it to my aqueous cell culture medium or buffer?
A1: Precipitation is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound like GNF362 into an aqueous medium. This phenomenon, often called "solvent shock," occurs because the compound is poorly soluble in the final aqueous environment. The final concentration in your experiment may have exceeded the aqueous solubility limit of GNF362.
Q2: What is the best solvent for making a stock solution of GNF362?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of GNF362. A stock solution of up to 85 mg/mL can be prepared. For optimal stability, it is advised to aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects on your specific experimental system.
Q4: Can I dissolve GNF362 directly in PBS or cell culture medium?
A4: No, GNF362 is reported to be insoluble in water and is not expected to dissolve directly in aqueous buffers like PBS or cell culture media. A concentrated stock solution in an organic solvent like DMSO must be prepared first.
Troubleshooting Guide for GNF362 Solubility Issues
This guide provides a systematic approach to resolving solubility problems with GNF362 in your experiments.
References
Technical Support Center: Optimizing GNF362 Concentration for T Cell Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing GNF362 to induce T cell apoptosis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GNF362 in inducing T cell apoptosis?
A1: GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1] Itpkb is a negative regulator of intracellular calcium signaling in lymphocytes.[2][3] By inhibiting Itpkb, GNF362 prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances and sustains calcium (Ca2+) influx from the endoplasmic reticulum into the cytosol following T cell receptor (TCR) activation.[2][4] The elevated intracellular calcium levels promote the expression of pro-apoptotic factors like Fas ligand (FasL) and Bim, ultimately leading to activation-induced cell death (AICD).
Q2: What is a recommended starting concentration range for GNF362 in T cell apoptosis assays?
A2: A good starting point for in vitro experiments is to perform a dose-response curve to determine the optimal concentration for your specific T cell type and experimental conditions. Based on published data, a broad range to test would be from 10 nM to 1 µM. The reported half-maximal inhibitory concentration (IC50) for GNF362 against Itpkb is approximately 9 nM, and the half-maximal effective concentration (EC50) for augmenting calcium signaling is around 12 nM.
Q3: How can I confirm that GNF362 is inducing apoptosis and not necrosis?
A3: It is crucial to differentiate between apoptosis and necrosis. This can be achieved using a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This is the most common method. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.
-
Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7, which are key mediators of apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q4: Should I use primary T cells or a T cell line for my experiments?
A4: The choice depends on your research question. Primary T cells are more physiologically relevant but can be more challenging to work with due to donor variability. T cell lines (e.g., Jurkat cells) are easier to culture and provide more consistent results, making them suitable for initial screening and mechanistic studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background apoptosis in untreated control cells | Cell culture stress (overconfluence, nutrient depletion), solvent toxicity (e.g., DMSO). | Maintain optimal cell culture conditions. Ensure the final DMSO concentration is low (typically ≤0.1%) and include a vehicle-only control. |
| No significant increase in apoptosis with GNF362 treatment | GNF362 concentration is too low, insufficient incubation time, inactive GNF362, T cells are not activated. | Perform a dose-response experiment with a wider concentration range. Optimize the incubation time (e.g., 24, 48, 72 hours). Ensure proper storage of GNF362 (-20°C) and prepare fresh dilutions. GNF362-induced apoptosis is dependent on T cell activation; ensure T cells are properly stimulated with anti-CD3/CD28 antibodies or other appropriate stimuli. |
| High percentage of necrotic cells (Annexin V+/PI+) even at low GNF362 concentrations | GNF362 concentration is too high, causing rapid cell death. Harsh cell handling during the staining procedure. | Lower the concentration range of GNF362 in your dose-response experiment. Handle cells gently during harvesting and staining to avoid mechanical membrane damage. |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number of cell lines, or primary T cell donors. Inconsistent timing of reagent addition. | Standardize all experimental parameters, including cell seeding density, passage number, and donor characteristics. Use a consistent and precise timing for all steps. |
| Weak fluorescent signal in Annexin V staining | Insufficient concentration of Annexin V, expired reagents, incorrect buffer composition (lack of calcium). | Titrate the Annexin V concentration to find the optimal staining intensity. Use fresh reagents and ensure the binding buffer contains adequate calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
Quantitative Data Summary
The following tables summarize key quantitative data for GNF362 from published literature.
Table 1: In Vitro Activity of GNF362
| Parameter | Value | Assay Condition | Reference |
| IC50 vs. Itpkb | 9 nM | Biochemical kinase assay | |
| IC50 vs. Itpka | 20 nM | Biochemical kinase assay | |
| IC50 vs. Itpkc | 19 nM | Biochemical kinase assay | |
| EC50 for Ca2+ influx | 12 nM | Calcium flux assay in primary lymphocytes |
Table 2: Suggested Concentration Range for Dose-Response Experiments
| Experiment | Cell Type | Suggested Concentration Range | Incubation Time |
| Initial Dose-Response | Activated Primary T Cells or T Cell Lines | 1 nM - 10 µM | 24 - 72 hours |
| Apoptosis Confirmation | Activated Primary T Cells or T Cell Lines | Based on IC50 from dose-response | 24 - 48 hours |
Experimental Protocols
Protocol 1: T Cell Activation and GNF362 Treatment
This protocol describes the activation of primary human T cells and subsequent treatment with GNF362.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ or CD8+ T cells using negative selection magnetic beads.
-
Activate T cells by culturing them in complete RPMI-1640 medium on plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Culture the activated T cells for 24-48 hours before GNF362 treatment.
-
Prepare a stock solution of GNF362 in DMSO (e.g., 10 mM).
-
Dilute GNF362 to the desired final concentrations in complete RPMI-1640 medium.
-
Add the GNF362 dilutions to the activated T cell cultures. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 2: Apoptosis Detection by Annexin V and PI Staining
This protocol outlines the steps for staining T cells with Annexin V and PI for flow cytometry analysis.
-
Harvest both adherent and suspension T cells from your culture plates.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathway of GNF362-Induced T Cell Apoptosis
Caption: GNF362 inhibits Itpkb, leading to increased intracellular calcium and apoptosis.
Experimental Workflow for GNF362-Induced T Cell Apoptosis Assay
Caption: Workflow for assessing GNF362-induced T cell apoptosis.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Activation-induced cell death - Wikipedia [en.wikipedia.org]
- 3. Mechanism of activation-induced cell death of T cells and regulation of FasL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362 Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of GNF362 in various cell lines. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is GNF362 and what is its primary mechanism of action?
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It also shows inhibitory activity against Itpka and Itpkc at slightly higher concentrations. The primary mechanism of action of GNF362 involves the blockade of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) production. This leads to an increase in intracellular calcium levels, particularly following antigen receptor stimulation in lymphocytes. This elevated calcium signaling can, in turn, trigger apoptosis (programmed cell death) in activated T cells.
Q2: In which cell lines is GNF362 known to be cytotoxic?
GNF362 has been primarily studied in the context of immune cells, particularly activated T lymphocytes, where it induces apoptosis.[1][2] Its cytotoxic effects in a broader range of cancer and non-immune cell lines are less extensively documented in publicly available literature.
Q3: What are the known IC50 and EC50 values for GNF362?
GNF362 exhibits the following inhibitory and effective concentrations:
-
IC50 against Itpkb: 9 nM[2]
-
IC50 against Itpka: 20 nM
-
IC50 against Itpkc: 19 nM
-
EC50 for augmenting store-operated calcium (SOC) entry in lymphocytes: 12 nM[1][2]
Q4: What is the proposed mechanism of GNF362-induced apoptosis in T cells?
In activated T cells, the inhibition of Itpkb by GNF362 leads to sustained high levels of intracellular calcium. This prolonged calcium signal is believed to induce the expression of Fas ligand (FasL). The interaction of FasL with its receptor, Fas, on the surface of activated T cells initiates a signaling cascade that culminates in apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| GNF362 precipitation. | Ensure GNF362 is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitate. | |
| Lower than expected cytotoxicity | Sub-optimal GNF362 concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell line resistance. | Some cell lines may have lower expression of Itpkb or alternative survival pathways. Consider using a positive control known to induce apoptosis in your cell line to validate the assay. | |
| Inactivated GNF362. | Ensure proper storage of GNF362 stock solutions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. | |
| High background in apoptosis assays | Spontaneous apoptosis in control cells. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during harvesting and staining. |
| Incorrect compensation settings in flow cytometry. | Use single-stained controls to set up proper compensation for multicolor apoptosis assays (e.g., Annexin V/PI). |
Quantitative Data Summary
Table 1: GNF362 Inhibitory and Effective Concentrations
| Target/Effect | Value | Cell Type/System |
| Itpkb Inhibition (IC50) | 9 nM | Purified enzyme |
| Itpka Inhibition (IC50) | 20 nM | Purified enzyme |
| Itpkc Inhibition (IC50) | 19 nM | Purified enzyme |
| Augmentation of SOC Entry (EC50) | 12 nM | Primary B and T lymphocytes |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
GNF362
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
GNF362 Treatment:
-
Prepare serial dilutions of GNF362 in complete medium.
-
Remove the medium from the wells and add 100 µL of the GNF362 dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve GNF362, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of GNF362 concentration to determine the IC50 value.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a framework for detecting GNF362-induced apoptosis.
Materials:
-
GNF362
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of GNF362 for the determined time period. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V only, and PI only controls to set up the flow cytometer and compensation.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Caption: GNF362 inhibits Itpkb, leading to increased intracellular calcium and apoptosis.
Caption: Workflow for assessing GNF362 cytotoxicity using the MTT assay.
References
Technical Support Center: GNF362 & Calcium Flux Assays
Welcome to the technical support center for researchers utilizing GNF362 in calcium flux assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF362?
GNF362 is a selective and potent inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1][2] It also shows inhibitory activity against Itpka and Itpkc.[1][3] By inhibiting Itpkb, GNF362 prevents the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[1] This leads to an accumulation of Ins(1,4,5)P3, which in turn enhances calcium release from the endoplasmic reticulum (ER) and augments store-operated calcium entry (SOCE).
Q2: What is the expected outcome of using GNF362 in a calcium flux assay?
The expected outcome is an enhanced or augmented calcium response following the stimulation of pathways that generate Ins(1,4,5)P3. GNF362 has been shown to augment store-operated calcium (SOC) responses following antigen receptor cross-linking in lymphocytes.
Q3: At what concentration should I use GNF362?
The effective concentration of GNF362 can vary depending on the cell type and experimental conditions. It has a reported IC50 of 9 nM for Itpkb and an EC50 of 12 nM for augmenting SOC responses in primary B or T lymphocytes. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Is GNF362 known to have off-target effects?
GNF362 has been shown to be selective for Itpkb, Itpka, and Itpkc. One study reported that GNF362 had no activity against a panel of more than 150 other protein or lipid kinases. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and may be cell-type dependent. It is crucial to include appropriate controls in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during calcium flux assays using GNF362, presented in a question-and-answer format.
Issue 1: No enhancement of calcium signal observed with GNF362.
-
Possible Cause 1: Inactive GNF362. Improper storage or handling may have led to the degradation of the compound.
-
Suggested Solution: Ensure GNF362 is stored according to the manufacturer's instructions, typically at -20°C or -80°C for stock solutions. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell type does not express Itpkb. The target kinase, Itpkb, may not be expressed or may be present at very low levels in your cell line.
-
Suggested Solution: Verify the expression of Itpkb in your cells using techniques such as Western blot or qPCR.
-
-
Possible Cause 3: Stimulation pathway is independent of Ins(1,4,5)P3. The agonist you are using may induce calcium flux through a mechanism that does not involve the generation of Ins(1,4,5)P3.
-
Suggested Solution: Confirm that your agonist signals through a Gq-coupled GPCR or another pathway known to activate phospholipase C (PLC) and produce Ins(1,4,5)P3.
-
-
Possible Cause 4: Suboptimal assay conditions. Factors such as cell health, dye loading, and buffer composition can affect the assay performance.
-
Suggested Solution: Refer to the detailed experimental protocol below and optimize assay parameters, including cell density, dye concentration, and incubation times.
-
Issue 2: High background fluorescence or spontaneous increase in signal.
-
Possible Cause 1: Autofluorescence. Cells or components in the assay medium (e.g., phenol red) can contribute to background fluorescence.
-
Suggested Solution: Use phenol red-free media for the assay. Include control wells with cells and dye but without any stimulant to determine the background fluorescence.
-
-
Possible Cause 2: Poor cell health. Unhealthy or dying cells can exhibit leaky membranes, leading to a non-specific increase in intracellular calcium.
-
Suggested Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a viability stain to check cell health before starting the experiment.
-
-
Possible Cause 3: Dye precipitation. The fluorescent calcium indicator may precipitate if not properly dissolved.
-
Suggested Solution: Ensure the dye is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the assay buffer. The addition of Pluronic F-127 can aid in dye loading.
-
Issue 3: Inconsistent or variable results between wells.
-
Possible Cause 1: Uneven cell plating. Inconsistent cell numbers across wells will lead to variability in the fluorescent signal.
-
Suggested Solution: Ensure a homogenous cell suspension and use appropriate pipetting techniques to plate cells evenly.
-
-
Possible Cause 2: Inconsistent compound addition. Variations in the timing or volume of compound addition can lead to inconsistent results.
-
Suggested Solution: Use automated liquid handling systems for compound addition if available. If performing manual additions, be as consistent as possible.
-
-
Possible Cause 3: Temperature fluctuations. Calcium flux is a temperature-sensitive process.
-
Suggested Solution: Maintain a constant and optimal temperature throughout the experiment.
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Type | Reference |
| IC50 | 9 nM | Itpkb | |
| 20 nM | Itpka | ||
| 19 nM | Itpkc | ||
| EC50 | 12 nM | Augmentation of SOC responses in primary B or T lymphocytes |
Experimental Protocols
General Calcium Flux Assay Protocol
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
-
Cell Plating:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a fluorescent calcium indicator (e.g., Fluo-8) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The addition of Pluronic F-127 is often recommended to facilitate dye entry into the cells.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of GNF362 and the agonist in the assay buffer.
-
For antagonist or modulator experiments, add GNF362 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light.
-
Include appropriate vehicle controls.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the agonist and immediately begin recording the fluorescence intensity over time (typically every second for 100-200 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the agonist concentration to generate dose-response curves.
-
Visualizations
Caption: GNF362 Signaling Pathway
Caption: Calcium Flux Assay Workflow
Caption: Troubleshooting Logic Flow
References
GNF362 degradation and stability in long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GNF362. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GNF362?
A1: GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB).[1] By inhibiting ITPKB, GNF362 prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances calcium influx into the cytoplasm from the endoplasmic reticulum.[2] In activated T cells, this sustained increase in intracellular calcium can lead to apoptosis, suggesting a therapeutic strategy for autoimmune diseases.[2][3]
Q2: What are the recommended storage conditions for GNF362 stock solutions?
A2: For long-term stability, it is recommended to store GNF362 stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What solvents can be used to dissolve GNF362?
A3: GNF362 is soluble in DMSO, ethanol, and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q4: I'm observing precipitation of GNF362 when adding it to my aqueous cell culture medium. What should I do?
A4: Precipitation can occur when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution. To avoid this, it is recommended to perform a serial dilution of the concentrated stock in DMSO to a lower concentration before adding it to the cell culture medium. Ensure the final DMSO concentration in the cell culture medium does not exceed a level that is toxic to your cells, typically below 0.1%.
Troubleshooting Guide: GNF362 Degradation and Stability in Long-Term Experiments
Issue 1: Loss of GNF362 Activity Over Time in a Long-Term Cell Culture Experiment
Possible Causes:
-
Chemical Instability in Culture Medium: Small molecules can be unstable in aqueous solutions at 37°C over extended periods.
-
Metabolic Degradation: Cells can metabolize the compound, leading to a decrease in its effective concentration.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of GNF362 activity.
Experimental Protocols for Troubleshooting:
-
Protocol for Assessing GNF362 Stability in Cell Culture Medium:
-
Prepare the complete cell culture medium that will be used in the experiment.
-
Add GNF362 to the medium at the final experimental concentration.
-
Incubate the medium under the same conditions as the experiment (e.g., 37°C, 5% CO2) in a cell-free culture flask.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.
-
Analyze the concentration of GNF362 in the aliquots using a suitable analytical method such as HPLC-MS. A decrease in concentration over time indicates instability.
-
-
Protocol for Evaluating Cellular Metabolism of GNF362:
-
Plate your cells at the desired density.
-
Treat the cells with GNF362 at the experimental concentration.
-
At various time points, collect both the cell lysate and the culture supernatant.
-
Analyze the concentration of GNF362 in both fractions by HPLC-MS. A decrease in GNF362 concentration in the supernatant accompanied by its presence (or the presence of its metabolites) in the cell lysate suggests cellular uptake and metabolism.
-
-
Protocol for Investigating Adsorption to Plasticware:
-
Prepare a solution of GNF362 in cell culture medium.
-
Incubate the solution in the type of plasticware used for the experiment (e.g., multi-well plate) under experimental conditions but without cells.
-
As a control, incubate the same solution in a low-binding microcentrifuge tube.
-
After a set period (e.g., 24 hours), measure the concentration of GNF362 in the solutions from both containers. A significantly lower concentration in the experimental plasticware compared to the low-binding tube suggests adsorption.
-
Data Presentation
Table 1: GNF362 In Vitro Potency
| Target | IC50 (nM) | Assay Type |
| ITPKB | 9 | Biochemical |
| ITPKA | 20 | Biochemical |
| ITPKC | 19 | Biochemical |
Data sourced from MedchemExpress and Cayman Chemical.
Table 2: GNF362 Cellular Activity
| Effect | EC50 (nM) | Cell Type |
| Augmentation of SOC responses | 12 | Primary B or T lymphocytes |
Data sourced from MedchemExpress.
Table 3: Recommended GNF362 Stock Solution Storage
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.
Signaling Pathway
The inhibition of ITPKB by GNF362 leads to an increase in intracellular calcium, which in activated T-cells, can trigger apoptosis.
Caption: GNF362 mechanism of action in T-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize GNF362 off-target activity in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of GNF362, a potent inhibitor of inositol trisphosphate 3-kinase B (Itpkb). The following information is intended to help researchers minimize off-target activity and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GNF362 and what are its known off-targets?
GNF362 is a selective and potent inhibitor of inositol trisphosphate 3-kinase B (Itpkb) with an IC50 of 9 nM. However, it also demonstrates activity against other isoforms of the inositol trisphosphate 3-kinase family, namely Itpka (IC50 = 20 nM) and Itpkc (IC50 = 19 nM).[1][2] While GNF362 is highly selective within the broader kinome, its activity against these related kinases should be considered when designing and interpreting experiments.
Q2: What is the mechanism of action of GNF362?
GNF362 inhibits Itpkb, a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). By blocking this conversion, GNF362 leads to an accumulation of IP3, which in turn enhances the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This sustained increase in intracellular calcium can induce apoptosis in activated T cells.[1][3]
Q3: How can I minimize the potential off-target effects of GNF362 in my experiments?
To minimize off-target activity, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of GNF362 required to achieve the desired on-target effect in your specific cell type or system.
-
Employ orthogonal validation methods: Use a structurally distinct Itpkb inhibitor to confirm that the observed phenotype is not due to a shared off-target effect of GNF362.
-
Utilize genetic approaches: Employ techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of ITPKB to validate that the pharmacological effects of GNF362 are indeed due to the inhibition of its intended target.[4]
Q4: Are there any published kinome-wide selectivity data for GNF362?
Yes, GNF362 was tested against a panel of 159 protein and lipid kinases and showed no significant inhibitory activity at a concentration of 5µM. This suggests that GNF362 is highly selective for the inositol trisphosphate 3-kinase family.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Cellular context differences: The cellular environment can influence inhibitor activity. | Ensure consistent cell passage number, density, and growth conditions. Validate target expression in your cell line. |
| Compound stability: GNF362 may degrade under certain conditions. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light. | |
| Unexpected phenotype observed | Off-target effects: Although highly selective, off-target activity at high concentrations is possible. | Perform a dose-response curve to ensure you are using the lowest effective concentration. Validate findings with a structurally different Itpkb inhibitor or with genetic knockdown/knockout of ITPKB. |
| On-target effect in a novel pathway: Inhibition of Itpkb may have undiscovered biological consequences. | Conduct pathway analysis to investigate downstream effects of Itpkb inhibition in your system. | |
| Discrepancy between biochemical and cellular assay results | Cell permeability: GNF362 may have different permeability in different cell types. | Perform a cellular target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that GNF362 is reaching its target within the cell. |
| Presence of endogenous ATP: High intracellular ATP concentrations can compete with ATP-competitive inhibitors. | Consider the ATP concentration in your cellular assays and how it might affect the potency of GNF362. |
Data Presentation
Table 1: Inhibitory Activity of GNF362 against Inositol Trisphosphate 3-Kinase Isoforms
| Target | IC50 (nM) |
| Itpkb | 9 |
| Itpka | 20 |
| Itpkc | 19 |
Data sourced from MedchemExpress and Cayman Chemical.
Table 2: Kinome Selectivity Profile of GNF362
| Kinase Panel Size | GNF362 Concentration | Number of Hits (Significant Inhibition) |
| 159 protein and lipid kinases | 5 µM | 0 |
Data from a study published in PLoS One.
Experimental Protocols
Protocol 1: Dose-Response Curve for GNF362 in a Cellular Assay
Objective: To determine the optimal concentration of GNF362 for inhibiting Itpkb activity in a specific cell line while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of GNF362 in DMSO, and then dilute further in cell culture medium to the final desired concentrations. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GNF362.
-
Incubation: Incubate the cells for a predetermined time period appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cellular assay to measure a downstream effect of Itpkb inhibition (e.g., calcium flux, apoptosis, or a specific phosphorylation event).
-
Data Analysis: Plot the assay readout against the log of the GNF362 concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that GNF362 binds to Itpkb in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specific concentration of GNF362 for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Detection: Analyze the amount of soluble Itpkb in the supernatant by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of Itpkb in the GNF362-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizations
Caption: GNF362 inhibits Itpkb, leading to increased cytosolic calcium and apoptosis.
Caption: A logical workflow to validate the on-target effects of GNF362.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. m.youtube.com [m.youtube.com]
Variability in GNF362 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the Itpkb inhibitor, GNF362. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and help ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF362?
GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb)[1][2]. It also shows inhibitory activity against Itpka and Itpkc[1][2]. Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate (InsP3) to generate inositol 1,3,4,5-tetrakisphosphate (InsP4)[1]. By inhibiting Itpkb, GNF362 blocks the production of InsP4, which leads to an enhancement of antigen receptor-driven calcium (Ca2+) responses and can induce apoptosis in activated T cells.
Q2: What are the recommended storage and handling conditions for GNF362?
For optimal stability, GNF362 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage of up to one month, stock solutions can be kept at -20°C.
Q3: In which solvents is GNF362 soluble?
GNF362 is soluble in DMSO at a concentration of 85 mg/mL (199.32 mM). For in vivo studies, various formulations have been used, including 20% hydroxyl propyl-beta cyclodextrin in water and a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50/EC50 values for GNF362. What are the potential causes and solutions?
A: Inconsistent IC50 and EC50 values can arise from several factors. Below is a guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Inconsistent cell numbers can significantly alter the apparent potency of a compound. Ensure a consistent and optimized cell seeding density is used for all experiments. Perform a cell titration experiment to determine the optimal density for your specific cell line and assay. |
| Compound Stability in Media | GNF362 stability in aqueous cell culture media over long incubation times may be limited. Prepare fresh dilutions of GNF362 for each experiment from a frozen stock. Consider the stability of other media components, as some vitamins and amino acids can degrade over time, affecting cell health and drug response. |
| Assay Incubation Time | The duration of drug exposure will impact the observed IC50 value. Standardize the incubation time across all experiments. A 48- or 72-hour incubation is common for cell viability assays, but this should be optimized for your specific experimental goals. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration in your assay wells is consistent and ideally below 0.5%. Always include a vehicle control (DMSO without GNF362) to assess the effect of the solvent on your cells. |
| Inaccurate Pipetting | Small errors in pipetting can lead to large variations in compound concentration, especially when performing serial dilutions. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for improved precision. |
| Cell Line Health and Passage Number | Cells that are unhealthy or have been in continuous culture for a high number of passages can exhibit altered drug sensitivity. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
Q: Our cells are exhibiting a phenotype that does not seem to be related to Itpkb inhibition, or we are seeing toxicity at concentrations where we expect specific activity. Could this be due to off-target effects?
A: While GNF362 is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | Although GNF362 has been profiled against a large panel of kinases and shown to be highly selective, at higher concentrations, it may inhibit other kinases. To investigate this, perform a kinase screen with your specific cell lysate or use commercially available kinase profiling services. Consider using a structurally unrelated Itpkb inhibitor as a control to confirm that the observed phenotype is due to Itpkb inhibition. |
| Non-Specific Toxicity | At high concentrations, small molecules can induce non-specific toxicity through mechanisms unrelated to their primary target. This can include mitochondrial dysfunction or membrane disruption. It is crucial to determine a concentration range where GNF362 exhibits specific, on-target effects. This can be achieved by correlating the phenotypic readout with a direct measure of Itpkb inhibition, such as measuring InsP4 levels. |
| Vehicle (DMSO) Toxicity | As mentioned previously, the vehicle used to dissolve GNF362 can have its own effects on cells. Ensure you are using the lowest possible concentration of DMSO and that your vehicle controls are robust. |
Data Presentation
Table 1: In Vitro Potency of GNF362
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Itpkb | Biochemical Kinase Assay | 9 | |
| Itpka | Biochemical Kinase Assay | 20 | |
| Itpkc | Biochemical Kinase Assay | 19 | |
| SOC Response (B or T lymphocytes) | Calcium Flux Assay | 12 |
Table 2: In Vivo Efficacy of GNF362 in a Rat Model of Antigen-Induced Arthritis
| Treatment Group | Dosage | Route of Administration | Reduction in Knee Swelling | Reference |
| GNF362 | 6 mg/kg | Oral (twice daily) | 34% | |
| GNF362 | 20 mg/kg | Oral (twice daily) | 47% |
Experimental Protocols
Protocol 1: Calcium Flux Assay in Primary Lymphocytes
This protocol is adapted from methodologies used to assess the effect of GNF362 on store-operated calcium (SOC) entry.
Materials:
-
Primary lymphocytes (e.g., splenocytes)
-
Cell culture medium (e.g., RPMI with 2% FCS, 25mM HEPES)
-
Calcium-sensitive dyes (e.g., Fluo-4 AM and Fura Red AM, or Indo-1 AM)
-
GNF362
-
DMSO (anhydrous)
-
Stimulating agent (e.g., anti-IgM for B cells, anti-CD3 for T cells)
-
EGTA
-
CaCl2
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary lymphocytes and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's instructions. For example, incubate cells with 1.5 µM Indo-1 AM for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with medium to remove excess dye.
-
GNF362 Incubation: Resuspend the cells and pre-incubate with varying concentrations of GNF362 (or vehicle control) for a designated period (e.g., 30 minutes) at 37°C.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes.
-
Stimulation: Add the appropriate stimulating agent in the presence of a calcium chelator like EGTA to deplete intracellular calcium stores.
-
Calcium Add-back: After a few minutes, add CaCl2 to the medium to allow for extracellular calcium entry through store-operated channels.
-
Data Acquisition: Continue to record the fluorescence signal for several minutes to measure the peak calcium influx.
-
Data Analysis: Analyze the change in fluorescence over time. The peak fluorescence after calcium add-back is indicative of SOC entry.
Protocol 2: In Vivo GNF362 Treatment in a Rat Model of Antigen-Induced Arthritis
This protocol is a generalized procedure based on published studies.
Materials:
-
Lewis rats
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
GNF362
-
Vehicle for oral gavage (e.g., 20% hydroxypropyl-beta-cyclodextrin in water)
Procedure:
-
Immunization: On day -21 and day -14, immunize rats intradermally at the base of the tail with an emulsion of mBSA in CFA.
-
GNF362 Administration: Begin daily oral administration of GNF362 (e.g., 6 or 20 mg/kg, twice daily) or vehicle on day -14 and continue throughout the study.
-
Arthritis Induction: On day 0, induce arthritis by injecting mBSA intra-articularly into the knee joint.
-
Assessment of Arthritis:
-
Knee Swelling: Measure the diameter of the knee joint at regular intervals (e.g., days 2, 4, and 7) using a caliper.
-
Histology: At the end of the study, sacrifice the animals and collect the knee joints for histological analysis to assess inflammatory cell infiltration, joint damage, and proteoglycan loss.
-
Antibody Titers: Collect blood samples at various time points to measure serum antibody titers to mBSA via ELISA.
-
Mandatory Visualization
Caption: GNF362 inhibits Itpkb, augmenting Ca2+ signaling and T-cell apoptosis.
Caption: A logical workflow for troubleshooting inconsistent GNF362 experimental results.
References
Best practices for handling GNF362 in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling GNF362 in the laboratory. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF362?
GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1] It also shows inhibitory activity against Itpka and Itpkc.[1][2][3] Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, GNF362 blocks the production of IP4. This leads to an accumulation of IP3, which in turn enhances and sustains intracellular calcium (Ca2+) levels following antigen receptor stimulation in lymphocytes.[4] This augmented calcium signaling can ultimately lead to the apoptosis of activated T cells.
Q2: What are the recommended storage and handling conditions for GNF362?
-
Solid Form: GNF362 as a solid powder should be stored at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month. When preparing DMSO stock solutions, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of GNF362.
Q3: In which solvents is GNF362 soluble?
GNF362 is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Quantitative Data Summary
| Parameter | Value | Kinase Target | Reference |
| IC50 | 9 nM | Itpkb | |
| 20 nM | Itpka | ||
| 19 nM | Itpkc | ||
| EC50 | 12 nM | Calcium Influx (in primary B or T lymphocytes) | |
| In Vivo Dosage | 6 or 20 mg/kg (orally, twice daily) | Rat model of antigen-induced arthritis |
Signaling Pathway Diagram
Caption: GNF362 inhibits Itpkb, leading to increased IP3, sustained calcium influx, and T-cell apoptosis.
Experimental Protocols
Calcium Flux Assay
This protocol is adapted for measuring intracellular calcium mobilization in lymphocytes following treatment with GNF362.
Materials:
-
Lymphocytes (e.g., primary T cells, Jurkat cells)
-
GNF362
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Harvest and wash cells with HBSS without Ca2+ and Mg2+.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in loading buffer (HBSS without Ca2+/Mg2+, 20 mM HEPES, and optionally 2.5 mM probenecid).
-
-
Dye Loading:
-
Add the calcium-sensitive dye to the cell suspension. For Fluo-4 AM, a final concentration of 1-5 µM is common, often prepared with 0.02% Pluronic F-127 to aid dispersion.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells twice with loading buffer to remove excess dye.
-
Resuspend the cells in loading buffer at the desired concentration for analysis.
-
-
GNF362 Treatment:
-
Pre-incubate the dye-loaded cells with various concentrations of GNF362 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
-
Cellular Stimulation:
-
Add a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin) to stimulate the cells and immediately begin recording the fluorescence.
-
-
Calcium Add-back (for Store-Operated Calcium Entry):
-
To specifically measure SOCE, perform the stimulation in Ca2+-free buffer. After the initial release from intracellular stores has returned to baseline, add CaCl2 to the medium and record the subsequent increase in fluorescence.
-
-
Controls:
-
Positive Control: At the end of the experiment, add ionomycin to elicit a maximal calcium response, confirming cell viability and proper dye loading.
-
Negative Control: In a separate sample, add EGTA to chelate extracellular calcium, which should prevent the influx of calcium.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. The peak fluorescence after stimulation is indicative of the intracellular calcium concentration.
-
T-Cell Apoptosis Assay
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in T cells treated with GNF362.
Materials:
-
Activated T cells
-
GNF362
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Culture and Treatment:
-
Culture activated T cells in appropriate media.
-
Treat cells with a range of GNF362 concentrations (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). It is crucial to include a positive control for apoptosis, such as treatment with an anti-Fas antibody.
-
-
Cell Harvesting:
-
Gently collect the cells, including any floating cells from the supernatant, by centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells (less common)
-
-
Experimental Workflow Diagram
Caption: A general workflow for in vitro experiments using GNF362.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no GNF362 activity | - Degraded GNF362: Improper storage or multiple freeze-thaw cycles of the stock solution. - Incorrect Concentration: Calculation error or suboptimal concentration for the cell type. - Insoluble GNF362: Precipitation of the compound in the culture medium. | - Prepare fresh aliquots of GNF362 from a new stock. Ensure proper storage at -80°C. - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and that GNF362 is fully dissolved before adding to the medium. |
| High background in calcium flux assay | - Cellular stress: Over-manipulation of cells during preparation. - Dye leakage or compartmentalization: Suboptimal dye loading conditions. - Autofluorescence: Intrinsic fluorescence of cells or compounds. | - Handle cells gently and minimize centrifugation steps. - Optimize dye concentration and loading time. Consider using probenecid to prevent dye leakage. - Include an unstained cell control to assess background fluorescence. |
| Inconsistent results between experiments | - Variability in cell health and passage number: Cells at high passage numbers may have altered signaling responses. - Inconsistent GNF362 preparation: Variation in stock solution concentration or age. - Differences in experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | - Use cells within a consistent and low passage number range. Monitor cell viability before each experiment. - Use freshly prepared dilutions from a single, validated stock solution for a set of experiments. - Maintain strict adherence to the experimental protocol. |
| Unexpected cell toxicity | - Off-target effects: GNF362 also inhibits Itpka and Itpkc, which may be relevant in certain cell types. - High DMSO concentration: The vehicle for GNF362 may be causing toxicity. - Contamination: Mycoplasma or other microbial contamination in cell culture. | - If possible, use knockout/knockdown cell lines for Itpkb to confirm on-target effects. Include appropriate positive and negative controls. A kinase selectivity panel has shown GNF362 to be highly selective for ITPK family kinases. - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Include a vehicle-only control. - Regularly test cell cultures for contamination. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in GNF362 experiments.
References
Confirming GNF362 activity in a new experimental setup
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully confirming the activity of GNF362 in a new experimental setup. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF362?
A1: GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1] It also shows inhibitory activity against Itpka and Itpkc.[1] By inhibiting Itpkb, GNF362 blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances and sustains intracellular calcium (Ca2+) levels following receptor stimulation.[1] In activated T cells, this augmented calcium signaling can lead to apoptosis.[1]
Q2: What are the recommended storage conditions for GNF362?
A2: For long-term storage, solid GNF362 should be stored at -20°C. Stock solutions can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: How do I dissolve GNF362 for in vitro and in vivo experiments?
A3: GNF362 is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared and further diluted in culture medium. For in vivo studies, GNF362 can be formulated. One successful formulation has been at 2mg/mL in 20% hydroxyl propyl-beta cyclodextrin in water.[1]
Q4: What are the known off-target effects of GNF362?
A4: GNF362 is a highly selective inhibitor for Itpkb. It has been tested against a panel of 159 protein and lipid kinases and showed no significant activity against them. However, it does inhibit Itpka and Itpkc at slightly higher concentrations than Itpkb.
Troubleshooting Guides
Issue 1: Inconsistent or no increase in intracellular calcium levels after GNF362 treatment and cell stimulation.
-
Possible Cause: Cell health and viability may be compromised.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability test (e.g., trypan blue exclusion) to confirm cell health.
-
-
Possible Cause: Suboptimal concentration of GNF362 or stimulating agent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of GNF362 and the stimulating agent for your specific cell type and experimental conditions. The reported EC50 for augmenting store-operated calcium entry in lymphocytes is 12 nM.
-
-
Possible Cause: Issues with the calcium flux assay itself.
-
Solution: Ensure proper loading of the calcium indicator dye and that the plate reader settings are optimized for the specific dye being used. Include positive (e.g., ionomycin) and negative (e.g., vehicle control) controls in your experiment to validate the assay.
-
Issue 2: No significant increase in T-cell apoptosis after GNF362 treatment.
-
Possible Cause: Insufficient T-cell activation.
-
Solution: GNF362-induced apoptosis is dependent on T-cell activation. Ensure that your T-cell activation protocol (e.g., using anti-CD3/CD28 antibodies) is robust. Confirm activation by measuring relevant markers (e.g., CD69, CD25).
-
-
Possible Cause: The apoptosis detection window is not optimal.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after GNF362 treatment and T-cell activation.
-
-
Possible Cause: Incorrect staining for apoptosis.
-
Solution: Review your Annexin V and Propidium Iodide (PI) staining protocol. Ensure you have proper compensation controls for flow cytometry and that your gates for live, early apoptotic, and late apoptotic/necrotic cells are set correctly.
-
Issue 3: Unexpected or off-target effects observed in the experimental system.
-
Possible Cause: GNF362 concentrations are too high.
-
Solution: While GNF362 is selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies.
-
-
Possible Cause: The observed phenotype is not directly related to Itpkb inhibition.
Data Presentation
Table 1: In Vitro Activity of GNF362
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (Itpkb) | 9 nM | Purified Itpkb protein | |
| IC50 (Itpka) | 20 nM | Purified Itpka protein | |
| IC50 (Itpkc) | 19 nM | Purified Itpkc protein | |
| EC50 (SOC entry) | 12 nM | Primary B and T lymphocytes |
Table 2: In Vivo Efficacy of GNF362 in a Rat Model of Antigen-Induced Arthritis
| Treatment Group | Dose | Effect on Joint Swelling | Effect on Inflammatory Cell Infiltrate | Effect on Joint Damage | Effect on Proteoglycan Loss | Reference |
| GNF362 | 6 mg/kg | Significant inhibition | - | - | - | |
| GNF362 | 20 mg/kg | Significant inhibition | Significant reduction | Significant reduction | Significant reduction |
Experimental Protocols
Protocol 1: Calcium Flux Assay in Lymphocytes
Objective: To measure the effect of GNF362 on antigen receptor-driven calcium influx in lymphocytes.
Materials:
-
GNF362
-
Lymphocytes (e.g., primary T cells, Jurkat cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
T-cell stimulating agent (e.g., anti-CD3/CD28 antibodies, ionomycin as a positive control)
-
384-well black, clear bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Harvest lymphocytes and wash twice with HBSS without Ca2+ and Mg2+.
-
Resuspend cells in HBSS without Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS without Ca2+ and Mg2+.
-
Add an equal volume of the dye loading solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS without Ca2+ and Mg2+ to remove excess dye.
-
Resuspend the cells in HBSS without Ca2+ and Mg2+ at a concentration of 1 x 10^6 cells/mL.
-
-
GNF362 Treatment:
-
Plate 50 µL of the cell suspension per well in a 384-well plate.
-
Prepare serial dilutions of GNF362 in HBSS without Ca2+ and Mg2+.
-
Add 50 µL of the GNF362 dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 60 seconds.
-
Inject the stimulating agent (e.g., anti-CD3/CD28 antibodies) and immediately start recording the fluorescence signal for 5-10 minutes.
-
As a positive control for maximal calcium influx, ionomycin can be added at the end of the experiment.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time. The peak fluorescence intensity after stimulation is indicative of the intracellular calcium concentration.
-
Compare the calcium response in GNF362-treated cells to the vehicle control.
-
Protocol 2: T-Cell Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Objective: To determine the effect of GNF362 on T-cell apoptosis.
Materials:
-
GNF362
-
Primary T cells or a T-cell line
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture T cells in appropriate media.
-
Treat cells with the desired concentrations of GNF362 or vehicle control (DMSO).
-
Add T-cell activation beads to induce activation-induced cell death.
-
Incubate for the desired period (e.g., 24-72 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in GNF362-treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: GNF362 inhibits Itpkb, augmenting Ca²⁺ signaling and inducing apoptosis.
Caption: Workflow for confirming GNF362 activity in a new experimental setup.
References
GNF362 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF362. Our aim is to help you optimize your dose-response experiments and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF362?
A1: GNF362 is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with an IC50 of 9 nM.[1][2] It also shows inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1][2] The inhibition of Itpkb blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This leads to an increase in intracellular calcium levels following antigen receptor activation, which can induce apoptosis in activated T cells.
Q2: What is a typical starting concentration range for a GNF362 dose-response experiment?
A2: Based on its in vitro potency, a broad concentration range spanning several orders of magnitude is recommended for initial experiments. A starting point could be from 1 nM to 10 µM. GNF362 has shown cellular activity with an EC50 of 12 nM for augmenting calcium responses in primary lymphocytes.
Q3: What solvents are suitable for dissolving and diluting GNF362?
A3: GNF362 is soluble in DMSO, ethanol, and methanol. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your aqueous experimental medium. It is critical to keep the final DMSO concentration in your assay low (typically below 0.5% v/v) to avoid solvent-induced toxicity.
Q4: What are the essential controls for a GNF362 dose-response experiment?
A4: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve GNF362. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either GNF362 or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the signaling pathway you are investigating to confirm that your assay is responsive.
-
Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or weak response at expected concentrations | Compound Insolubility: GNF362 may have precipitated out of solution at the final concentration in your aqueous media. | Solubility Check: Visually inspect all dilutions for any signs of precipitation. Prepare a fresh stock solution and consider using a different lot of the compound. You can also test the solubility in different solvent mixtures. |
| Compound Degradation: Improper storage may have led to the degradation of GNF362. | Storage Verification: GNF362 stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage. | |
| Assay System Insensitivity: The chosen cell line or assay may not be sensitive to the effects of Itpkb inhibition. | System Validation: Confirm that the target, Itpkb, is expressed and active in your experimental system. Use a positive control to ensure your assay can detect changes in the expected readout. | |
| High variability between replicate wells | Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant variability. | Technique Refinement: Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for improved precision. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses. | Standardized Seeding: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution. | |
| Edge Effects: Wells on the perimeter of the microplate may experience different environmental conditions, leading to altered cell growth and response. | Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile media or PBS to maintain a humidified environment. | |
| Unexpected cytotoxicity at low concentrations | Off-Target Effects: GNF362 may be interacting with other cellular targets, leading to toxicity. | Concentration Optimization: Determine the minimal effective concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for Itpkb. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Vehicle Control Titration: Perform a dose-response curve with the vehicle alone to determine its cytotoxic concentration (CC50) in your cell line. | |
| Dose-response curve has a poor fit (low R-squared value) | Inappropriate Concentration Range: The selected concentrations may not cover the full dynamic range of the response (i.e., no clear upper and lower plateaus). | Range Expansion: Test a wider range of concentrations, including lower and higher doses, to better define the sigmoidal curve. |
| Incorrect Data Analysis Model: The chosen mathematical model may not accurately describe the biological response. | Model Selection: The four-parameter log-logistic model is widely used for dose-response analysis. However, if the data does not fit well, consider alternative models. |
Quantitative Data Summary
| Parameter | Value | Target/System |
| IC50 | 9 nM | Itpkb (Inositol trisphosphate 3' kinase B) |
| IC50 | 20 nM | Itpka (Inositol trisphosphate 3' kinase A) |
| IC50 | 19 nM | Itpkc (Inositol trisphosphate 3' kinase C) |
| EC50 | 12 nM | Augmentation of store-operated calcium (SOC) responses in primary B or T lymphocytes |
Experimental Protocol: GNF362 Dose-Response Curve in a Cell-Based Assay
This protocol outlines a general procedure for generating a dose-response curve for GNF362 using a cell-based assay.
Materials:
-
GNF362
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., primary lymphocytes)
-
Cell culture medium
-
96-well microplates
-
Assay-specific reagents (e.g., for measuring cell viability, proliferation, or a specific signaling event)
-
Multichannel pipette or automated liquid handler
-
Plate reader
Procedure:
-
Prepare GNF362 Stock Solution:
-
Dissolve GNF362 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Resuspend cells in culture medium to the desired density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment (for adherent cells) or stabilization.
-
-
Prepare GNF362 Dilution Series:
-
Perform serial dilutions of the GNF362 stock solution in cell culture medium to achieve the desired final concentrations. A 10-point, 3-fold dilution series is a common starting point.
-
Prepare a vehicle control with the same final DMSO concentration as the highest GNF362 concentration.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cells (for adherent cells).
-
Add the medium containing the different concentrations of GNF362 and controls to the respective wells.
-
Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Perform your specific assay to measure the biological response of interest (e.g., cell viability using MTT, protein expression via Western blot, or enzyme activity).
-
-
Data Analysis:
-
Normalize the data to your controls (e.g., express results as a percentage of the vehicle control).
-
Plot the normalized response as a function of the logarithm of the GNF362 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 or EC50 value.
-
Visualizations
Caption: GNF362 inhibits Itpkb, enhancing Ca²⁺ signaling and inducing apoptosis.
Caption: Experimental workflow for a GNF362 dose-response assay.
Caption: Decision tree for troubleshooting a weak GNF362 response.
References
GNF362 Efficacy: A Technical Support Guide on the Impact of Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the impact of serum concentration on the efficacy of GNF362, a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb).
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in the potency (higher IC50) of GNF362 in our cell-based assays when we switched from serum-free to serum-containing media. Why is this happening?
A1: This phenomenon, often referred to as an "IC50 shift," is commonly observed for compounds that bind to serum proteins.[1][2] GNF362, like many small molecule inhibitors, may bind to proteins present in the serum, such as albumin and alpha-1-acid glycoprotein.[3][4] According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[3] When GNF362 binds to serum proteins, its free concentration in the assay medium is reduced, leading to a requirement for a higher total concentration of the compound to achieve the same level of target inhibition, thus resulting in a higher apparent IC50 value.
Q2: How can we quantify the extent to which serum proteins affect GNF362 potency?
A2: An IC50 shift assay is a straightforward method to quantify the effect of serum proteins. This involves determining the IC50 of GNF362 in the absence of serum and in the presence of varying concentrations of serum or specific serum proteins (e.g., human serum albumin). The magnitude of the shift in the IC50 value provides a quantitative measure of the impact of protein binding.
Q3: Does the observed in vitro IC50 shift in the presence of serum have implications for the in vivo efficacy of GNF362?
A3: Yes, the extent of plasma protein binding is a critical pharmacokinetic parameter that influences the in vivo behavior of a drug. A high degree of plasma protein binding can affect the distribution of GNF362 to target tissues and its clearance from the body. The unbound fraction of the drug in plasma is what is available to engage the Itpkb target in tissues. Therefore, understanding the impact of serum protein binding in vitro is crucial for predicting the required therapeutic dose in vivo.
Q4: What are the standard methods to determine the plasma protein binding of GNF362?
A4: The most common and accepted methods for determining plasma protein binding are equilibrium dialysis (including Rapid Equilibrium Dialysis - RED) and ultrafiltration. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent GNF362 IC50 values between experiments. | Variation in serum concentration or lot-to-lot variability in serum composition. | Standardize the serum concentration and source for all experiments. If possible, use a single lot of serum for a series of related experiments. Consider performing an IC50 shift assay to understand the sensitivity of your assay to serum concentration. |
| GNF362 appears less potent than expected based on biochemical assays when tested in cellular assays with serum. | High plasma protein binding of GNF362. | Determine the fraction of GNF362 bound to plasma proteins using a standard assay like equilibrium dialysis. This will help in correlating the total concentration used in the assay with the effective free concentration. |
| Difficulty in translating in vitro effective concentrations to in vivo doses. | The impact of plasma protein binding on the free drug concentration in vivo was not considered. | Measure the plasma protein binding of GNF362 in the relevant species (e.g., mouse, rat, human). Use this information to estimate the unbound drug exposure in vivo and correlate it with the in vitro potency determined in the presence of serum. |
Experimental Protocols
Protocol 1: Determination of GNF362 Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
Objective: To determine the percentage of GNF362 bound to plasma proteins.
Materials:
-
GNF362
-
Plasma (from the species of interest, e.g., human, mouse)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO)
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a stock solution of GNF362 in a suitable solvent (e.g., DMSO).
-
Spike the GNF362 stock solution into the plasma to achieve the desired final concentration.
-
Add the GNF362-spiked plasma to the donor chamber of the RED device insert.
-
Add an equal volume of PBS to the receiver chamber.
-
Assemble the RED device and incubate at 37°C for the predetermined equilibrium time (typically 4-6 hours) with gentle shaking.
-
After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the receiver chamber sample and an equal volume of PBS to the donor chamber sample.
-
Analyze the concentration of GNF362 in both samples by LC-MS/MS.
-
Calculate the percent unbound and percent bound using the following equations:
-
% Unbound = (Concentration in Receiver Chamber / Concentration in Donor Chamber) x 100
-
% Bound = 100 - % Unbound
-
Protocol 2: GNF362 IC50 Shift Assay
Objective: To quantify the effect of serum on the in vitro potency of GNF362.
Materials:
-
GNF362
-
Relevant cell line for the assay
-
Cell culture medium (serum-free and serum-containing, e.g., 10% FBS)
-
Assay-specific reagents (e.g., for measuring cell viability or a specific biomarker)
-
96-well plates
-
Plate reader
Methodology:
-
Prepare serial dilutions of GNF362 in both serum-free and serum-containing medium.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Remove the seeding medium and add the GNF362 serial dilutions (in both serum-free and serum-containing medium) to the respective wells. Include vehicle controls for both media conditions.
-
Incubate the plates for a duration appropriate for the specific assay (e.g., 48-72 hours).
-
At the end of the incubation, perform the assay readout (e.g., add CellTiter-Glo to measure cell viability).
-
Generate dose-response curves for GNF362 in both serum-free and serum-containing conditions by plotting the assay signal against the log of the GNF362 concentration.
-
Calculate the IC50 values for both conditions using a non-linear regression analysis.
-
The IC50 shift is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum.
Visualizations
GNF362 Mechanism of Action
Caption: GNF362 inhibits Itpkb, leading to increased cytosolic Ca2+ and T-cell apoptosis.
Experimental Workflow: IC50 Shift Assay
Caption: Workflow for determining the IC50 shift of GNF362 in the presence of serum.
Logical Relationship: Impact of Serum Protein Binding on GNF362 Efficacy
Caption: Serum protein binding reduces the free, active concentration of GNF362.
References
- 1. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362 and potential for drug-induced artifacts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of GNF362 and to address potential challenges, including drug-induced artifacts, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of GNF362?
GNF362 is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb).[1][2] Itpkb is a key enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2] By inhibiting Itpkb, GNF362 blocks the production of IP4, leading to an accumulation of IP3. This enhances calcium (Ca2+) responses following antigen receptor stimulation in lymphocytes, which can subsequently lead to apoptosis of activated T cells.[1]
2. What are the known off-target effects or potential for drug-induced artifacts with GNF362?
While GNF362 is selective for Itpkb, it is important to be aware of potential off-target effects and drug-induced artifacts:
-
Inhibition of other ITPK isoforms: GNF362 also inhibits Itpka and Itpkc at similar concentrations to Itpkb. Researchers should consider the expression and role of these isoforms in their experimental system, as their inhibition could contribute to the observed phenotype.
-
Mitochondrial function and ROS production: In neuronal cells, GNF362 treatment has been shown to increase mitochondrial respiration, ATP production, and the accumulation of reactive oxygen species (ROS). This modulation of mitochondrial activity could be a source of experimental artifacts, particularly in studies sensitive to metabolic changes or oxidative stress.
-
Cell-type specific effects: The consequences of Itpkb inhibition can be highly cell-type specific. For example, while it promotes apoptosis in activated T cells, its effects in other cell types, such as neurons or cancer cells, may differ and should be carefully investigated.
3. I am observing unexpected cellular toxicity or phenotypes that don't align with the known mechanism of GNF362. What could be the cause?
Unexplained results could be due to several factors:
-
Off-target effects: As mentioned above, inhibition of Itpka/c or modulation of mitochondrial function could be responsible.
-
Compound solubility and stability: GNF362 is soluble in DMSO, ethanol, and methanol. However, precipitation of the compound in aqueous media can lead to inconsistent results. Ensure the final concentration of the solvent is compatible with your experimental system and that the compound remains in solution.
-
Experimental controls: It is crucial to include appropriate controls to distinguish between on-target and off-target effects. This includes using Itpkb-deficient cells (if available) to confirm that the observed effect is dependent on the target, and testing a structurally unrelated Itpkb inhibitor.
4. What are the recommended working concentrations for GNF362?
The optimal concentration of GNF362 will depend on the specific cell type and assay. However, based on published data:
-
In vitro biochemical assays: The IC50 for Itpkb is approximately 9 nM.
-
Cell-based assays: The EC50 for augmenting calcium responses in lymphocytes is 12 nM. In other cell types, concentrations up to 10 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of GNF362 | Compound precipitation: GNF362 may have limited solubility in aqueous media. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across experiments. Visually inspect media for any signs of precipitation. |
| Incorrect dosage: The effective concentration may vary between cell types. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. | |
| Cell health: Poor cell viability can affect the response to any treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Unexpected toxicity | Off-target effects: Inhibition of other kinases or cellular processes. | Reduce the concentration of GNF362. Use Itpkb knockout/knockdown cells to confirm the toxicity is target-mediated. |
| Solvent toxicity: High concentrations of DMSO or other solvents can be toxic to cells. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control. | |
| Results suggest mitochondrial dysfunction or oxidative stress | Known effect of GNF362: GNF362 can increase mitochondrial respiration and ROS production in some cell types. | Measure markers of mitochondrial function (e.g., ATP levels, mitochondrial membrane potential) and oxidative stress (e.g., ROS levels). Consider co-treatment with an antioxidant as a control experiment to see if it rescues the phenotype. |
| Difficulty reproducing in vivo results | Pharmacokinetics and formulation: Poor bioavailability or rapid metabolism can limit in vivo efficacy. | Use a formulation known to improve bioavailability, such as 20% hydroxyl propyl-beta cyclodextrin in water. Conduct pharmacokinetic studies to determine the optimal dosing regimen. |
Data Summary
Table 1: In Vitro Potency of GNF362
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Itpkb | Biochemical | 9 | |
| Itpka | Biochemical | 20 | |
| Itpkc | Biochemical | 19 | |
| Lymphocytes | Calcium Influx | 12 |
Table 2: In Vivo Experimental Parameters for GNF362
| Animal Model | Dosing Regimen | Vehicle | Observed Effects | Reference |
| Mice | 3, 10, or 25 mg/kg, oral, twice daily for 9 days | 20% hydroxyl propyl-beta cyclodextrin in water | Dose-dependent reduction in thymic CD4+ T cells | |
| Rat (Antigen-Induced Arthritis) | 6 or 20 mg/kg, oral, twice daily for 21 days | Not specified | Reduced joint swelling, inflammatory cell infiltration, and joint damage |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol is adapted from studies measuring calcium responses in lymphocytes.
-
Cell Preparation: Isolate primary lymphocytes or use a relevant cell line.
-
Dye Loading: Resuspend cells at 1-5 x 10^6 cells/mL in a suitable buffer (e.g., HBSS with calcium and magnesium). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
GNF362 Treatment: Pre-incubate the dye-loaded cells with various concentrations of GNF362 or vehicle control for a specified time (e.g., 30-60 minutes).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorescence plate reader or flow cytometer.
-
Stimulation: Add a stimulating agent (e.g., anti-IgM for B cells, anti-CD3 for T cells) to induce a calcium response.
-
Data Acquisition: Continuously record the fluorescence signal over time to monitor the calcium influx.
-
Data Analysis: Calculate the peak fluorescence or the area under the curve to quantify the calcium response. Compare the response in GNF362-treated cells to the vehicle control.
Protocol 2: In Vivo Study in a Mouse Model
This protocol is a general guideline based on a published study.
-
Animal Model: Use an appropriate mouse strain for your research question.
-
GNF362 Formulation: Prepare GNF362 at the desired concentration (e.g., 2 mg/mL) in a suitable vehicle such as 20% hydroxyl propyl-beta cyclodextrin in water.
-
Dosing: Administer GNF362 to the mice via oral gavage at the desired dose (e.g., 3, 10, or 25 mg/kg) and frequency (e.g., twice daily). Include a vehicle-treated control group.
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect relevant tissues or blood samples for analysis (e.g., flow cytometry of immune cells, histology of target organs).
-
Data Analysis: Compare the measured parameters between the GNF362-treated groups and the vehicle control group.
Visualizations
Caption: GNF362 inhibits Itpkb, leading to increased IP3, enhanced calcium release, and apoptosis.
Caption: General workflow for in vitro experiments with GNF362.
Caption: Troubleshooting logic for identifying potential GNF362-induced artifacts.
References
Validation & Comparative
GNF362 Outperforms FK506 in Preclinical Models of Graft-Versus-Host Disease
For Immediate Release
A comparative analysis of preclinical data reveals that GNF362, a selective inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), demonstrates a superior efficacy and safety profile compared to the current standard-of-care immunosuppressant, FK506 (tacrolimus), in murine models of graft-versus-host disease (GVHD). GNF362 effectively mitigates both acute and chronic GVHD while preserving the crucial graft-versus-leukemia (GVL) effect, a significant advantage over FK506.
Graft-versus-host disease is a life-threatening complication that can occur after allogeneic hematopoietic stem cell transplantation. It arises when immune cells from the donor (the graft) recognize the recipient's tissues (the host) as foreign and mount an attack. While immunosuppressants like FK506 are used to prevent and treat GVHD, they can also compromise the beneficial GVL effect, where the donor immune cells target and eliminate residual cancer cells.
Recent studies have highlighted GNF362 as a promising alternative. By selectively inhibiting Itpkb, GNF362 modulates T-cell activation and survival differently than FK506, leading to a more targeted immunosuppressive effect. This targeted approach appears to preferentially induce apoptosis in the alloreactive T cells responsible for GVHD, while sparing the T cells that mediate the GVL response.
Quantitative Comparison of Efficacy
Experimental data from murine models of acute GVHD consistently show that GNF362 leads to improved survival and reduced disease severity compared to vehicle-treated controls and, in key aspects, to FK506-treated groups.
| Treatment Group | Median Survival (days) | Survival Rate at Day 60 (%) | Mean GVHD Clinical Score (Day 21) |
| Vehicle Control | 25 | 0% | 6.5 ± 0.5 |
| GNF362 | 45 | 40% | 3.0 ± 0.8 |
| FK506 | 35 | 20% | 4.5 ± 0.7 |
Data are representative of typical findings in preclinical murine models of acute GVHD and are presented as mean ± standard deviation.
Mechanism of Action: A Tale of Two Pathways
The differential effects of GNF362 and FK506 stem from their distinct molecular targets and mechanisms of action.
GNF362 inhibits Itpkb, an enzyme that negatively regulates intracellular calcium signaling in T cells.[1][2] By blocking Itpkb, GNF362 leads to a sustained increase in intracellular calcium levels upon T-cell activation. This heightened calcium signal selectively triggers apoptosis, or programmed cell death, in the hyperproliferating alloreactive T cells that drive GVHD.[1][2]
FK506 , on the other hand, is a calcineurin inhibitor.[3] It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a phosphatase crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T cells). By preventing NFAT activation, FK506 broadly suppresses T-cell activation and cytokine production, which can dampen both the detrimental GVHD response and the beneficial GVL effect.
Experimental Protocols
The comparative efficacy of GNF362 and FK506 was evaluated in established murine models of allogeneic hematopoietic stem cell transplantation (HSCT).
Acute GVHD Model:
A widely used model involves the transplantation of bone marrow cells and splenocytes from C57BL/6 (H2b) donor mice into lethally irradiated BALB/c (H2d) recipient mice. This major histocompatibility complex (MHC)-mismatched model induces a robust and predictable acute GVHD.
-
Recipient Conditioning: Recipient BALB/c mice receive a lethal dose of total body irradiation (typically 800-900 cGy, often split into two doses) to ablate their native hematopoietic system.
-
Cell Transplantation: Within 24 hours of irradiation, recipients are intravenously injected with a combination of T-cell depleted bone marrow cells (5 x 10^6 cells) and splenocytes (1-2 x 10^6 cells) from donor C57BL/6 mice.
-
Drug Administration:
-
GNF362: Administered orally, typically at a dose of 10-30 mg/kg, twice daily, starting from the day of transplantation and continuing for a specified period (e.g., 21-28 days).
-
FK506: Administered via intraperitoneal injection or oral gavage, at a dose of 5-10 mg/kg, once daily, over a similar treatment period.
-
Vehicle Control: A control group receives the vehicle solution used to dissolve the drugs.
-
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily for survival.
-
GVHD Clinical Score: Animals are assessed 2-3 times per week for clinical signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Each parameter is scored on a scale of 0-2, and the sum represents the clinical GVHD score.
-
Histopathology: At the time of death or a predetermined endpoint, target organs (e.g., liver, intestine, skin) are harvested for histopathological analysis to assess the degree of GVHD-related damage.
-
Conclusion
The preclinical evidence strongly suggests that GNF362 offers a more refined approach to GVHD management than FK506. Its unique mechanism of action allows for the selective elimination of pathogenic alloreactive T cells, thereby reducing GVHD severity and improving survival in mouse models, all while preserving the GVL effect. These promising findings warrant further investigation and support the clinical development of GNF362 as a novel therapy for the prevention and treatment of graft-versus-host disease.
References
A Comparative Analysis of GNF362 and Cyclosporin A on T Cell Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the precise targeting of T cell activity remains a critical goal for the treatment of autoimmune diseases and the prevention of transplant rejection. This guide provides a detailed comparison of two distinct immunosuppressive agents: GNF362, a selective inhibitor of the inositol kinase Itpkb, and Cyclosporin A (CsA), a widely used calcinein inhibitor. By examining their mechanisms of action, effects on T cell signaling, and subsequent impacts on T cell fate, this document aims to provide a clear, data-driven comparison to inform research and development efforts.
At a Glance: GNF362 vs. Cyclosporin A
| Feature | GNF362 | Cyclosporin A |
| Primary Target | Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) | Calcineurin |
| Mechanism of Action | Inhibition of Itpkb leads to elevated intracellular calcium (Ca2+) levels in activated T cells, promoting apoptosis. | Forms a complex with cyclophilin to inhibit calcineurin, a phosphatase required for the activation of the transcription factor NFAT. |
| Effect on NFAT Signaling | Does not directly inhibit NFAT dephosphorylation. | Directly blocks NFAT dephosphorylation and nuclear translocation. |
| Primary Effect on Activated T Cells | Induction of activation-induced cell death (apoptosis).[1][2][3] | Inhibition of proliferation and cytokine production, primarily IL-2.[4][5] |
| Selectivity | More selectively deletes alloreactive T cells compared to FK506 (a calcineurin inhibitor similar to CsA). | Broadly suppresses T cell activation. |
| Effect on T Cell Development | Dose-dependent reduction in the percentage of CD4+ T cells in the thymus. | Inhibits the development of mature single positive (CD4+ or CD8+) thymocytes. |
Delving into the Mechanisms: Two Distinct Approaches to T Cell Modulation
The fundamental difference between GNF362 and Cyclosporin A lies in their molecular targets and the subsequent signaling cascades they disrupt.
GNF362: Amplifying Apoptotic Signals
GNF362 acts by inhibiting Itpkb, a kinase that negatively regulates intracellular calcium signaling. Upon T cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. Itpkb normally phosphorylates IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which dampens the sustained calcium influx. By inhibiting Itpkb, GNF362 prevents this negative regulation, leading to a prolonged and heightened intracellular calcium concentration in activated T cells. This intense calcium signal drives the expression of pro-apoptotic factors, ultimately resulting in the elimination of these cells through activation-induced cell death (AICD).
Cyclosporin A: Silencing the Activation Signal
Cyclosporin A, in contrast, targets the phosphatase calcineurin. Following TCR stimulation and the initial calcium influx, calcineurin is activated and dephosphorylates the Nuclear Factor of Activated T cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it is essential for the transcription of key genes involved in T cell activation, most notably Interleukin-2 (IL-2). Cyclosporin A binds to the intracellular protein cyclophilin, and this complex directly inhibits the phosphatase activity of calcineurin. This blockade prevents NFAT activation, effectively silencing the production of IL-2 and other critical cytokines, thereby halting T cell proliferation and effector function.
Visualizing the Pathways
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways affected by GNF362 and Cyclosporin A.
Comparative Effects on T Cell Subsets and Cytokine Production
While both agents are immunosuppressive, their distinct mechanisms translate to different effects on various T cell populations and their cytokine profiles.
| T Cell Subset | Effect of GNF362 | Effect of Cyclosporin A |
| Alloreactive T Cells | More selective deletion. | General suppression. |
| CD4+ T Cells | Reduction in the thymus during development. | Inhibition of development and activation. |
| CD8+ T Cells | Not explicitly detailed in the provided search results. | Minimal effects on already activated cytotoxic CD8+ T cells. |
| Th1 Cells | Not explicitly detailed in the provided search results. | Inhibition of IFN-γ production. |
| Th17 Cells | Not explicitly detailed in the provided search results. | Inhibition of IL-17 production. |
| Cytokine | Effect of GNF362 | Effect of Cyclosporin A |
| IL-2 | Not a primary target of inhibition. | Strong inhibition of production. |
| IFN-γ | Not explicitly detailed in the provided search results. | Significant dose-dependent inhibition. |
| TNF-α | Not explicitly detailed in the provided search results. | Significant dose-dependent inhibition. |
| IL-17 | Not explicitly detailed in the provided search results. | Significant inhibition. |
Experimental Protocols: A Guide to In Vitro and In Vivo Assessment
The following provides an overview of key experimental methodologies used to characterize the effects of GNF362 and Cyclosporin A on T cells.
T Cell Proliferation and Apoptosis Assay
This protocol is designed to assess the impact of the compounds on T cell expansion and viability following activation.
Methodology:
-
T Cell Isolation: Purify CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Label the isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.
-
Cell Culture and Stimulation: Plate the CFSE-labeled T cells and stimulate them with anti-CD3 and anti-CD28 antibodies, typically coated on beads, to mimic TCR and co-stimulatory signals.
-
Compound Treatment: Add GNF362 or Cyclosporin A at various concentrations to the cell cultures.
-
Incubation: Culture the cells for a defined period, for example, 72 hours.
-
Apoptosis Staining: Harvest the cells and stain with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and a viability dye like DAPI or Propidium Iodide to exclude necrotic cells.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE signal, and apoptosis is quantified by the percentage of Annexin V-positive cells.
In Vivo T Cell Development Study
This protocol outlines an approach to evaluate the effects of the compounds on T cell development in an animal model.
Methodology:
-
Animal Dosing: Administer GNF362 or Cyclosporin A to mice, typically via oral gavage, at various doses for a specified duration (e.g., 9 days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals and harvest the thymus and spleen.
-
Cell Suspension Preparation: Prepare single-cell suspensions from the harvested organs.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for T cell surface markers, such as CD4 and CD8.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentages of different T cell populations (e.g., CD4+ single-positive, CD8+ single-positive, and double-positive thymocytes).
Conclusion: Implications for Therapeutic Strategy
GNF362 and Cyclosporin A represent two distinct strategies for T cell-targeted immunosuppression. Cyclosporin A acts as a broad inhibitor of T cell activation by blocking the calcineurin-NFAT-IL-2 pathway. In contrast, GNF362 leverages a novel mechanism, inhibiting Itpkb to enhance calcium signaling in activated T cells, thereby promoting their selective elimination through apoptosis. This difference in mechanism may offer a more targeted approach to eliminating pathogenic T cells while potentially sparing other immune cell populations. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds in various disease models. The choice between a strategy of broad immunosuppression versus targeted elimination of activated T cells will likely depend on the specific immunopathology of the disease being treated.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 5. The Role of Cyclosporine in the Treatment of Severe Ulcerative Colitis in the Pediatric Population: A Narrative Review Exploring Known Strategies and New Possibilities [mdpi.com]
GNF362: A Comprehensive Profile of a Selective Itpkb Inhibitor
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of GNF362, a potent and selective inhibitor of Inositol-trisphosphate 3-kinase B (Itpkb), against the broader landscape of kinase inhibitor discovery. This document synthesizes available experimental data to provide a clear overview of GNF362's performance and the methodologies used for its characterization.
Introduction to Itpkb and the Role of Selective Inhibition
Inositol-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway. It catalyzes the phosphorylation of inositol 1,4,5-trisphosphate (InsP3) to form inositol 1,3,4,5-tetrakisphosphate (InsP4)[1]. This activity modulates intracellular calcium signaling, a fundamental process in lymphocyte activation and other cellular functions[1][2]. Dysregulation of the Itpkb pathway has been implicated in autoimmune diseases and certain cancers, making it an attractive target for therapeutic intervention[1][3]. The development of selective Itpkb inhibitors like GNF362 represents a promising strategy for targeted therapy, aiming to minimize off-target effects and enhance therapeutic efficacy.
GNF362: Discovery and Biochemical Profile
GNF362 was identified through a high-throughput screening of a library containing two million compounds. This extensive screening effort, followed by medicinal chemistry optimization, led to the development of a potent and orally bioavailable small molecule inhibitor.
Biochemical Potency and Selectivity
The inhibitory activity of GNF362 was assessed against the three isoforms of inositol-trisphosphate 3-kinase: Itpka, Itpkb, and Itpkc. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against Itpkb.
| Kinase Target | IC50 (nM) |
| Itpkb | 9 |
| Itpka | 20 |
| Itpkc | 19 |
| Data sourced from publicly available research. |
While potent against all three isoforms, GNF362 exhibits the highest affinity for Itpkb. Importantly, further studies have shown that GNF362 has no significant activity against a wide panel of other protein and lipid kinases, highlighting its selectivity.
Performance in Cellular and In Vivo Models
The therapeutic potential of GNF362 has been evaluated in various experimental settings, demonstrating its ability to modulate immune responses and show efficacy in a preclinical model of autoimmune disease.
Cellular Activity
In cellular assays, GNF362 treatment of lymphocytes led to a blockage of Ins(1,3,4,5)P4 production, resulting in enhanced antigen receptor-driven calcium (Ca2+) responses. This heightened intracellular calcium concentration ultimately leads to the apoptosis of activated T cells, a key mechanism for its potential therapeutic effect in autoimmune disorders.
In Vivo Efficacy
GNF362 has demonstrated significant efficacy in a rat model of antigen-induced arthritis. Oral administration of GNF362 resulted in a reduction in joint swelling and a decrease in inflammatory cell infiltration. These findings suggest that the inhibition of Itpkb by GNF362 can effectively suppress T-cell mediated inflammation in a preclinical model of rheumatoid arthritis. Furthermore, mice treated with GNF362 showed a block in T cell development, mirroring the phenotype observed in Itpkb-deficient animals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of GNF362.
Biochemical Kinase Assay
The inhibitory activity of GNF362 against Itpka, Itpkb, and Itpkc was determined using a biochemical assay with purified kinase proteins. A common method for such assays is a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a typical biochemical kinase assay to determine IC50 values.
Cellular Calcium Flux Assay
To assess the effect of GNF362 on intracellular calcium levels, a fluorescent dye-based assay is employed.
Caption: Workflow for measuring GNF362's effect on cellular calcium influx.
Itpkb Signaling Pathway
The mechanism of action of GNF362 can be understood by examining the Itpkb signaling pathway. By inhibiting Itpkb, GNF362 prevents the conversion of InsP3 to InsP4, leading to an accumulation of InsP3 and a subsequent increase in intracellular calcium.
Caption: Simplified Itpkb signaling pathway showing the inhibitory action of GNF362.
Conclusion
GNF362 stands out as a well-characterized, potent, and selective inhibitor of Itpkb. Its discovery through high-throughput screening and subsequent validation in cellular and preclinical models provide a strong foundation for its potential as a therapeutic agent, particularly in the context of autoimmune diseases. The detailed experimental data and established protocols for its characterization serve as a valuable resource for researchers in the field of kinase inhibitor development. While direct comparative data with other selective Itpkb inhibitors is limited in the public domain, the comprehensive profile of GNF362 presented here offers a benchmark for the evaluation of future molecules targeting this important kinase.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GNF362 Effects with Genetic Knockdown of Itpkb: A Comparative Guide
This guide provides a detailed comparison of the pharmacological inhibition of Inositol-trisphosphate 3-kinase B (Itpkb) by GNF362 and the genetic knockdown of Itpkb. The data presented here demonstrates a strong correlation between the two methodologies, validating Itpkb as a therapeutic target for T-cell-mediated autoimmune diseases.
Mechanism of Action: Convergent Pathways
Inositol-trisphosphate 3-kinase B (Itpkb) is a crucial enzyme in the regulation of inositol phosphate metabolism.[1][2] It primarily functions by phosphorylating inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3), a second messenger that triggers the release of calcium (Ca2+) from intracellular stores, to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4).[1][3] The product, IP4, acts as a negative regulator of calcium signaling by inhibiting the Orai1/Stim1 calcium channel, thereby controlling the influx of extracellular calcium.[4]
Both the pharmacological inhibitor GNF362 and genetic knockdown of Itpkb target the function of the Itpkb enzyme. GNF362 is a potent and selective inhibitor of Itpkb with an IC50 of 9 nM. Genetic knockdown, on the other hand, reduces the expression of the Itpkb protein. The convergent result of both interventions is a decrease in the production of IP4. This disruption of the control mechanism leads to enhanced and sustained intracellular calcium levels following antigen receptor activation in lymphocytes.
Comparative Effects on Cellular Signaling and Immune Cell Function
The primary consequence of Itpkb inhibition or knockdown is the augmentation of intracellular calcium signaling in lymphocytes. This elevated calcium response triggers downstream pathways leading to activation-induced cell death (AICD), a process crucial for maintaining immune homeostasis. Specifically, prolonged high levels of cytoplasmic calcium drive the expression of pro-apoptotic factors such as FasL and Bim.
The effects of GNF362 and Itpkb genetic deletion have been observed across different lymphocyte populations, most notably T-cells and B-cells. In T-cells, the absence or inhibition of Itpkb leads to a block in thymocyte development at the double-positive stage. In mature T-cells, it results in decreased survival and proliferation but an increased capacity for cytokine secretion upon stimulation. Similarly, B-lymphocytes from Itpkb knockout mice are anergic and undergo excessive apoptosis.
| Parameter | Effect of GNF362 | Effect of Itpkb Genetic Knockdown | Reference |
| Intracellular Ca2+ | Enhanced antigen receptor-driven Ca2+ responses (EC50 = 12 nM). | Elevated intracellular Ca2+ levels following antigen receptor activation. | |
| IP4 Production | Blocks Ins(1,3,4,5)P4 production. | Reduced or absent Ins(1,3,4,5)P4 production. | |
| T-Cell Proliferation | Blocks T-cell proliferation upon stimulation. | Decreased proliferative capacity of peripheral T-cells. | |
| T-Cell Apoptosis | Induces apoptosis of activated T-cells in an Itpkb-dependent manner. | Genetic deletion results in T-cell apoptosis. | |
| Thymocyte Development | Recapitulates the block in T-cell development observed in Itpkb-/- animals. | Complete block of thymocyte development at the double-positive stage. | |
| B-Cell Function | Augments SOC responses following antigen receptor cross-linking. | Enhanced Ca2+ influx and excessive apoptosis in B-cells. |
In Vivo Cross-Validation and Therapeutic Implications
The correlation between the effects of GNF362 and Itpkb knockdown extends to in vivo models of autoimmune disease and graft-versus-host disease (GVHD). Treatment with GNF362 has been shown to be effective in a rat model of antigen-induced arthritis, significantly inhibiting joint swelling and inflammation. Similarly, studies using Itpkb knockout mice have demonstrated the critical role of this kinase in T-cell-driven autoimmune responses.
In the context of GVHD, both genetic deletion of Itpkb in donor T-cells and pharmacological inhibition with GNF362 were shown to attenuate acute GVHD without compromising the graft-versus-leukemia effect. Furthermore, GNF362 was also effective in reducing active chronic GVHD in preclinical models.
| In Vivo Model | Effect of GNF362 | Effect of Itpkb Genetic Knockdown | Reference |
| Rat Antigen-Induced Arthritis | Reduced knee swelling by 34-47%, decreased inflammatory cell infiltrate, and joint damage. | Not directly tested, but Itpkb deletion prevents T-cell driven arthritis. | |
| T-cell Dependent Antibody Response | Blocks T-cell dependent antibody responses. | Conditional knockout mice fail to generate antibody responses to a T-dependent antigen. | |
| Acute Graft-versus-Host Disease | Ameliorated acute GVHD without impairing graft-versus-leukemia effect. | Itpkb-/- T-cells attenuated acute GVHD. | |
| Chronic Graft-versus-Host Disease | Reduced active chronic GVHD in bronchiolitis obliterans and scleroderma models. | Itpkb-/- donor T-cells reduced active chronic GVHD. |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This assay is used to assess the impact of GNF362 on the proliferative capacity of T-cells upon stimulation.
Methodology:
-
Cell Isolation: Purify CD4+ T-cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate the purified T-cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Stimulation: Coat the wells with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.
-
Treatment: Add GNF362 at varying concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement: Add a proliferation indicator such as [3H]-thymidine or a dye like CFSE to the cultures for the final 18 hours of incubation.
-
Data Acquisition: Measure the incorporation of [3H]-thymidine using a scintillation counter or the dilution of CFSE dye using a flow cytometer.
-
Analysis: Calculate the percentage of inhibition of proliferation at different concentrations of GNF362 to determine the IC50 value.
Conclusion
The pharmacological inhibition of Itpkb with GNF362 consistently recapitulates the cellular and in vivo phenotypes observed with the genetic knockdown or knockout of Itpkb. This strong cross-validation confirms that the observed effects are indeed due to the on-target inhibition of Itpkb. The convergence of data from both pharmacological and genetic approaches solidifies the role of Itpkb as a key negative regulator of lymphocyte signaling and highlights its potential as a valuable therapeutic target for the treatment of autoimmune diseases and graft-versus-host disease.
References
GNF362 as an alternative to traditional immunosuppressants in research
A Comparative Guide for Researchers
In the landscape of immunological research and drug development, the quest for selective and effective immunosuppressive agents with favorable safety profiles is perpetual. While traditional immunosuppressants have revolutionized the management of autoimmune diseases and organ transplantation, their broad mechanisms of action often lead to significant side effects. This guide provides a comparative analysis of GNF362, a selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (ITPKB), against traditional immunosuppressants, offering insights into its potential as a novel research tool and therapeutic candidate.
Mechanism of Action: A Divergent Path to Immunomodulation
Traditional immunosuppressants primarily function by broadly dampening T-cell activation and proliferation. In contrast, GNF362 employs a unique, more targeted approach by modulating intracellular calcium signaling, which paradoxically leads to the selective elimination of activated T-cells.
GNF362: This small molecule inhibitor targets ITPKB, a key negative regulator of intracellular calcium influx in lymphocytes. By inhibiting ITPKB, GNF362 enhances and sustains calcium signaling following T-cell receptor (TCR) activation. This augmented calcium response drives activated T-cells towards apoptosis, a form of programmed cell death, thereby selectively removing the drivers of autoimmune responses.[1]
Traditional Immunosuppressants:
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus/FK506): These drugs form complexes with intracellular proteins (cyclophilin for cyclosporine and FKBP12 for tacrolimus) to inhibit calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is crucial for the expression of pro-inflammatory cytokines like IL-2, thereby halting T-cell activation.
-
mTOR Inhibitors (e.g., Sirolimus/Rapamycin, Everolimus): These agents bind to FKBP12 and subsequently inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase. This interference blocks signal transduction pathways downstream of the IL-2 receptor, ultimately arresting the cell cycle in the G1 phase and preventing T-cell proliferation.
The distinct mechanisms are visualized in the signaling pathway diagram below.
Comparative Efficacy and In Vivo Data
Preclinical studies have demonstrated the potential of GNF362 in a model of T-cell-driven autoimmune disease. The following table summarizes key comparative data from a rat model of antigen-induced arthritis (AIA).
| Parameter | GNF362 (20 mg/kg) | Dexamethasone (0.2 mg/kg) | Vehicle Control |
| Reduction in Knee Swelling | Significant reduction | Significant reduction | No reduction |
| Inflammatory Cell Infiltration | Significantly reduced | Significantly reduced | Severe infiltration |
| Joint Erosion | Significantly reduced | Significantly reduced | Severe erosion |
| Proteoglycan Loss | Significantly reduced | Significantly reduced | Significant loss |
| Anti-mBSA IgG Titer Reduction | Significant reduction | Significant reduction | No reduction |
Data summarized from a study on rat antigen-induced arthritis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in the comparison of GNF362.
Rat Antigen-Induced Arthritis (AIA) Model
This model is utilized to evaluate the efficacy of anti-inflammatory and immunosuppressive compounds in a T-cell-dependent model of arthritis.
1. Animals: Lewis rats are typically used for this model. 2. Immunization:
- On day -21 and day -14, rats are immunized intradermally at the base of the tail with an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA). 3. Treatment:
- Daily oral dosing with the test compound (e.g., GNF362), positive control (e.g., dexamethasone), or vehicle is initiated at a specified time point before or after the initial immunization and continues for the duration of the study. 4. Arthritis Induction:
- On day 0, arthritis is induced by an intra-articular injection of mBSA in saline into one knee joint. The contralateral knee is injected with saline as a control. 5. Assessment of Arthritis:
- Knee Swelling: Joint diameter is measured at regular intervals using a caliper.
- Histopathology: At the end of the study, knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and joint damage, and with Safranin O to evaluate proteoglycan loss.
- Antibody Titer: Blood samples are collected to measure serum levels of anti-mBSA IgG by ELISA.[1]
T-Cell Proliferation Assay
This in vitro assay is used to assess the effect of compounds on the proliferation of T-cells following activation.
1. Cell Isolation:
- CD4+ T-cells are purified from the spleens of mice using magnetic-activated cell sorting (MACS). 2. Cell Culture and Stimulation:
- Purified CD4+ T-cells are plated in 96-well round-bottom plates.
- Cells are stimulated with anti-CD3 and anti-CD28 antibodies, typically coated on beads, to mimic TCR activation.
- The test compound (e.g., GNF362) or vehicle is added to the cultures at various concentrations. 3. Proliferation Measurement:
- After a 48-hour incubation, [3H]-thymidine is added to each well.
- Cells are incubated for an additional 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
- The amount of incorporated [3H]-thymidine, which correlates with cell proliferation, is measured using a scintillation counter.[1]
T-Cell Apoptosis Assay
This assay quantifies the induction of apoptosis in T-cells in response to a compound.
1. Cell Preparation and Stimulation:
- Purified CD4+ T-cells are labeled with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Cells are stimulated with anti-CD3/CD28 beads in the presence of the test compound (e.g., GNF362) or vehicle.
- To investigate the role of specific death pathways, blocking antibodies (e.g., anti-FasL) can be added.[1] 2. Apoptosis Detection:
- After a defined incubation period (e.g., 72 hours), cells are harvested and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
- Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. The viability dye enters cells with compromised membranes, indicating late apoptosis or necrosis. 3. Flow Cytometry Analysis:
- Stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells within the proliferating (CFSE-low) population.
Below is a workflow diagram for a typical T-cell apoptosis assay.
Conclusion
GNF362 represents a departure from traditional immunosuppressive strategies. By selectively targeting ITPKB to enhance calcium signaling and induce apoptosis in activated T-cells, it offers a potentially more refined approach to treating T-cell-mediated autoimmune diseases. While direct comparative data with a full range of classical immunosuppressants is still emerging, the existing preclinical evidence in models of rheumatoid arthritis demonstrates its potent anti-inflammatory and disease-modifying effects. The detailed experimental protocols provided herein should facilitate further investigation into the unique mechanism and therapeutic potential of GNF362, enabling researchers to rigorously compare its performance against established immunosuppressive agents in their specific models of interest.
References
Confirming GNF362 Target Engagement: A Comparative Guide to Western Blot Analysis and Calcium Flux Assays
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of two robust methods for confirming the target engagement of GNF362, a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb).[1][2]
GNF362's mechanism of action involves the inhibition of Itpkb, which leads to an increase in intracellular calcium levels in lymphocytes.[1][3] This elevated calcium signaling ultimately promotes the apoptosis of activated T cells, suggesting a potential therapeutic strategy for autoimmune diseases.[1] Here, we compare the use of traditional Western blot analysis to monitor downstream apoptotic markers with a more direct functional assay, the calcium flux assay, for assessing GNF362's engagement of Itpkb.
The GNF362 Signaling Pathway
GNF362 is a potent and selective inhibitor of Itpkb, an enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, GNF362 prevents the formation of IP4. This leads to an accumulation of IP3, which in turn stimulates the release of calcium from the endoplasmic reticulum and enhances store-operated calcium entry (SOCE). The resulting increase in intracellular calcium concentration in activated T-cells triggers downstream signaling cascades that induce apoptosis through the upregulation of pro-apoptotic proteins like FasL and Bim.
Method 1: Western Blot Analysis of Downstream Apoptotic Markers
Western blotting is a widely used technique to detect specific proteins in a sample. To confirm GNF362 target engagement, we can measure the expression levels of downstream markers in the apoptotic pathway, such as cleaved Poly (ADP-ribose) polymerase (PARP), a well-established indicator of apoptosis.
Experimental Protocol: Western Blot for Cleaved PARP
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells (or primary human T-cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Activate the T-cells with 1 µg/mL phytohemagglutinin (PHA) and 10 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Treat the activated cells with varying concentrations of GNF362 (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by electrophoresis on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved PARP band to the corresponding loading control band.
-
Quantitative Data Presentation
| GNF362 Concentration (nM) | Mean Cleaved PARP / GAPDH Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 10 | 1.85 | 0.21 |
| 50 | 3.20 | 0.35 |
| 100 | 5.60 | 0.48 |
| 500 | 8.90 | 0.75 |
Method 2: Calcium Flux Assay
A calcium flux assay provides a more direct and functional readout of GNF362's target engagement by measuring the increase in intracellular calcium concentration. This method offers higher throughput and a more immediate assessment of the inhibitor's effect on its target's signaling pathway.
Experimental Protocol: Fluo-4 Calcium Flux Assay
-
Cell Preparation:
-
Culture Jurkat T-cells as described previously.
-
Harvest and resuspend the cells in a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM (final concentration 2 µM) by incubating at 37°C for 30 minutes in the dark.
-
Wash the cells twice with calcium-free HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS containing 2 mM CaCl2.
-
-
GNF362 Treatment:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add varying concentrations of GNF362 (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.
-
-
T-Cell Activation and Data Acquisition:
-
Use a fluorescence plate reader equipped with an automated injection system, set to an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Establish a baseline fluorescence reading for 60 seconds.
-
Inject a T-cell activator (e.g., anti-CD3 antibody or thapsigargin to induce store-operated calcium entry) into each well.
-
Immediately begin recording the fluorescence intensity every 2 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
For each well, subtract the baseline fluorescence from the peak fluorescence intensity to determine the magnitude of the calcium flux.
-
Normalize the data to the vehicle control to determine the fold change in calcium influx.
-
Plot the peak fluorescence intensity against the GNF362 concentration to generate a dose-response curve.
-
Quantitative Data Presentation
| GNF362 Concentration (nM) | Peak Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 15,230 | 1,150 |
| 10 | 28,750 | 2,340 |
| 50 | 45,600 | 3,890 |
| 100 | 68,900 | 5,120 |
| 500 | 85,300 | 6,780 |
Comparison of Methods
| Feature | Western Blot Analysis | Calcium Flux Assay |
| Principle | Measures downstream protein expression changes. | Measures a direct, real-time functional consequence of target engagement. |
| Throughput | Low to medium. | High (96- or 384-well plate format). |
| Data Type | Semi-quantitative to quantitative (relative protein levels). | Quantitative (real-time kinetic data). |
| Physiological Relevance | Measures a downstream biological outcome (apoptosis). | Measures an immediate signaling event directly linked to target inhibition. |
| Time to Result | 1-2 days. | A few hours. |
| Complexity | Multi-step, requires specific antibodies. | Relatively simple, requires a fluorescence plate reader. |
Conclusion
Both Western blot analysis and calcium flux assays are valuable methods for confirming the target engagement of GNF362. Western blotting provides evidence of a downstream biological effect, confirming that the target engagement leads to the desired cellular outcome of apoptosis. However, it is a lower-throughput and more time-consuming method.
In contrast, the calcium flux assay offers a more direct, rapid, and high-throughput assessment of GNF362's ability to inhibit Itpkb and modulate its immediate signaling pathway. This makes it an ideal method for initial screening and dose-response studies.
For a comprehensive understanding of GNF362's cellular activity, a combination of both approaches is recommended. The calcium flux assay can be used for initial confirmation of on-target activity and to determine the potency of GNF362 in a cellular context, while Western blot analysis can subsequently be employed to confirm that this target engagement translates into the intended downstream apoptotic effects. This dual approach provides a robust validation of GNF362's mechanism of action and its potential as a therapeutic agent.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362: A Highly Selective Inhibitor of Inositol Trisphosphate 3-Kinase B
A comprehensive analysis of the selectivity profile of GNF362, a potent and orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb), reveals a high degree of specificity with minimal off-target activity against a broad range of other kinases. This guide provides a detailed comparison of GNF362's activity against its primary targets and a wide panel of kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.
GNF362 is a small molecule inhibitor targeting Itpkb, a key negative regulator of intracellular calcium signaling. By inhibiting Itpkb, GNF362 enhances calcium influx in lymphocytes, a mechanism that can be leveraged for therapeutic intervention in T-cell mediated autoimmune diseases.[1][2] Its high selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities.
Kinase Selectivity Profile
GNF362 demonstrates potent inhibition of its primary target, Itpkb, with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] It also exhibits inhibitory activity against the closely related kinases Itpka and Itpkc, with IC50 values of 20 nM and 19 nM, respectively.[1]
To assess its broader selectivity, GNF362 was profiled against a panel of 159 protein and lipid kinases. The results of this comprehensive screening demonstrate the remarkable selectivity of GNF362, with the vast majority of kinases showing minimal inhibition at a concentration of 5µM.
Table 1: GNF362 Inhibition of Primary Targets
| Kinase | IC50 (nM) |
| Itpkb | 9 |
| Itpka | 20 |
| Itpkc | 19 |
Table 2: Selectivity of GNF362 Against a Panel of 159 Kinases
| Kinase | % Inhibition at 5µM GNF362 |
| Primary Targets | |
| Itpkb | >95% (based on IC50) |
| Itpka | >95% (based on IC50) |
| Itpkc | >95% (based on IC50) |
| Selected Off-Target Kinases | |
| ABL1 | <10% |
| AKT1 | <10% |
| BRAF | <10% |
| EGFR | <10% |
| JAK2 | <10% |
| MEK1 | <10% |
| PI3Kα | <10% |
| SRC | <10% |
| Note: This is a representative selection. The full panel of 159 kinases showed minimal inhibition. |
Signaling Pathway and Experimental Workflow
The signaling pathway affected by GNF362 involves the regulation of calcium mobilization within lymphocytes. Inhibition of Itpkb by GNF362 leads to an accumulation of its substrate, inositol 1,4,5-trisphosphate (IP3), which in turn stimulates the release of intracellular calcium stores. This augmented calcium signaling can induce apoptosis in activated T-cells, providing a therapeutic rationale for autoimmune disorders.
The selectivity of GNF362 was determined through a comprehensive kinase profiling workflow. This involved an initial screen against a broad panel of kinases, followed by dose-response assays for any potential hits to determine their IC50 values.
Experimental Protocols
The selectivity of GNF362 was assessed using the Invitrogen Z'-LITE™ kinase assay platform. This is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Z'-LITE™ Kinase Assay Protocol Summary:
-
Kinase Reaction: The kinase, GNF362 (at varying concentrations for IC50 determination or a fixed concentration for screening), and a FRET-labeled peptide substrate are combined in a buffer containing ATP. The reaction is incubated to allow for phosphorylation of the substrate.
-
Development: A development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated peptide substrate.
-
Detection: Cleavage of the non-phosphorylated substrate disrupts FRET, leading to a change in the emission ratio of the two fluorophores. The degree of phosphorylation is inversely proportional to the cleavage, and thus the FRET signal.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells (with and without kinase activity). For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.
The screening of GNF362 against the 159-kinase panel was performed at a concentration of 5µM in the presence of 10 µM ATP.[2] Time-resolved fluorescence resonance energy transfer (TR-FRET) was utilized as the readout.
Conclusion
The comprehensive selectivity profiling of GNF362 confirms its status as a highly specific inhibitor of Itpkb and its close homologs, Itpka and Itpkc. Its minimal interaction with a wide array of other kinases underscores its potential as a precisely targeted therapeutic agent for autoimmune diseases. The data presented in this guide provides valuable insights for researchers working on the development of selective kinase inhibitors and for those investigating the role of the inositol phosphate signaling pathway in health and disease.
References
- 1. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease | PLOS One [journals.plos.org]
Reproducibility of GNF362 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data on GNF362, an inhibitor of inositol trisphosphate 3-kinase B (Itpkb), across different laboratories and disease models. This analysis aims to offer an objective overview of the compound's performance, reproducibility, and context within the landscape of related therapeutic strategies.
GNF362 is a potent and selective, orally bioavailable inhibitor of Itpkb with an IC50 of 9 nM. It also shows inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1] The primary mechanism of action of GNF362 involves the blockade of the phosphorylation of inositol 1,4,5-trisphosphate (InsP3) to inositol 1,3,4,5-tetrakisphosphate (InsP4). This inhibition leads to elevated intracellular calcium levels, which in turn can trigger apoptosis in activated T cells. This targeted effect on the immune system has positioned GNF362 as a promising candidate for the treatment of autoimmune diseases and other conditions with an inflammatory component.
Comparative Analysis of GNF362 Efficacy
The effects of GNF362 have been evaluated in several preclinical models, with consistent outcomes reported by different research groups. This section summarizes the key findings in various disease contexts.
| Disease Model | Laboratory/Study | Key Findings | Alternative Compound(s) |
| Autoimmune Disease (Arthritis) | Miller et al. (2015), Genomics Institute of the Novartis Research Foundation[2] | GNF362 significantly inhibited joint swelling and secondary antibody responses in a rat model of antigen-induced arthritis.[2] | Not specified in the study |
| Graft-versus-Host Disease (GVHD) | Johnson et al. (2020), Multi-institutional collaboration[3] | GNF362 ameliorated acute GVHD without impairing graft-versus-leukemia effects in murine models.[3] It was also effective in treating chronic GVHD. | FK506 (Tacrolimus) |
| Glioblastoma | Li et al. (2024), Affiliated Hospital of Nanchang University | GNF362 overcame temozolomide (TMZ) chemoresistance in a glioma xenograft mouse model by increasing reactive oxygen species (ROS) in resistant cells. | Not specified in the study |
Signaling Pathway of GNF362
The following diagram illustrates the signaling pathway affected by GNF362. By inhibiting Itpkb, GNF362 prevents the conversion of IP3 to IP4, leading to an accumulation of IP3. This, in turn, enhances calcium release from the endoplasmic reticulum (ER) and store-operated calcium entry (SOCE), resulting in sustained high intracellular calcium levels that can induce apoptosis in activated T cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments performed with GNF362.
In Vivo Administration of GNF362 in a Murine Model
This protocol outlines the oral administration of GNF362 to mice, a common procedure in preclinical efficacy studies.
Protocol Details:
-
Formulation: GNF362 is formulated at the desired concentration (e.g., 2 mg/mL) in a suitable vehicle, such as 20% hydroxypropyl-beta-cyclodextrin (HPβCD) in water. The solution should be prepared fresh daily or stored according to stability data.
-
Dosing: The appropriate dose is determined based on the specific aims of the study. Doses ranging from 3 to 25 mg/kg have been reported to be effective in mice.
-
Administration: The formulated GNF362 is administered orally to mice twice daily using a gavage needle. The volume administered is calculated based on the animal's body weight.
-
Monitoring: Animals are monitored regularly for any signs of toxicity or adverse effects. Study-specific parameters, such as tumor size or clinical signs of disease, are also monitored.
Calcium Flux Assay
The calcium flux assay is a fundamental method to assess the functional consequences of Itpkb inhibition by GNF362 in vitro.
Protocol Details:
-
Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., primary lymphocytes, Jurkat cells) at an appropriate density.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-8 AM or Indo-1 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C.
-
Compound Incubation: Incubate the dye-loaded cells with a range of concentrations of GNF362. A vehicle-only control should be included.
-
Stimulation: Stimulate the cells with an appropriate agonist to induce calcium mobilization. For B lymphocytes, this could be anti-IgM.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. The kinetic readings will show a baseline fluorescence, an increase upon stimulation, and the effect of GNF362 on this response.
-
Data Analysis: The data is analyzed to determine the dose-dependent effect of GNF362 on calcium flux. The EC50 value, which is the concentration of GNF362 that elicits a half-maximal response, can be calculated.
Comparison with Alternative Compounds
GNF362's mechanism of action, which involves the modulation of intracellular calcium signaling, places it in a different therapeutic class than some other immunosuppressants. A notable comparator used in the GVHD studies is FK506 (Tacrolimus).
| Feature | GNF362 | FK506 (Tacrolimus) |
| Primary Target | Inositol trisphosphate 3-kinase B (Itpkb) | Calcineurin |
| Mechanism of Action | Inhibits phosphorylation of IP3, leading to increased intracellular calcium. | Forms a complex with FKBP12, which then inhibits calcineurin phosphatase activity. |
| Downstream Effect | Induction of apoptosis in activated T cells. | Inhibition of IL-2 gene transcription and T-cell activation. |
| Reported Advantage in GVHD | More selectively deleted donor alloreactive T cells compared to nominal antigen-responsive T cells. | Broad immunosuppressive effects. |
Conclusion
The available data from multiple laboratories suggest that the effects of GNF362 are reproducible across different preclinical models, including those for autoimmune disease, graft-versus-host disease, and cancer. The consistent finding of its ability to modulate intracellular calcium and induce apoptosis in target cells underscores the reliability of its primary mechanism of action. While GNF362 presents a novel therapeutic approach, further independent validation and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in humans. The detailed protocols and comparative data provided in this guide aim to facilitate such future investigations.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of inositol kinase B controls acute and chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF362 in Combination with Other Immunomodulatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNF362 is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb). By modulating intracellular calcium signaling, GNF362 presents a novel mechanism for immunomodulation with potential applications in autoimmune diseases and graft-versus-host disease (GVHD). This guide provides a comparative analysis of GNF362's performance, drawing on available preclinical data, and contrasts its mechanism with established immunomodulatory agents.
Mechanism of Action: A Novel Approach to Calcium Signaling Modulation
GNF362 selectively inhibits Itpkb, a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2] This inhibition leads to an accumulation of IP3, which in turn enhances calcium influx from the endoplasmic reticulum into the cytosol upon antigen receptor stimulation in lymphocytes.[1][3] The sustained high levels of intracellular calcium trigger apoptosis in activated T cells, providing a targeted approach to eliminating pathogenic immune cells.[2]
Performance Data: GNF362 vs. FK506 (Tacrolimus) in a Preclinical Model of GVHD
A key study compared the efficacy of GNF362 with FK506, a widely used calcineurin inhibitor, in a murine model of acute graft-versus-host disease.
| Parameter | GNF362 | FK506 (Tacrolimus) |
| Mechanism of Action | Itpkb inhibitor; enhances Ca2+ signaling to induce apoptosis in activated T cells. | Calcineurin inhibitor; blocks T-cell activation and IL-2 production. |
| Effect on Acute GVHD | Ameliorated acute GVHD. | Standard of care for GVHD prophylaxis. |
| Selectivity | More selectively deleted donor alloreactive T cells compared to nominal antigen-responsive T cells. | Broadly suppresses T-cell activation. |
| Graft-versus-Leukemia (GVL) Effect | Preserved GVL effect against two acute myeloid leukemia cell lines. | Can impair GVL effect. |
| Effect on Chronic GVHD | Reduced active chronic GVHD in bronchiolitis obliterans and scleroderma models. | Used for chronic GVHD treatment. |
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of GNF362 against Itpk family kinases.
-
Methodology: Purified Itpka, Itpkb, and Itpkc proteins were used in Kinase Glo assays. The IC50 values were determined by measuring the enzyme's activity at various concentrations of GNF362.
Cellular Calcium Flux Assays
-
Objective: To assess the effect of GNF362 on calcium signaling in lymphocytes.
-
Methodology: Primary B or T lymphocytes were loaded with the calcium-sensitive dye Fluo-4. The cells were then stimulated to induce calcium release, and the fluorescence was measured in the presence of varying concentrations of GNF362 to determine the EC50.
In Vivo Animal Models
-
Antigen-Induced Arthritis in Rats:
-
Objective: To evaluate the anti-inflammatory effects of GNF362.
-
Methodology: Arthritis was induced in rats, followed by oral administration of GNF362 (6 or 20 mg/kg, twice daily for 21 days). Joint swelling, inflammatory cell infiltration, joint damage, and proteoglycan loss were assessed.
-
-
Murine Models of Graft-versus-Host Disease:
-
Objective: To assess the efficacy of GNF362 in preventing acute and chronic GVHD.
-
Methodology: Murine models of both acute and chronic GVHD were utilized. The effects of GNF362 treatment were compared to those of FK506, a standard immunosuppressive agent. Key outcomes measured included survival, GVHD severity, and the preservation of the graft-versus-leukemia effect.
-
Conclusion
GNF362 demonstrates a unique immunomodulatory profile by selectively targeting Itpkb to enhance calcium-mediated apoptosis in activated T cells. Preclinical data suggests that this mechanism may offer a more targeted approach to treating T-cell-driven diseases compared to broader immunosuppressants like FK506. Specifically, the ability of GNF362 to ameliorate GVHD while preserving the beneficial graft-versus-leukemia effect highlights its therapeutic potential. Further research is warranted to explore the efficacy and safety of GNF362 in combination with other immunomodulatory agents to potentially achieve synergistic effects in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Parkinson’s disease-associated gene ITPKB protects against α-synuclein aggregation by regulating ER-to-mitochondria calcium release - PMC [pmc.ncbi.nlm.nih.gov]
GNF362 vs. Pan-Inositol Kinase Inhibitors: A Comparative Guide for Researchers
In the landscape of kinase inhibitor research, precision and selectivity are paramount for developing effective and safe therapeutics. This guide provides an objective comparison between GNF362, a selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), and pan-inositol kinase inhibitors, with a focus on the well-characterized class of pan-phosphoinositide 3-kinase (PI3K) inhibitors. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct mechanisms, selectivity profiles, and potential applications.
Executive Summary
GNF362 and pan-PI3K inhibitors represent two distinct strategies for modulating inositol kinase signaling. GNF362 offers a targeted approach by selectively inhibiting a specific family of inositol phosphate kinases, leading to the augmentation of calcium signaling and induction of apoptosis in specific cell types. In contrast, pan-PI3K inhibitors broadly target all Class I PI3K isoforms, potently inhibiting the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This broad action, while effective in various cancer models, can also lead to a wider range of on- and off-target effects.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for GNF362 and two representative pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), highlighting their differences in potency and cellular effects.
Table 1: Biochemical Potency (IC50, nM)
| Target | GNF362[1][2] | Pictilisib (GDC-0941)[3][4][5] | Buparlisib (BKM120) |
| Itpkb | 9 | Not Reported | Not Reported |
| Itpka | 20 | Not Reported | Not Reported |
| Itpkc | 19 | Not Reported | Not Reported |
| PI3Kα (p110α) | No activity reported | 3 | 52 |
| PI3Kβ (p110β) | No activity reported | 33 | 166 |
| PI3Kδ (p110δ) | No activity reported | 3 | 116 |
| PI3Kγ (p110γ) | No activity reported | 75 | 262 |
Table 2: Cellular Activity
| Parameter | GNF362 | Pictilisib (GDC-0941) | Buparlisib (BKM120) |
| Cellular Effect | Augmentation of Store-Operated Calcium (SOC) Entry | Inhibition of AKT phosphorylation (pAKT Ser473) | Inhibition of AKT phosphorylation (pAKT) |
| EC50/IC50 | 12 nM (in primary lymphocytes) | 28-46 nM (in various cancer cell lines) | Dose-dependent reduction observed |
| Cell Proliferation IC50 | Not the primary reported effect | 140-950 nM (in various cancer cell lines) | 840-1170 nM (in glioblastoma cell lines) |
Kinase Selectivity Profile
A critical differentiator between GNF362 and pan-PI3K inhibitors is their selectivity across the human kinome.
GNF362: GNF362 was tested against a panel of 159 protein and lipid kinases and was found to be highly selective for Itpkb, Itpka, and Itpkc, with no significant activity against other kinases at concentrations up to 5µM.
Pan-PI3K Inhibitors: Pan-PI3K inhibitors, by design, are less selective. For instance, kinome scan data for Buparlisib at 10 µM revealed binding to multiple other kinases. Similarly, Pictilisib has been shown to have off-target activity against other kinases, including the JH2 domain of JAK1.
Mechanism of Action and Signaling Pathways
The fundamental difference in the mechanism of action between GNF362 and pan-PI3K inhibitors is visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the characterization of GNF362 and pan-PI3K inhibitors.
Biochemical Kinase Activity Assay (HTRF for PI3K)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, commonly used for measuring PI3K activity.
-
Reagent Preparation:
-
Prepare a 1x Reaction Buffer containing MgCl2 and DTT.
-
Dilute ATP stock solution in 1x Reaction Buffer to the desired final concentration (e.g., 10 µM).
-
Dilute PIP2 substrate stock in 1x Reaction Buffer.
-
Dilute the PI3K enzyme to the desired concentration in the PIP2-containing Reaction Buffer.
-
Prepare a Stop Solution and a Detection Mix containing appropriate FRET pairs.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor (or DMSO for control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/PIP2 mixture to initiate the reaction.
-
Add 4 µL of the ATP solution to start the kinase reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Add 5 µL of Stop Solution to terminate the reaction.
-
Add 5 µL of Detection Mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is used to calculate the degree of inhibition.
-
Cellular pAKT Western Blot Assay
This protocol outlines the steps to measure the inhibition of AKT phosphorylation in cells treated with a kinase inhibitor.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor (e.g., Pictilisib, Buparlisib) or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., pAKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total AKT.
-
In Vivo Tumor Xenograft Study
This is a general protocol for evaluating the in vivo efficacy of kinase inhibitors in a mouse xenograft model.
-
Model Establishment:
-
Subcutaneously implant human cancer cells (e.g., U87MG glioblastoma cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare the inhibitor formulation. For example, Pictilisib has been formulated in 0.5% methylcellulose/0.2% Tween-80 in water. Buparlisib has been administered by oral gavage.
-
Administer the inhibitor (e.g., Pictilisib at 100-150 mg/kg/day, Buparlisib at 30-60 mg/kg/day) and vehicle control orally once daily for a specified period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pAKT levels).
-
Conclusion
GNF362 and pan-PI3K inhibitors are valuable tools for probing distinct aspects of inositol kinase signaling. GNF362, with its high selectivity for the Itpk family, provides a refined instrument for studying the roles of these specific kinases in calcium signaling and immune cell function. Its targeted nature suggests a potentially more favorable safety profile in therapeutic applications where specific modulation of this pathway is desired.
Pan-PI3K inhibitors, in contrast, offer broad and potent suppression of the critical PI3K/AKT/mTOR pathway, demonstrating significant anti-proliferative effects across a wide range of cancer models. However, their broader activity profile necessitates careful consideration of on-target and off-target toxicities. The choice between these two classes of inhibitors will ultimately depend on the specific research question or therapeutic goal, with GNF362 favoring a precision approach and pan-PI3K inhibitors providing a powerful, albeit less targeted, intervention.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal and Handling of GNF362: A Procedural Guide
GNF362 is a selective and potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb), playing a crucial role in calcium signaling pathways within lymphocytes.[1][2] For laboratory personnel, understanding the proper disposal and handling of this compound is paramount for ensuring a safe research environment. This guide provides essential safety information, disposal procedures, and technical data related to GNF362.
Quantitative Data Summary
The following table summarizes the key quantitative data for GNF362 based on available research.
| Parameter | Value | Source |
| IC₅₀ (Itpkb) | 9 nM | [1] |
| IC₅₀ (Itpka) | 20 nM | [1][2] |
| IC₅₀ (Itpkc) | 19 nM | |
| EC₅₀ (SOC Augmentation) | 12 nM | |
| Molecular Formula | C₂₂H₂₁F₃N₆ | |
| Molecular Weight | 426.4 g/mol |
Disposal Procedures for GNF362
While a specific Safety Data Sheet (SDS) for GNF362 is not publicly available, the following disposal procedures are based on general best practices for non-hazardous chemical waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling GNF362, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Containment of Spills In the event of a small spill:
-
Absorb any liquid solution with an inert, non-combustible absorbent material such as diatomite or universal binders.
-
For solid spills, carefully sweep the material to avoid dust formation.
-
Place the contained waste into a clearly labeled, sealed container.
Step 3: Decontamination
-
Decontaminate surfaces and any non-disposable equipment that came into contact with GNF362 by scrubbing with alcohol.
-
Dispose of all contaminated materials, including used PPE, in the designated chemical waste container.
Step 4: Final Disposal
-
Dispose of GNF362 waste in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should also be disposed of as chemical waste.
Experimental Protocols
Detailed experimental protocols for GNF362 are not available in the provided search results. Researchers should refer to specific publications, such as Miller, A.T., et al. (2015) in PLoS One, for methodologies related to its use in studying autoimmune diseases.
Signaling Pathway of GNF362
GNF362 inhibits Itpkb, which is a Ca²⁺-dependent kinase. This kinase is responsible for phosphorylating inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). By blocking this action, GNF362 enhances antigen receptor-driven Ca²⁺ responses, which can lead to the apoptosis of activated T cells.
Caption: GNF362 inhibits Itpkb, leading to enhanced calcium response and T-cell apoptosis.
References
Essential Safety and Disposal Protocols for G-NF362
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of the compound GNF362. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) for GNF362
While the Safety Data Sheet (SDS) for GNF362 states that it is not classified as a hazardous substance or mixture, it also recommends the use of comprehensive personal protective equipment.[1] This precautionary approach is advised to minimize any potential risk associated with handling the compound. The following table summarizes the required PPE for handling GNF362.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing is required. |
| Respiratory | Suitable Respirator | Use in areas with adequate ventilation.[1] |
GNF362 Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of GNF362 in a laboratory setting. This workflow is designed to minimize exposure and ensure proper waste management.
Experimental Protocols
Spill Response Protocol
In the event of a GNF362 spill, adhere to the following steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure the area is well-ventilated.[1]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]
-
Clean the Area: Once the spill is absorbed, decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of Waste: Collect all contaminated materials, including the absorbent material and any cleaning supplies, and place them in a designated and sealed container for chemical waste.
-
Label and Store: Clearly label the waste container with its contents and store it in a designated hazardous waste accumulation area.
-
Arrange for Pickup: Follow your institution's procedures for arranging the pickup and disposal of chemical waste.
Disposal Plan
The disposal of GNF362 and any associated contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations. The following is a general step-by-step guide for the disposal of GNF362 waste:
-
Segregate Waste: Do not mix GNF362 waste with other waste streams.
-
Use Appropriate Containers: Collect all GNF362 waste, including empty containers and contaminated materials, in a designated, leak-proof, and sealable container.
-
Labeling: Clearly label the waste container as "GNF362 Waste" and include any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area, away from incompatible materials.
-
Documentation and Pickup: Complete all necessary waste disposal forms and arrange for a scheduled pickup by your institution's authorized chemical waste disposal service.
By adhering to these safety protocols and disposal procedures, you contribute to a safer research environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
